molecular formula C8H9BrN2O2 B1425068 Methyl 3,4-diamino-5-bromobenzoate CAS No. 1245643-11-1

Methyl 3,4-diamino-5-bromobenzoate

Cat. No.: B1425068
CAS No.: 1245643-11-1
M. Wt: 245.07 g/mol
InChI Key: FJUXWCBISHILFS-UHFFFAOYSA-N
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Description

Methyl 3,4-diamino-5-bromobenzoate is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4-diamino-5-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUXWCBISHILFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-11-1
Record name methyl 3,4-diamino-5-bromobenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to Methyl 3,4-diamino-5-bromobenzoate (CAS No. 1245643-11-1): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

SHANGHAI, CN – December 31, 2025 – In the intricate landscape of pharmaceutical research and development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful discovery of novel therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of Methyl 3,4-diamino-5-bromobenzoate, a versatile intermediate whose structural features are pivotal in the synthesis of a new generation of targeted therapies.

CAS Number: 1245643-11-1[1][2]

Introduction: The Strategic Importance of a Polysubstituted Benzene Ring

This compound is a polysubstituted aromatic compound characterized by the presence of vicinal amino groups, a bromine atom, and a methyl ester functionality. This unique arrangement of reactive sites makes it a highly valuable precursor in the synthesis of complex heterocyclic systems, which form the core of many modern pharmaceuticals.[1] Its utility is particularly pronounced in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

The strategic placement of the two amino groups facilitates the formation of various fused heterocyclic rings, while the bromine atom serves as a convenient handle for further molecular elaboration through cross-coupling reactions. The methyl ester provides a site for modification or can be hydrolyzed to the corresponding carboxylic acid, enabling further derivatization or improving pharmacokinetic properties.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1245643-11-1[1][2]
Molecular Formula C₈H₉BrN₂O₂[2]
Molecular Weight 245.07 g/mol
Appearance Off-white to dark brown solid[1]
Purity ≥98%[2]
Storage 2–8 °C, under inert gas (Nitrogen or Argon), protect from light[1]
Boiling Point (Predicted) 402.5 ± 40.0 °C[1]
SMILES COC(=O)c1cc(N)c(N)c(Br)c1
InChI 1S/C8H9BrN2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,10-11H2,1H3

Spectral Data: The ¹H NMR spectrum provides crucial information for the structural confirmation of the compound.

  • ¹H NMR (CDCl₃): δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (wide s, 2H), 3.85 (s, 3H), 3.38-3.56 (wide s, 2H).[3]

Synthesis Protocol: A Reliable and Scalable Approach

The synthesis of this compound is typically achieved through the reduction of the corresponding nitro compound, Methyl 4-amino-3-bromo-5-nitrobenzoate. The following protocol is a robust and well-documented method.

Experimental Protocol

Reaction: Reduction of Methyl 4-amino-3-bromo-5-nitrobenzoate

Reagents and Materials:

  • Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol)

  • Tin(II) chloride (33 g, 145 mmol)

  • Methanol (100 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol) in methanol (100 mL), add tin(II) chloride (33 g, 145 mmol).[3]

  • Heat the suspension to 60 °C and maintain this temperature with stirring. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.[3]

  • Concentrate the reaction mixture under reduced pressure to obtain a residue.[3]

  • Adjust the pH of the residue to 11 with a saturated aqueous sodium bicarbonate solution.[3]

  • Extract the aqueous phase with dichloromethane (3 x 200 mL).[3]

  • Combine the organic phases and wash with a saturated aqueous sodium chloride solution (200 mL).[3]

  • Dry the organic phase over anhydrous sodium sulfate.[3]

  • Filter and concentrate the organic phase to afford this compound as an off-white solid (Expected yield: ~5 g, 58%).[3]

Rationale Behind Experimental Choices

The choice of tin(II) chloride as the reducing agent is a classic and effective method for the reduction of aromatic nitro groups to amines. It is generally chemoselective and tolerant of other functional groups, such as the ester and the aryl bromide present in the starting material. Methanol serves as a suitable solvent for both the starting material and the reagent. The basic workup with sodium bicarbonate is crucial to neutralize any acidic residues and to deprotonate the amino groups, facilitating their extraction into the organic phase.

Synthesis_Workflow start Methyl 4-amino-3-bromo-5-nitrobenzoate reagent Tin(II) chloride Methanol, 60 °C start->reagent 1. reaction Reduction of Nitro Group reagent->reaction 2. workup Aqueous Workup (pH 11, Extraction) reaction->workup 3. product This compound workup->product 4.

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for the synthesis of biologically active molecules, particularly in the realm of oncology. The ortho-diamino functionality is a precursor to a variety of heterocyclic systems.

Synthesis of Kinase Inhibitors

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors have emerged as a highly successful class of anti-cancer drugs. The general structure of many kinase inhibitors often features a heterocyclic core that can interact with the ATP-binding site of the kinase.

This compound is an ideal starting material for the construction of such heterocyclic cores. For instance, condensation of the diamine with various electrophiles can lead to the formation of benzimidazoles, quinoxalines, and other related heterocycles. The bromine atom can then be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and to modulate the pharmacological properties of the final compound. This strategic approach allows for the systematic exploration of the chemical space around the kinase active site to optimize potency and selectivity.

Kinase_Inhibitor_Synthesis start This compound step1 Cyclization (e.g., with an aldehyde or carboxylic acid derivative) start->step1 intermediate Brominated Heterocyclic Core (e.g., Benzimidazole) step1->intermediate step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate->step2 final_product Kinase Inhibitor Candidate step2->final_product signaling_pathway Inhibition of Kinase Signaling Pathway final_product->signaling_pathway

Caption: General synthetic strategy for kinase inhibitors from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: Acute Toxicity, Oral (Category 4).

  • Signal Word: Warning.

  • Hazard Statements: H302: Harmful if swallowed.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P501: Dispose of contents/container to an approved waste disposal plant.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area or under a chemical fume hood.[4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere and protect from light.[1]

Conclusion: A Building Block with a Bright Future

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its carefully orchestrated arrangement of functional groups provides medicinal chemists with a versatile platform to construct novel and complex molecular architectures. As the demand for targeted therapies continues to grow, the importance of such well-designed building blocks will only increase. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their quest for the next generation of life-saving medicines.

References

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3,4-diamino-5-bromobenzoate: A Core Scaffold for Heterocyclic Drug Candidates

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. We will move beyond basic specifications to explore its synthesis, validated characterization, and, most critically, its field-proven applications as a pivotal building block in the synthesis of high-value therapeutic candidates, including kinase and complement system inhibitors.

This compound is a substituted o-phenylenediamine, a structural motif of immense value in medicinal chemistry. The strategic placement of two adjacent amino groups, a bromine atom, and a methyl ester on the benzene ring provides multiple, orthogonal reaction sites for the construction of complex heterocyclic systems. Its key physicochemical properties are summarized in Table 1.

PropertyValueSource(s)
Molecular Formula C₈H₉BrN₂O₂[1][2]
Molecular Weight 245.07 g/mol [1][3]
CAS Number 1245643-11-1[1][2]
Appearance Off-white to dark brown solid; light-sensitive[4]
Common Synonyms Methyl 3-bromo-4,5-diaminobenzoate; 3-Bromo-5-(methoxycarbonyl)benzene-1,2-diamine[4]
Storage 2–8 °C, under inert gas (Nitrogen/Argon), protect from light[4]
SMILES COC(=O)c1cc(N)c(N)c(Br)c1[3]
InChI Key FJUXWCBISHILFS-UHFFFAOYSA-N[3]

Synthesis and Purification Protocol

The most direct and widely cited synthesis of this compound involves the reduction of its nitro-precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate. The use of tin(II) chloride (SnCl₂) in a protic solvent like methanol is a classic, reliable, and scalable method for the chemoselective reduction of an aromatic nitro group in the presence of other sensitive functionalities like an ester.

Causality of Experimental Choices:
  • Reagent: Tin(II) chloride is a mild reducing agent, well-suited for converting nitroarenes to anilines without affecting the ester group, which would be susceptible to hydrolysis under harsh basic conditions or reduction by more powerful agents like LiAlH₄.

  • Solvent: Methanol serves as an excellent solvent for the starting material and the tin salts, facilitating a homogenous reaction.

  • Work-up: The post-reaction basification with saturated sodium bicarbonate is critical. It neutralizes the acidic reaction mixture and precipitates tin salts (as hydroxides), which can then be removed. Dichloromethane (DCM) is chosen for extraction due to its high volatility and ability to dissolve the product while having low miscibility with the aqueous layer.

Detailed Experimental Protocol

This protocol is adapted from validated procedures found in the patent literature and chemical supplier documentation.[1]

  • Reaction Setup: To a suspension of Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol) in methanol (100 mL), add tin(II) chloride (33 g, 14.5 mmol).

  • Reaction Execution: Heat the suspension to 60 °C and maintain this temperature with stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Initial Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

  • Neutralization and Extraction: To the resulting residue, carefully add saturated aqueous sodium bicarbonate solution until the pH reaches ~11. This will result in the formation of a thick precipitate. Extract the aqueous phase with dichloromethane (3 x 200 mL).

  • Purification: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine) solution (200 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to afford this compound as an off-white solid (Typical yield: ~58%).[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagents & Solvents cluster_process Process cluster_output Output SM Methyl 4-amino-3-bromo-5-nitrobenzoate Reaction Reduction at 60 °C SM->Reaction SnCl2 Tin(II) Chloride (SnCl₂) SnCl2->Reaction MeOH Methanol (Solvent) MeOH->Reaction Workup Basification (pH 11) & Extraction (DCM) Reaction->Workup Cool & Concentrate Purify Drying & Concentration Workup->Purify Organic Phase Product This compound Purify->Product Final Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Robust characterization is essential for confirming the identity and purity of key intermediates. The ¹H NMR data for this compound is well-documented and serves as a primary identity test.

¹H Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum provides a clear fingerprint of the molecule. The two aromatic protons appear as singlets due to their meta-relationship, and the distinct signals for the methyl ester and the two non-equivalent amino groups are readily identifiable.

Chemical Shift (δ) ppmMultiplicityAssignmentSource(s)
7.74Singlet (s)1H, Ar-H[1]
7.35Singlet (s)1H, Ar-H[1]
4.18Broad Singlet (br s)2H, -NH₂[1]
3.85Singlet (s)3H, -OCH₃[1]
3.38-3.56Broad Singlet (br s)2H, -NH₂[1]
Solvent: CDCl₃
Expected Spectroscopic Data

While comprehensive experimental ¹³C NMR, IR, and MS data are not consistently published in the cited literature for this specific intermediate, we can predict the key signals based on its structure. This theoretical data (Table 3) provides a benchmark for researchers to validate their own experimental findings.

TechniqueExpected Key Signals / PeaksRationale
¹³C NMR ~167 ppm~110-150 ppm~52 ppmCarbonyl carbon (C=O) of the ester6 aromatic carbonsMethyl carbon (-OCH₃)
Infrared (IR) 3350-3450 cm⁻¹ (two bands)~1700 cm⁻¹ (strong)~1600 cm⁻¹N-H stretching of the primary amine groupsC=O stretching of the esterAromatic C=C stretching
Mass Spec. (MS) m/z ~244/246Molecular ion peak (M⁺) showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br).

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a precursor to privileged heterocyclic scaffolds. The o-phenylenediamine core is the classical starting point for building benzimidazoles and quinoxalines, both of which are central to numerous approved drugs and clinical candidates.

A. Synthesis of Benzimidazole Scaffolds for Factor D Inhibitors

The complement system is a target for inflammatory diseases. As detailed in patent WO2019057946A1 , this compound is the starting material for a multi-step synthesis of Factor D inhibitors. The first critical step is the formation of the benzimidazole ring.

Benzimidazole_Formation cluster_reaction Benzimidazole Cyclization SM This compound Reagents 1. Carbonyldiimidazole (CDI) 2. POCl₃ SM->Reagents Product Methyl 4-bromo-2-chloro- 1H-benzo[d]imidazole-6-carboxylate Reagents->Product Cyclization

Caption: Formation of a key benzimidazole intermediate for Factor D inhibitors.

This transformation establishes the core heterocyclic system, which can be further functionalized at the chloro and ester positions to build a library of potential inhibitors.

B. Synthesis of Quinoxaline Scaffolds for PI3Kβ Inhibitors

Phosphoinositide 3-kinases (PI3Ks) are critical targets in oncology. Patents WO2017060406A1 and ES2925176T3 disclose the use of this compound to synthesize quinoxaline derivatives as PI3Kβ inhibitors. This is achieved through a condensation reaction with a 1,2-dicarbonyl equivalent.

Quinoxaline_Formation cluster_reaction Quinoxaline Condensation SM This compound Reagent 2,2-dihydroxy-acetic acid SM->Reagent Product Methyl 7-bromo-3-oxo-3,4-dihydro- quinoxaline-5-carboxylate Reagent->Product Condensation

Caption: Synthesis of a quinoxaline core for PI3Kβ inhibitor development.

This reaction efficiently constructs the bicyclic quinoxaline system, providing a robust scaffold for developing potent and selective kinase inhibitors.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound is classified as acutely toxic if swallowed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard InformationDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Precautionary Statements P264, P270, P301+P312, P501

References

An In-Depth Technical Guide to the Safe Handling of Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 3,4-diamino-5-bromobenzoate, a vital intermediate in pharmaceutical synthesis and organic chemistry, requires meticulous handling due to its potential health hazards. This guide, designed for the discerning scientist, provides a comprehensive overview of its safety profile and outlines detailed protocols for its safe use, storage, and disposal. By understanding the causality behind these procedures, researchers can foster a self-validating system of safety within their laboratories.

Chemical and Physical Properties: A Foundation for Safe Handling

A thorough understanding of a compound's properties is the cornerstone of its safe manipulation. This compound is a solid, often appearing as a dark brown or off-white powder.[1] Its key identifiers and properties are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 1245643-11-1[2][3][4][5]
Molecular Formula C₈H₉BrN₂O₂[1][2][3][4]
Molecular Weight 245.07 g/mol [1]
Appearance Dark brown or off-white solid[1]
Boiling Point (Predicted) 402.5 ± 40.0 °C[1]
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)[1]
Light Sensitivity Light sensitive solid[1]

Hazard Analysis: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:

  • Acute Toxicity 4, Oral (H302): Harmful if swallowed.

This classification necessitates careful handling to prevent ingestion. The GHS pictogram associated with this hazard is the exclamation mark (GHS07).

Beyond this acute oral toxicity, the structural class of this compound—a halogenated aromatic amine—warrants a broader consideration of potential hazards. Aromatic amines, as a class, are known for a range of toxicological effects, including:

  • Carcinogenicity: Many aromatic amines are recognized or suspected carcinogens.[6][7][8][9] The International Agency for Research on Cancer (IARC) has classified several arylamines as probable or known human carcinogens.[7] Occupational exposure to aromatic amines has been linked to an increased risk of bladder cancer.[7]

  • Reproductive Toxicity: Some aniline derivatives have been shown to affect the male reproductive system.[10] Studies have indicated that aniline can be metabolized to paracetamol, which has been implicated as a disruptor of male reproductive development.[11]

  • Methemoglobinemia: Aniline and its derivatives can lead to an increase in methemoglobin levels in the blood, which impairs oxygen transport.[10]

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE protocol is non-negotiable when working with this compound. The following should be considered the minimum requirement:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: All handling of solid this compound that may generate dust, and all work with its solutions, must be conducted within a certified chemical fume hood to prevent inhalation.

The following diagram illustrates the workflow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Eye Protection Don2->Don3 Don4 Don Gloves Don3->Don4 Experiment Chemical Handling Don4->Experiment Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5 End End Doff5->End Start Start Start->Don1 Experiment->Doff1 Waste_Disposal_Workflow Start Waste Generated Segregate Segregate Halogenated Waste Start->Segregate Label Label Container Correctly Segregate->Label Collect Collect Waste (Solids, Liquids, Rinsates) Label->Collect Store Store in Satellite Accumulation Area Collect->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS End Proper Disposal Contact_EHS->End

References

A Technical Guide to Sourcing Methyl 3,4-diamino-5-bromobenzoate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the procurement landscape for Methyl 3,4-diamino-5-bromobenzoate (CAS No. 1245643-11-1), a critical building block in pharmaceutical synthesis and organic chemistry.[1][2] The focus is on ensuring the acquisition of high-quality material, which is paramount for reproducible and reliable research outcomes.

Introduction to this compound

This compound is a substituted aromatic amine with the molecular formula C₈H₉BrN₂O₂ and a molecular weight of approximately 245.07 g/mol . Its structure, featuring a bromine atom and two amino groups on a benzoic acid methyl ester backbone, makes it a versatile intermediate for creating complex molecular architectures, particularly in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Given its role as a starting material, the purity and integrity of this compound directly impact reaction yields, impurity profiles, and the ultimate success of a synthetic campaign.

Critical Quality Attributes for Researchers

Before selecting a supplier, it is crucial to define the quality attributes essential for your specific application. Sourcing a chemical intermediate is not merely a transactional purchase; it is the foundation of your experiment.

  • Purity: The most common specification is a purity of ≥97% or ≥98%, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3] For sensitive applications, such as late-stage drug development, higher purity may be required.

  • Identity Confirmation: Verification of the chemical structure is non-negotiable. Suppliers should ideally provide spectroscopic data, such as ¹H NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS), to confirm the identity of the compound. An example ¹H NMR spectrum for a related compound shows distinct peaks for the aromatic protons and the methyl ester group, which would be expected for this molecule as well.[4][5]

  • Certificate of Analysis (CoA): A comprehensive CoA is a testament to a supplier's quality control. It should detail the product specifications, test methods, and results for a specific batch. Always request a batch-specific CoA.

  • Impurity Profile: Understanding the synthesis route can provide insight into potential impurities. A common synthesis involves the reduction of a nitro group precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate.[4] Incomplete reduction or side reactions can lead to residual starting materials or undesired byproducts.

Supplier Landscape and Comparative Analysis

The supplier base for this compound ranges from large, well-known chemical conglomerates to smaller, specialized manufacturers.

Supplier CategoryRepresentative CompaniesKey StrengthsConsiderations
Major Global Suppliers Sigma-Aldrich (Merck), Thermo Fisher ScientificExtensive documentation, established quality systems, broad distribution networks.Often higher cost, may resell from other manufacturers.
Specialty Chemical Manufacturers Hangzhou Longshine Bio-Tech, ProtheragenDirect manufacturing source, potentially lower cost, flexibility for custom synthesis.[1][2]Documentation and quality systems may vary; require more thorough vetting.
Chemical Marketplaces ChemicalBookAggregates multiple suppliers, easy to compare list prices.[4]Acts as an intermediary; quality and reliability depend on the ultimate source.

Table 1. Overview of Supplier Categories.

Below is a comparison of publicly available data from select suppliers. Note that availability and specifications can change, and direct inquiry is always recommended.

SupplierProduct Name/IdentifierStated PurityCAS Number
Sigma-Aldrich This compound, AldrichCPRNot specified; buyer assumes responsibility to confirm purity.1245643-11-1
Aladdin Scientific This compoundmin 98%[3]1245643-11-1[3]
Protheragen This compound0.97[1]1245643-11-1[1]
Hangzhou Longshine Bio-Tech This compound98% min[2]1245643-11-1[2]

Table 2. Comparative Supplier Data.

Procurement and Supplier Qualification Workflow

A systematic approach to procurement is essential to mitigate risks associated with chemical quality. The following workflow outlines a best-practice methodology for qualifying a supplier and ensuring the material meets the necessary standards.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Approval & Procurement A Identify Potential Suppliers B Request Technical Data Package (CoA, SDS) A->B C Review Purity & Specs B->C D Order Small Evaluation Sample C->D E Perform In-House Analytical Testing (QC) D->E F Decision: Pass/Fail E->F F->A Fail - Restart with New Supplier G Approve Supplier F->G Pass H Place Bulk Order G->H

Diagram 1: Supplier Qualification Workflow. This diagram illustrates the phased approach to selecting and approving a chemical supplier, from initial screening to final procurement.

Protocol for Supplier Qualification:

  • Initial Screening: Identify a list of potential suppliers from databases, literature, and platforms like ChemicalBook.[4]

  • Documentation Request: Contact each supplier to request a Safety Data Sheet (SDS) and a batch-specific Certificate of Analysis (CoA) for the material.

  • Specification Review: Scrutinize the CoA to ensure the purity, appearance, and other specifications meet your experimental requirements.

  • Evaluation Sample: Procure a small sample quantity (e.g., 1-5 grams) for in-house validation.

  • Quality Control (QC): Perform your own analytical tests. At a minimum, this should include:

    • Identity Confirmation: Run an ¹H NMR and compare it to the expected structure or literature data.

    • Purity Assessment: Use HPLC or LC-MS to confirm the purity stated on the CoA.

  • Approval: If the in-house QC results match the supplier's CoA and meet your criteria, the supplier can be approved for larger-scale purchases. If not, the supplier fails qualification, and the process should restart.

  • Procurement: Place the order for the required quantity, referencing the specific batch number that was qualified if possible.

Safe Handling and Storage Protocols

This compound is an aromatic amine. This class of compounds requires careful handling to minimize exposure and ensure stability.[6][7]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[8] In case of dust or aerosols, respiratory protection may be necessary.[8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[8][9][10]

  • Storage: Store the material in a tightly sealed container to protect it from moisture and air.[9][10] Amines are often hygroscopic and can be sensitive to light.[1][9] Recommended storage is often under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

G cluster_main Safe Handling & Storage Decision Tree Start Receiving Compound StorageCheck Store in tightly sealed container? Start->StorageCheck HandlingCheck Handling the solid? Start->HandlingCheck Store Store at 2-8°C under inert atmosphere (N₂/Ar) StorageCheck->Store Yes ImproperStore Risk of Degradation (Moisture, Oxidation) StorageCheck->ImproperStore No UseHood Use Chemical Fume Hood HandlingCheck->UseHood Yes ExposureRisk High Risk of Inhalation & Dermal Exposure HandlingCheck->ExposureRisk No UsePPE Wear Gloves, Goggles, Lab Coat UseHood->UsePPE

Diagram 2: Decision Tree for Safe Handling. This flowchart provides a quick reference for the critical decisions required for the safe storage and handling of aromatic amines.

Conclusion

Sourcing high-quality this compound is a foundational step for any research or development project that relies on it. By implementing a rigorous supplier qualification workflow, paying close attention to critical quality attributes, and adhering to strict safety protocols, researchers can ensure the integrity and reproducibility of their work. While major suppliers offer reliability, specialized manufacturers can provide value and flexibility, provided they are thoroughly vetted through in-house analytical validation.

References

An In-Depth Technical Guide to Methyl 3,4-diamino-5-bromobenzoate: Synthesis, Applications, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-diamino-5-bromobenzoate is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique trifunctional nature, featuring a vicinal diamine, a bromine atom, and a methyl ester, makes it a versatile precursor for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its synthesis, key chemical properties, applications in drug discovery, and essential safety and handling protocols.

Chemical Identity and Synonyms

Proper identification of chemical compounds is paramount for reproducibility and safety in research. This compound is known by several synonyms, which are often encountered in chemical catalogs and scientific literature.

Property Value
IUPAC Name This compound
CAS Number 1245643-11-1
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol [1][2]
Appearance Dark brown, light-sensitive solid[1][2]

A comprehensive list of its alternative names includes:

  • 3-Bromo-5-(methoxycarbonyl)benzene-1,2-diamine[1][3]

  • 3-Bromo-5-(methoxycarbonyl)phenylene-1,2-diamine[1][3]

  • Methyl 3-bromo-4,5-diaminobenzoate[1][3]

  • 3,4-Diamino-5-bromo-benzoic acid methyl ester[1][2]

  • Benzoic acid, 3,4-diamino-5-bromo-, methyl ester[1]

  • Methyl 5-bromo-3,4-diaminobenzoate[1]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of its corresponding nitro precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate.

Reaction Scheme

synthesis start Methyl 4-amino-3-bromo-5-nitrobenzoate reagents SnCl₂·2H₂O Methanol (Solvent) Heat (60°C) start->reagents Reduction product This compound reagents->product

Caption: Synthesis of this compound.

Mechanistic Insight: The Role of Tin(II) Chloride

The reduction of the nitro group is a critical step. Tin(II) chloride (SnCl₂) in the presence of an acid (often generated in situ with water or alcohols) is a classic and effective method for this transformation. The reaction proceeds through a series of single electron transfers from Sn²⁺ to the nitro group, with subsequent protonation by the solvent.[1] This method is often preferred over catalytic hydrogenation in laboratory settings for its chemoselectivity, as it typically does not reduce other functional groups like esters or aromatic bromides.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[1]

Materials:

  • Methyl 4-amino-3-bromo-5-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • A suspension of Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol) and tin(II) chloride dihydrate (33 g, 14.5 mmol) in methanol (100 mL) is prepared in a round-bottom flask.

  • The mixture is heated to 60°C and maintained at this temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The methanol is removed under reduced pressure to yield a residue.

  • The residue is carefully neutralized by adjusting the pH to approximately 11 with a saturated aqueous solution of sodium bicarbonate. This step should be performed in a well-ventilated fume hood as it may cause gas evolution.

  • The aqueous phase is then extracted with dichloromethane (3 x 200 mL).

  • The combined organic layers are washed with saturated aqueous sodium chloride solution (200 mL).

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as an off-white solid (yield: ~5 g, 58%).[1]

¹H NMR Data (CDCl₃): δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (br s, 2H), 3.85 (s, 3H), 3.38-3.56 (br s, 2H).[1]

Applications in Medicinal Chemistry and Drug Discovery

The primary utility of this compound lies in its role as a scaffold for the synthesis of heterocyclic compounds, most notably quinoxalines. The ortho-diamine functionality is primed for condensation reactions with 1,2-dicarbonyl compounds to form the pyrazine ring of the quinoxaline system.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles that are prevalent in a wide range of biologically active compounds, exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties.

General Reaction Scheme for Quinoxaline Formation

quinoxaline_synthesis cluster_reactants Reactants diamine This compound product Substituted Quinoxaline Derivative diamine->product Condensation dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) dicarbonyl->product

Caption: General synthesis of quinoxalines.

Mechanistic Rationale

The reaction is typically acid-catalyzed and proceeds through a two-step condensation mechanism. One of the amino groups of the o-phenylenediamine attacks a carbonyl carbon of the dicarbonyl compound, followed by dehydration to form an imine. This process is repeated with the second amino and carbonyl groups, leading to the cyclized quinoxaline product. The substituents on both the diamine and the dicarbonyl compound can be varied to create a library of quinoxaline derivatives for structure-activity relationship (SAR) studies in drug discovery.

Safety, Handling, and Disposal

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield should be worn.

  • Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Respiratory Protection: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The compound is light-sensitive and should be stored protected from light.[1][2]

  • It should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.[1][2]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Aromatic amines and halogenated organic compounds should be treated as hazardous waste and collected in designated, properly labeled containers.

Conclusion

This compound is a key intermediate for the synthesis of complex heterocyclic molecules, particularly quinoxalines, which are of significant interest in pharmaceutical research. A thorough understanding of its synthesis, chemical properties, and safe handling procedures is essential for its effective and responsible use in the laboratory. This guide provides a foundational framework for researchers and drug development professionals to leverage the synthetic potential of this versatile building block.

References

A Technical Guide to Methyl 3,4-diamino-5-bromobenzoate: Synthesis, Characterization, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3,4-diamino-5-bromobenzoate is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the field of drug discovery and development. Its unique substitution pattern, featuring vicinal amino groups ideal for heterocycle formation, a bromine atom for cross-coupling reactions, and a methyl ester for amide bond formation, makes it a versatile scaffold. This technical guide provides an in-depth analysis of the compound's history, a detailed, field-proven synthesis protocol with mechanistic insights, physicochemical properties, and its strategic application as a precursor to bioactive molecules, particularly benzimidazole-based kinase inhibitors.

Introduction and Historical Context

This compound (CAS No. 1245643-11-1) is a synthetic organic building block. Unlike compounds with a long history of academic discovery, its prominence is relatively recent and is intrinsically linked to the demands of modern medicinal chemistry. There is no singular, seminal publication detailing its initial discovery; rather, its appearance in the chemical literature and supplier catalogs coincides with the intensive search for new kinase inhibitors in the early 21st century.

The compound's value lies in its pre-functionalized structure, which allows researchers to bypass several synthetic steps. The ortho-phenylenediamine moiety is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold found in numerous FDA-approved drugs. The strategic placement of the bromine atom and the methyl ester provides orthogonal chemical handles for introducing molecular diversity, a key requirement in lead optimization. The earliest notable citations of this compound appear in patents from around 2011, solidifying its role as a purpose-built intermediate for pharmaceutical research and development programs[1].

Synthesis and Manufacturing

The most common and efficient synthesis of this compound involves the reduction of its nitro-precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate. The overall synthetic pathway can be logically traced from a common starting material, 4-aminobenzoic acid, through a sequence of protection, nitration, bromination, esterification, and final reduction.

The multi-step synthesis is designed to install the required functional groups with high regioselectivity. An amino group is first protected to direct subsequent electrophilic aromatic substitution reactions, followed by nitration and bromination. After installation of the core substituents, the ester is formed, and the nitro group is selectively reduced to yield the final product.

Synthesis_Pathway SM 4-Aminobenzoic Acid P1 Protected Intermediate SM->P1 1. Acetylation P2 Nitro Intermediate P1->P2 2. Nitration P3 Bromo-Nitro Intermediate P2->P3 3. Bromination P4 Methyl 4-amino-3-bromo-5-nitrobenzoate P3->P4 4. Hydrolysis & Esterification FP This compound P4->FP 5. Nitro Reduction

Caption: Logical workflow for the synthesis of the title compound.

This protocol details the final, critical step: the chemoselective reduction of Methyl 4-amino-3-bromo-5-nitrobenzoate.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol, 1.0 eq) and methanol (100 mL). Stir the mixture to form a suspension[1].

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 33 g, ~145 mmol, ~4.0 eq) to the suspension.

    • Expert Insight: Tin(II) chloride is a classic, cost-effective, and highly reliable reagent for the reduction of aromatic nitro groups. It exhibits excellent chemoselectivity, leaving the aryl bromide and ester functionalities intact under these conditions. A stoichiometric excess is used to ensure complete conversion.

  • Reaction Execution: Heat the suspension to 60 °C and maintain this temperature with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the methanol, yielding a residue. c. To the residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is approximately 11. This step neutralizes the acidic reaction mixture and precipitates tin salts. d. Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (DCM) (3 x 200 mL)[1]. e. Combine the organic layers, wash with saturated aqueous sodium chloride (brine) (1 x 200 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: a. Filter off the drying agent. b. Concentrate the organic phase under reduced pressure to afford this compound as an off-white solid[1].

    • Trustworthiness: The expected yield for this reaction is approximately 58% (5 g)[1]. The identity and purity of the product must be confirmed by characterization techniques such as NMR and Mass Spectrometry.

Physicochemical Properties and Characterization

The compound is typically supplied as an off-white to light yellow solid or liquid and should be stored under refrigerated conditions, protected from light[2].

PropertyValueReference(s)
CAS Number 1245643-11-1[1][2]
Molecular Formula C₈H₉BrN₂O₂[3][4]
Molecular Weight 245.07 g/mol [3][4]
Appearance Off-white solid / Colorless to light yellow liquid[1][2]
Purity Typically ≥97-98%[2][5]
¹H NMR (CDCl₃) δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (br s, 2H), 3.85 (s, 3H), 3.38-3.56 (br s, 2H)[1]

Applications in Drug Development

The primary utility of this compound is as a versatile intermediate for constructing complex heterocyclic systems. Its most significant application is in the synthesis of substituted benzimidazoles.

The benzimidazole core is a cornerstone of modern medicinal chemistry, renowned for its diverse biological activities, including as an antiviral, anthelmintic, and anticancer agent[6]. Many potent protein kinase inhibitors, which are crucial in oncology, feature this heterocyclic system[7][8][9].

The ortho-diamino functionality of this compound is perfectly poised for cyclocondensation reactions. When reacted with aldehydes, carboxylic acids (or their derivatives), or related reagents, it readily forms the benzimidazole ring. This reaction, often referred to as the Phillips condensation, is a robust and widely used transformation in pharmaceutical synthesis[6].

Application_Pathway Start This compound Product Substituted Benzimidazole (Kinase Inhibitor Scaffold) Start->Product Reagent Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) Reagent->Product Phillips Condensation

Caption: General reaction showing the utility of the title compound.

  • Authoritative Grounding: The bromine atom on the resulting benzimidazole scaffold serves as a key handle for diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The methyl ester can be hydrolyzed to the corresponding carboxylic acid and coupled with various amines to form amides. This three-pronged approach allows for the systematic exploration of the chemical space around the core scaffold, which is fundamental to the structure-activity relationship (SAR) studies required for drug optimization.

Safety and Handling

This compound is classified as an acute oral toxicant (Category 4) and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood[3]. It is intended for research and manufacturing purposes only and is not for medical or consumer use[4][5].

References

A Technical Guide to the Spectroscopic Characterization of Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Methyl 3,4-diamino-5-bromobenzoate, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in various chemical transformations. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by comparative data from related structures.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₈H₉BrN₂O₂ and a molecular weight of 245.07 g/mol .[1][2][3][4][5] Its structure, featuring a benzene ring substituted with two amino groups, a bromine atom, and a methyl ester, makes it a versatile building block in the synthesis of more complex molecules, including pharmacologically active compounds. The presence of multiple functional groups gives rise to a rich and informative spectroscopic profile, which, when correctly interpreted, provides a detailed fingerprint of the molecule.

Synthesis and Experimental Context

The synthesis of this compound is a critical consideration for interpreting its spectroscopic data, as impurities or side-products from the reaction can interfere with the analysis. A common synthetic route involves the reduction of a nitro-substituted precursor, such as methyl 4-amino-3-bromo-5-nitrobenzoate.[6] Understanding the starting materials and reagents used in the synthesis allows for a more targeted search for potential impurities in the spectra.

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.74Singlet1HAr-H
7.35Singlet1HAr-H
4.18Broad Singlet2H-NH₂
3.85Singlet3H-OCH₃
3.38-3.56Broad Singlet2H-NH₂

Source: ChemicalBook[6]

Interpretation:

  • Aromatic Protons (Ar-H): The presence of two singlets at 7.74 and 7.35 ppm is characteristic of two aromatic protons that do not have any adjacent proton neighbors, which is consistent with the proposed structure. The downfield shift of these protons is expected due to the electron-withdrawing nature of the bromine atom and the methyl ester group.

  • Amino Protons (-NH₂): The two broad singlets at 4.18 and 3.38-3.56 ppm, each integrating to 2H, are assigned to the two amino groups. The broadness of these signals is a common feature of amine protons due to quadrupole broadening and chemical exchange. Their chemical shift can vary depending on the solvent and concentration.[7]

  • Methyl Protons (-OCH₃): The sharp singlet at 3.85 ppm, integrating to 3H, is characteristic of the methyl ester protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~167C=OExpected range for a methyl ester carbonyl carbon.
~145C-NH₂Aromatic carbon attached to an amino group.
~140C-NH₂Aromatic carbon attached to an amino group.
~125C-BrAromatic carbon attached to a bromine atom.
~120C-COOCH₃Aromatic carbon attached to the methyl ester group.
~118Ar-CHAromatic methine carbon.
~115Ar-CHAromatic methine carbon.
~52-OCH₃Methyl carbon of the ester group.

Causality Behind Predicted Shifts:

  • The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The amino groups are electron-donating and will shield the attached carbons, shifting them upfield compared to unsubstituted benzene (128.5 ppm).

  • Conversely, the bromine atom and the methyl ester group are electron-withdrawing, causing a downfield shift for the carbons they are attached to.

  • The predicted chemical shift for the methyl ester carbon is based on typical values for methyl benzoates.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, C-O, and C-Br bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3450-3300MediumN-HAsymmetric & Symmetric Stretch
3050-3000WeakC-H (aromatic)Stretch
2950-2850WeakC-H (methyl)Stretch
~1720StrongC=OStretch
~1620MediumN-HScissoring
1600-1450Medium-WeakC=C (aromatic)Stretch
~1250StrongC-O (ester)Stretch
~1300MediumC-N (aromatic amine)Stretch
~600Medium-WeakC-BrStretch

Interpretation of Expected Peaks:

  • N-H Stretching: The presence of two amino groups should give rise to two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of a primary amine.[7][9]

  • C=O Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is the hallmark of the carbonyl group in the methyl ester. Conjugation with the aromatic ring may slightly lower this frequency compared to an aliphatic ester.[10]

  • C-O Stretching: The ester C-O stretch is expected to appear as a strong band around 1250 cm⁻¹.

  • Aromatic Vibrations: The C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region.

  • C-N and C-Br Stretching: The C-N stretching of the aromatic amine and the C-Br stretching vibrations are expected at lower wavenumbers, around 1300 cm⁻¹ and 600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

    • m/z for C₈H₉⁷⁹BrN₂O₂ ≈ 244

    • m/z for C₈H₉⁸¹BrN₂O₂ ≈ 246

  • Key Fragmentation Patterns: Common fragmentation pathways for this molecule would likely involve:

    • Loss of the methoxy group (-OCH₃) from the molecular ion, resulting in a fragment at m/z [M - 31]⁺.

    • Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z [M - 59]⁺.

    • Cleavage of the C-Br bond, which may or may not be a major fragmentation pathway.

The following diagram illustrates the expected isotopic pattern for the molecular ion in the mass spectrum.

Mass_Spectrum_Isotopes cluster_intensity Relative Intensity M M⁺ (m/z ≈ 244) M2 M+2 (m/z ≈ 246) I1 ~50% I2 ~50%

Caption: Expected M/M+2 Isotope Pattern for a Monobrominated Compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, combining experimental ¹H NMR data with predicted ¹³C NMR, IR, and MS spectra, provides a robust framework for the characterization of this important synthetic intermediate. The interpretations provided in this guide are based on established principles of spectroscopy and are intended to assist researchers in the accurate identification and quality control of this compound. It is always recommended to compare experimentally obtained data with the information presented here for a confident structural assignment.

References

Methodological & Application

Application Note & Protocol: A Guide to the Chemoselective Synthesis of Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 3,4-diamino-5-bromobenzoate, a valuable diaminoarene intermediate in the development of pharmaceuticals and specialized polymers. The protocol focuses on the chemoselective reduction of the nitro group of Methyl 4-amino-3-bromo-5-nitrobenzoate. The primary method detailed utilizes tin(II) chloride (SnCl₂), a classic and robust reagent for this transformation. We delve into the mechanistic rationale, provide a detailed, step-by-step protocol from reaction setup to product purification, and include full characterization data. Furthermore, this guide discusses safety considerations and briefly presents an alternative metal-free reduction pathway using sodium dithionite, offering researchers a versatile approach to this critical synthesis.

Introduction and Strategic Considerations

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a gateway to anilines, which are fundamental building blocks for a vast array of functional molecules.[1][2] The specific synthesis of this compound from its nitro precursor presents a distinct chemical challenge: the selective reduction of a nitro group in the presence of other potentially reactive functionalities, namely a halogen (bromo group), an ester, and an existing amino group.

The choice of reducing agent is therefore paramount. While catalytic hydrogenation is a powerful technique, common catalysts like Palladium on carbon (Pd/C) can induce hydrodehalogenation, leading to the undesired loss of the bromine substituent.[3] Therefore, methodologies that preserve the C-Br bond are required. Metal-acid systems are highly effective for this purpose. Reagents such as iron in acetic acid or tin(II) chloride in an alcoholic solvent offer excellent chemoselectivity, reliably reducing the nitro group while leaving halogens and esters intact.[3][4][5]

This guide focuses on the tin(II) chloride method, for which a reliable and scalable procedure has been established.[6] This method proceeds through a series of single-electron transfers from the Sn(II) salt to the nitro group, followed by protonation from the solvent.[7][8] The tin is oxidized to Sn(IV) species, which are conveniently removed during the aqueous basic workup.

Primary Synthesis Protocol: Tin(II) Chloride Reduction

This protocol is adapted from established literature procedures and optimized for clarity and reproducibility.[6]

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 4-amino-3-bromo-5-nitrobenzoate100147-38-6C₈H₇BrN₂O₄275.06
Tin(II) chloride dihydrate10025-69-1SnCl₂·2H₂O225.65
Methanol (MeOH), Anhydrous67-56-1CH₄O32.04
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃84.01
Saturated Sodium Chloride Solution (Brine)7647-14-5NaCl58.44
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04
Quantitative Data & Reagent Stoichiometry
ReagentAmount (g)Moles (mmol)Equivalents
Methyl 4-amino-3-bromo-5-nitrobenzoate10.036.31.0
Tin(II) chloride dihydrate40.9181.5~5.0
Methanol (MeOH)100 mL-Solvent

Note: The literature cites the use of Tin(II) chloride, with some sources using the anhydrous form and others the more common dihydrate. The molar equivalents have been adjusted here for the dihydrate form, which is a common laboratory staple.

Step-by-Step Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-amino-3-bromo-5-nitrobenzoate (10.0 g, 36.3 mmol).

  • Reagent Addition: To the flask, add anhydrous methanol (100 mL) followed by tin(II) chloride dihydrate (40.9 g, 181.5 mmol). The mixture will form a suspension.

  • Reaction Execution:

    • Begin vigorous stirring and heat the suspension to 60 °C using a heating mantle and temperature controller.

    • Maintain the reaction at this temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator to obtain a thick residue.

    • Carefully and slowly, with stirring, add saturated aqueous sodium bicarbonate solution to the residue until the pH of the aqueous layer is approximately 11. This step is crucial for precipitating tin salts and neutralizing any residual acid. A thick, white precipitate of tin hydroxides will form.

    • Transfer the entire mixture to a separatory funnel and extract the product with dichloromethane (3 x 200 mL).[6]

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic phase with saturated aqueous sodium chloride solution (brine, 200 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to afford the target compound, this compound, as an off-white solid.[6]

Expected Yield and Characterization
  • Expected Yield: 5.0 g (56% yield).[6]

  • Appearance: Off-white to dark brown solid.[6][9]

  • Molecular Formula: C₈H₉BrN₂O₂

  • Molecular Weight: 245.07 g/mol

  • ¹H NMR (CDCl₃): δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (broad s, 2H, NH₂), 3.85 (s, 3H, OCH₃), 3.38-3.56 (broad s, 2H, NH₂).[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Start Methyl 4-amino-3-bromo-5-nitrobenzoate + SnCl₂·2H₂O in Methanol Heat Heat to 60°C Monitor by TLC Start->Heat 1 Concentrate Concentrate in vacuo Heat->Concentrate Cool Basify Adjust to pH 11 (sat. NaHCO₃) Concentrate->Basify 2 Extract Extract with Dichloromethane Basify->Extract 3 Wash Wash with Brine Extract->Wash 4 Dry Dry over Na₂SO₄ Wash->Dry 5 Final_Concentrate Filter & Concentrate Dry->Final_Concentrate 6 Product Final Product: This compound Final_Concentrate->Product 7

Caption: Workflow for the synthesis of this compound.

Alternative Method: Sodium Dithionite Reduction

For laboratories seeking to avoid heavy metal reagents, sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, presents an excellent metal-free alternative. It is an economical and versatile reducing agent known for its high chemoselectivity, capable of reducing nitro groups in the presence of halogens and esters.[10]

The mechanism is believed to involve the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species, which engages in a single-electron transfer process with the nitro group.[1][10]

General Protocol Outline:

  • Dissolve the starting nitro compound in a suitable solvent system (e.g., acetonitrile/water, DMF/water).[11][12]

  • Prepare a fresh aqueous solution of sodium dithionite.

  • Slowly add the dithionite solution to the stirred solution of the nitro compound at room temperature or with gentle heating.

  • Upon reaction completion, the mixture is typically made alkaline and extracted with an organic solvent like ethyl acetate to isolate the product.[10][13]

This method is highly effective and aligns with green chemistry principles by avoiding toxic metal waste streams.

Safety and Handling

  • General Precautions: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Tin(II) chloride (SnCl₂): Corrosive and a suspected sensitizer. Avoid inhalation of dust and contact with skin and eyes.[4]

    • Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.

    • Dichloromethane: Volatile and a suspected carcinogen. Handle with care to minimize exposure.

  • Reaction Hazards: The initial addition of reagents and the subsequent basification step can be exothermic. Use caution and ensure adequate cooling and controlled addition rates.

References

Application Notes and Protocols for the Laboratory Preparation of Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,4-diamino-5-bromobenzoate is a valuable substituted aromatic diamine that serves as a key building block in the synthesis of various heterocyclic compounds, particularly in the realm of medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal amino groups, a bromine atom, and a methyl ester, makes it a versatile precursor for the construction of novel benzimidazoles, quinoxalines, and other fused heterocyclic systems. These scaffolds are of significant interest in drug discovery, with applications as kinase inhibitors, antimicrobial agents, and fluorescent probes. This guide provides a comprehensive and technically detailed protocol for the laboratory-scale synthesis of this compound, including the preparation of a key intermediate, with a focus on the underlying chemical principles and safety considerations.

Synthetic Strategy Overview

The synthesis of this compound is most efficiently achieved through a two-step process commencing with the commercially available Methyl 3-amino-5-bromobenzoate. The synthetic approach involves an initial electrophilic nitration to introduce a nitro group at the C4 position, yielding Methyl 3-amino-5-bromo-4-nitrobenzoate. This is followed by the reduction of the nitro group to an amine, affording the target compound. This strategy is predicated on the directing effects of the substituents on the aromatic ring, which will be elaborated upon in the mechanistic discussion.

Part 1: Synthesis of Methyl 3-amino-5-bromo-4-nitrobenzoate (Intermediate)

Mechanistic Rationale

The nitration of Methyl 3-amino-5-bromobenzoate is a classic example of electrophilic aromatic substitution. The amino group (-NH₂) is a strongly activating and ortho-, para-directing group, while the bromo (-Br) and methyl ester (-COOCH₃) groups are deactivating and meta-directing. In this specific substrate, the directing effects of the amino group dominate, favoring substitution at the ortho and para positions. The C4 position is ortho to the amino group and is the most sterically accessible site for the incoming nitronium ion (NO₂⁺) electrophile. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermic reaction and prevent side product formation[1][2][3].

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 3-amino-5-bromobenzoate≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)ACS GradeCommercially Available
Concentrated Nitric Acid (HNO₃)ACS GradeCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Round-bottom flask-Standard laboratory equipment
Magnetic stirrer and stir bar-Standard laboratory equipment
Dropping funnel-Standard laboratory equipment
Ice bath-Standard laboratory equipment
Separatory funnel-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-amino-5-bromobenzoate (10.0 g, 43.5 mmol) in concentrated sulfuric acid (50 mL) at 0 °C using an ice bath. Stir the mixture until a clear solution is obtained.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (3.3 mL, 78.3 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of Methyl 3-amino-5-bromobenzoate over 30 minutes, maintaining the internal temperature of the reaction mixture between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A yellow precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. The crude product is then washed with a small amount of cold ethanol to remove any unreacted starting material. Dry the solid under vacuum to obtain Methyl 3-amino-5-bromo-4-nitrobenzoate.

Expected Yield: 85-95%

Part 2: Synthesis of this compound (Target Compound)

Mechanistic Rationale

The conversion of the nitro group in Methyl 3-amino-5-bromo-4-nitrobenzoate to an amino group is a reduction reaction. A variety of reducing agents can be employed for this transformation, but tin(II) chloride (SnCl₂) in an acidic medium or an alcohol solvent is a classic and effective method for the selective reduction of aromatic nitro groups in the presence of other functional groups like esters[4][5]. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, which is subsequently protonated by the solvent. This process occurs in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates to ultimately yield the amine[6][7].

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 3-amino-5-bromo-4-nitrobenzoate-Synthesized in Part 1
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)ACS GradeCommercially Available
Methanol (MeOH)ACS GradeCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Saturated Sodium Chloride (NaCl) solution (Brine)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Round-bottom flask-Standard laboratory equipment
Reflux condenser-Standard laboratory equipment
Heating mantle-Standard laboratory equipment
Magnetic stirrer and stir bar-Standard laboratory equipment
Separatory funnel-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add Methyl 3-amino-5-bromo-4-nitrobenzoate (10.0 g, 36.3 mmol) and methanol (100 mL). Stir to form a suspension.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (41.0 g, 181.5 mmol) to the suspension.

  • Reduction Reaction: Heat the reaction mixture to 60 °C and maintain this temperature for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator to remove the methanol.

  • Neutralization and Extraction: To the residue, add saturated aqueous sodium bicarbonate solution until the pH is approximately 11. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with saturated aqueous sodium chloride solution (100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford this compound as an off-white solid.

Expected Yield: 58%[8]

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

¹H NMR (CDCl₃): δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 3.38-3.56 (br s, 2H, -NH₂)[8].

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Tin(II) Chloride: Tin(II) chloride is harmful if swallowed and can cause skin and eye irritation[9][10][11]. Avoid inhalation of dust.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care.

  • Solvents: Dichloromethane and methanol are flammable and toxic. Avoid inhalation of vapors and contact with skin.

Visual Workflow

SynthesisWorkflow cluster_step1 Part 1: Nitration cluster_step2 Part 2: Reduction start1 Methyl 3-amino-5-bromobenzoate in conc. H₂SO₄ reaction1 Nitration (0-5 °C, 1h) start1->reaction1 reagent1 HNO₃ / H₂SO₄ (Nitrating Mixture) reagent1->reaction1 workup1 Quench on Ice & Vacuum Filtration reaction1->workup1 product1 Methyl 3-amino-5-bromo-4-nitrobenzoate workup1->product1 start2 Methyl 3-amino-5-bromo-4-nitrobenzoate in Methanol product1->start2 Intermediate reaction2 Reduction (60 °C, 2-3h) start2->reaction2 reagent2 SnCl₂·2H₂O reagent2->reaction2 workup2 Evaporation, Neutralization, Extraction & Drying reaction2->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for the preparation of this compound.

References

Application Note: Synthesis and Mechanistic Analysis of Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,4-diamino-5-bromobenzoate (CAS No. 1245643-11-1) is a substituted phenylenediamine derivative of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for complex heterocyclic scaffolds. Notably, it is a key intermediate in the synthesis of Vemurafenib (Zelboraf®), a potent and selective inhibitor of the BRAFV600E mutated kinase, which is a cornerstone therapy for metastatic melanoma.[1][2][3] The efficient and reliable synthesis of this intermediate is therefore paramount for the consistent production of the active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to the synthesis of this compound, focusing on the prevalent and robust method involving the chemical reduction of its nitro-aromatic precursor. We will delve into the underlying reaction mechanism, offer a detailed, field-proven experimental protocol, and provide insights for troubleshooting and validation, tailored for researchers and professionals in organic synthesis and drug development.

Overall Synthetic Scheme

The synthesis is achieved via a single, high-yielding transformation: the selective reduction of the nitro group of Methyl 4-amino-3-bromo-5-nitrobenzoate to the corresponding amine. This reaction is typically performed using tin(II) chloride (SnCl₂) in a protic solvent like methanol.

Overall Reaction Scheme A depiction of the overall reaction for the synthesis of this compound.

Section 1: The Reaction Mechanism — Reduction via Electron Transfer

The reduction of an aromatic nitro group to an aniline is a classic transformation in organic chemistry. While various reagents can accomplish this, tin(II) chloride in an acidic or protic environment is a well-established and highly reliable method, particularly valued for its selectivity.[4][5] Unlike catalytic hydrogenation, which might inadvertently reduce other functional groups or cleave halogen-carbon bonds, the SnCl₂ method is remarkably chemoselective for the nitro group, leaving the ester and aryl bromide moieties intact.[6][7]

The mechanism proceeds through a series of single-electron transfers from the Sn(II) salt, which acts as the reducing agent, to the nitrogen atom of the nitro group.[8][9] The protic solvent (methanol) serves as the proton source for the oxygen atoms, which are ultimately eliminated as water.

The key mechanistic steps are as follows:

  • Initial Electron Transfer: The reaction initiates with the transfer of electrons from Sn(II) to the nitro group. This process occurs stepwise.

  • Formation of Intermediates: The nitro group (-NO₂) is sequentially reduced, first to a nitroso group (-NO) and then to a hydroxylamine derivative (-NHOH).[10]

  • Final Reduction to Amine: Further electron transfer and protonation reduce the hydroxylamine to the final primary amine (-NH₂).

  • Oxidation of Tin: Throughout this process, three equivalents of tin(II) are oxidized to tin(IV) for each nitro group that is reduced.[8]

ReactionMechanism Start Methyl 4-amino-3-bromo-5-nitrobenzoate (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso  + 2e⁻, 2H⁺ (from SnCl₂) Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine  + 2e⁻, 2H⁺ (from SnCl₂) Product This compound (Ar-NH₂) Hydroxylamine->Product  + 2e⁻, 2H⁺ (from SnCl₂)

Diagram 1: Simplified mechanistic pathway for the reduction of the aromatic nitro group.

Section 2: Detailed Experimental Protocol

This protocol is based on established procedures for the reduction of Methyl 4-amino-3-bromo-5-nitrobenzoate.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Weight ( g/mol )Role
Methyl 4-amino-3-bromo-5-nitrobenzoate105655-17-2275.06Starting Material
Tin(II) Chloride (anhydrous)7772-99-8189.60Reducing Agent
Methanol (MeOH), anhydrous67-56-132.04Solvent
Dichloromethane (DCM)75-09-284.93Extraction Solvent
Saturated aq. Sodium Bicarbonate144-55-884.01Base (Workup)
Saturated aq. Sodium Chloride (Brine)7647-14-558.44Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask, add Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol, 1.0 eq).

    • Add anhydrous methanol (100 mL) to form a suspension.

    • To this suspension, add tin(II) chloride (33 g, 174 mmol, ~4.8 eq).

  • Reaction Execution:

    • Heat the suspension to 60 °C with vigorous stirring.

    • Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup and Extraction:

    • Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the resulting residue, carefully add saturated aqueous sodium bicarbonate solution until the pH reaches approximately 11. This step is critical for neutralizing any residual acid and precipitating tin salts as tin hydroxides/oxides, which can otherwise cause emulsions during extraction.[11]

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 200 mL).

    • Combine the organic layers.

  • Purification and Isolation:

    • Wash the combined organic phase with saturated aqueous sodium chloride solution (brine, 200 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The resulting this compound is obtained as an off-white to brown solid (Typical yield: ~58%).[4]

Data Summary
ParameterValue
Starting MaterialMethyl 4-amino-3-bromo-5-nitrobenzoate
Reducing AgentTin(II) Chloride (SnCl₂)
SolventMethanol
Temperature60 °C
Reaction Time2-4 hours
Typical Yield58%

Section 3: Characterization and Validation

Validation of the final product's identity and purity is essential. The primary method for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule.

    • Expected ¹H NMR Data (in CDCl₃):

      • δ 7.74 (s, 1H, Ar-H)

      • δ 7.35 (s, 1H, Ar-H)

      • δ 4.18 (broad s, 2H, -NH₂)

      • δ 3.85 (s, 3H, -OCH₃)

      • δ 3.38-3.56 (broad s, 2H, -NH₂)[4]

    • Interpretation: The two singlets in the aromatic region confirm the substitution pattern on the benzene ring. The singlet at 3.85 ppm corresponds to the methyl ester protons. The two broad singlets integrating to two protons each are characteristic of the two distinct amine groups.

  • Other Techniques: Further characterization can be performed using:

    • ¹³C NMR: To confirm the number of unique carbon environments.

    • Mass Spectrometry (MS): To verify the molecular weight (245.07 g/mol ).

    • Melting Point Analysis: To assess the purity of the crystalline solid.

Section 4: Troubleshooting and Field Insights

  • Issue: Incomplete Reaction.

    • Cause: The tin(II) chloride may be partially oxidized to Sn(IV) upon storage.

    • Solution: Use freshly opened or high-purity tin(II) chloride. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive.

  • Issue: Low Yield & Emulsion during Workup.

    • Cause: Incomplete precipitation of tin salts due to insufficient basification. Tin hydroxides can be amphoteric.[11]

    • Insight: Ensure the pH is robustly adjusted to >10. The use of a stronger base like aqueous NaOH (e.g., 2M) instead of sodium bicarbonate can sometimes lead to better precipitation and phase separation. If an emulsion persists, filtering the entire biphasic mixture through a pad of Celite® can help break it up.[12]

  • Issue: Product Discoloration.

    • Cause: Anilines, especially phenylenediamines, are susceptible to air oxidation, leading to colored impurities.

    • Solution: Workup should be performed promptly. The final product should be stored under an inert gas (nitrogen or argon) and protected from light, preferably at a low temperature (2–8 °C).

Conclusion

The reduction of Methyl 4-amino-3-bromo-5-nitrobenzoate using tin(II) chloride is a highly effective and chemoselective method for the synthesis of this compound. This protocol has been demonstrated to be robust and scalable, providing a reliable route to a critical intermediate for the synthesis of Vemurafenib and other valuable pharmaceutical compounds. By understanding the underlying mechanism and paying close attention to the workup procedure, researchers can consistently achieve good yields of high-purity material.

References

Application Notes & Protocols: The Strategic Utility of Methyl 3,4-diamino-5-bromobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals on the applications of Methyl 3,4-diamino-5-bromobenzoate. This versatile building block offers a unique combination of reactive sites, making it a powerful scaffold for constructing diverse libraries of bioactive compounds, particularly those based on the privileged benzimidazole core. We will explore the causality behind its use, provide detailed experimental protocols, and illustrate synthetic pathways.

Introduction: Unveiling a Privileged Scaffold Precursor

This compound (MDABA) is a substituted o-phenylenediamine derivative. Its strategic value in medicinal chemistry stems from three key structural features:

  • Ortho-Diamino Group: The vicinal amino groups are perfectly positioned for cyclization reactions, most notably the formation of the benzimidazole ring system. Benzimidazoles are a cornerstone in drug discovery, known to possess a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1]

  • Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It is an ideal site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast range of aryl, heteroaryl, or alkyl groups to explore the chemical space and optimize structure-activity relationships (SAR).

  • Methyl Ester Group: This group can be readily hydrolyzed to the corresponding carboxylic acid, which opens up another avenue for diversification through amide bond formation, esterification, or reduction to an alcohol.

These features make MDABA a trifunctionalized scaffold, enabling chemists to systematically and independently modify three key positions of the resulting heterocyclic core.

Physicochemical Properties
PropertyValueReference
CAS Number 1245643-11-1[2][3]
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Appearance Colorless to light yellow or dark brown solid[2][4]
Purity Typically ≥98%[3]

Core Application: Synthesis of the Benzimidazole Nucleus

The most prominent application of MDABA is as a precursor to substituted benzimidazoles. The condensation of an o-phenylenediamine with a one-carbon electrophile (C1 source) is a fundamental and efficient method for constructing the benzimidazole ring.[1][5]

Reaction Rationale

The reaction proceeds via the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the stable benzimidazole ring. The choice of reaction conditions can be tailored based on the reactivity of the aldehyde.

General Synthetic Workflow

The following diagram illustrates the general pathway from MDABA to a 2-substituted benzimidazole, highlighting the key reaction step.

G MDABA Methyl 3,4-diamino- 5-bromobenzoate Intermediate Cyclization/ Oxidation MDABA->Intermediate Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product Methyl 2-substituted-6-bromo- 1H-benzimidazole-7-carboxylate Intermediate->Product Forms Benzimidazole Core

Caption: General synthesis of benzimidazoles from MDABA.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material - this compound

Causality: This protocol describes the reduction of a nitro group to an amine, a crucial step to generate the required o-phenylenediamine functionality. Tin(II) chloride in a protic solvent like methanol is a classic and effective method for this transformation. The reaction is heated to ensure a reasonable reaction rate. The basic workup is necessary to remove the tin salts and isolate the free amine product.

Reaction Scheme: Methyl 4-amino-3-bromo-5-nitrobenzoate → this compound

Materials:

  • Methyl 4-amino-3-bromo-5-nitrobenzoate (1.0 eq)

  • Tin(II) chloride (SnCl₂·2H₂O) (4.0 eq)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Suspend Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol) in methanol (100 mL) in a round-bottom flask equipped with a reflux condenser.[6]

  • Add tin(II) chloride (33 g, 145.2 mmol) to the suspension.[6]

  • Heat the mixture to 60 °C and stir until the reaction is complete (monitor by TLC, typically 2-4 hours).[6]

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.[6]

  • To the resulting residue, carefully add saturated aqueous NaHCO₃ until the pH is approximately 11. This neutralizes the acidic reaction mixture and precipitates tin salts.

  • Extract the aqueous phase with dichloromethane (3 x 200 mL).[6]

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous Na₂SO₄.[6]

  • Filter the drying agent and concentrate the organic phase under reduced pressure to afford this compound as an off-white solid.[6]

    • Expected Yield: ~58% (approx. 5 g).[6]

    • Characterization (¹H NMR, CDCl₃): δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (br s, 2H), 3.85 (s, 3H), 3.38-3.56 (br s, 2H).[6]

Protocol 2: Synthesis of a Methyl 2-Aryl-6-bromo-1H-benzimidazole-7-carboxylate Library

Causality: This protocol utilizes the Phillips condensation reaction. Acetic acid serves as both the solvent and a mild acid catalyst to facilitate the condensation and cyclization. The reaction is heated to drive the dehydration and aromatization steps. This one-pot procedure is highly efficient for generating libraries from various aromatic aldehydes.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 - 1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 1.22 g, 5.0 mmol) in glacial acetic acid (25 mL).

  • Add the desired aromatic aldehyde (5.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexane).

  • After completion, cool the mixture to room temperature. A precipitate may form.

  • Pour the reaction mixture into a beaker of ice water (200 mL) with stirring.

  • Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Expected Results for Sample Aldehydes:

R-Group (from R-CHO)Product NameExpected YieldPurification Method
PhenylMethyl 6-bromo-2-phenyl-1H-benzimidazole-7-carboxylate80-90%Recrystallization (EtOH)
4-ChlorophenylMethyl 6-bromo-2-(4-chlorophenyl)-1H-benzimidazole-7-carboxylate85-95%Recrystallization (EtOH)
4-MethoxyphenylMethyl 6-bromo-2-(4-methoxyphenyl)-1H-benzimidazole-7-carboxylate80-90%Column Chromatography

Advanced Synthetic Strategies: Post-Cyclization Diversification

The true power of the MDABA scaffold lies in the ability to perform sequential modifications after the benzimidazole core has been formed. This allows for the construction of highly complex molecules tailored to specific biological targets.

Workflow for Multi-Substituted Analogs

The diagram below illustrates a common drug discovery workflow starting from the product of Protocol 2.

G cluster_0 Core Synthesis cluster_1 Diversification Pathways cluster_2 Final Products Benz_Core Methyl 2-Aryl-6-bromo- 1H-benzimidazole-7-carboxylate (Product of Protocol 2) Suzuki Suzuki Coupling (R'-B(OH)₂, Pd catalyst) Benz_Core->Suzuki Hydrolysis Ester Hydrolysis (LiOH or NaOH) Benz_Core->Hydrolysis Suzuki_Product Methyl 2-Aryl-6-Aryl'- 1H-benzimidazole-7-carboxylate Suzuki->Suzuki_Product Amide_Coupling Amide Coupling (R''-NH₂, HATU/EDC) Hydrolysis->Amide_Coupling Amide_Product 2-Aryl-6-bromo-N-R''- 1H-benzimidazole-7-carboxamide Amide_Coupling->Amide_Product

Caption: Post-cyclization diversification workflow.

Protocol 3: Suzuki Cross-Coupling at the C6-Bromo Position

Causality: The Suzuki reaction is a robust and widely used method for forming C-C bonds. A palladium catalyst (e.g., Pd(PPh₃)₄) is used to catalytically couple the aryl bromide with a boronic acid. A base (e.g., Na₂CO₃) is essential for activating the boronic acid and completing the catalytic cycle. A mixed solvent system like Dioxane/Water is often used to dissolve both the organic substrate and the inorganic base.

Materials:

  • Methyl 2-aryl-6-bromo-1H-benzimidazole-7-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flask, add the bromo-benzimidazole (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 4:1 Dioxane/Water solvent (10 mL) followed by the Pd(PPh₃)₄ catalyst (0.05 mmol).

  • Heat the mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the C6-arylated product.

Conclusion and Outlook

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its inherent trifunctional nature provides a pre-designed roadmap for rapid library synthesis and systematic SAR exploration. By leveraging the classic benzimidazole condensation followed by modern cross-coupling and amide functionalization, researchers can efficiently generate novel chemical entities directed at a multitude of therapeutic targets, from protein kinases to microbial enzymes. The protocols and strategies outlined in this document provide a robust framework for unlocking the full potential of this valuable synthetic building block.

References

The Versatile Virtuoso: Methyl 3,4-diamino-5-bromobenzoate as a Premier Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of organic synthesis, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of a synthetic route. Among the myriad of available building blocks, Methyl 3,4-diamino-5-bromobenzoate has emerged as a particularly versatile and powerful scaffold. Its unique trifunctional nature, featuring a nucleophilic o-phenylenediamine moiety, an electron-withdrawing methyl ester, and a strategically positioned bromine atom, offers a trifecta of reactive sites. This unique combination unlocks access to a diverse array of complex molecular architectures, particularly heterocyclic systems of significant interest in medicinal chemistry and materials science. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this remarkable building block.

Physicochemical Properties and Handling

Before embarking on synthetic transformations, a thorough understanding of the physical and chemical properties of this compound is paramount. This ensures safe handling and optimal reaction conditions.

PropertyValueReference
CAS Number 1245643-11-1[1][2]
Molecular Formula C₈H₉BrN₂O₂[2]
Molecular Weight 245.07 g/mol [2]
Appearance Off-white to light brown solid[3]
Storage Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[1]

Spectroscopic Data for Characterization:

The identity and purity of this compound can be confirmed by spectroscopic methods. The following data serves as a reliable reference.[3]

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Assignment
Aromatic CH7.74s1H
Aromatic CH7.35s1H
-NH₂4.18br s2H
-OCH₃3.85s3H
-NH₂3.38-3.56br s2H

Application I: Synthesis of Benzimidazole Scaffolds

The o-phenylenediamine core of this compound is a classical precursor for the synthesis of the benzimidazole ring system, a privileged scaffold in medicinal chemistry due to its wide range of biological activities. The most common and reliable method for this transformation is the Phillips condensation reaction.[4]

Mechanistic Insight: The Phillips Condensation

The Phillips condensation is an acid-catalyzed reaction between an o-phenylenediamine and a carboxylic acid (or its derivative). The generally accepted mechanism proceeds as follows:[4][5]

  • Initial Acylation: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid to form a mono-acylated intermediate.

  • Intramolecular Cyclization: The second amino group then attacks the carbonyl carbon of the newly formed amide. This intramolecular nucleophilic attack leads to the formation of a five-membered ring.

  • Dehydration: Subsequent dehydration of the cyclic intermediate results in the formation of the aromatic benzimidazole ring.

The presence of the electron-withdrawing methyl ester and bromine atom on the benzene ring of this compound can influence the reactivity of the amino groups. The amino group para to the ester is expected to be less nucleophilic than the one meta. This can sometimes lead to regioselectivity in the initial acylation step, although in many cases, the high temperatures employed drive the reaction to completion regardless of the initial acylation site.

Diagram: Phillips Condensation Workflow

PhillipsCondensation General Workflow for Benzimidazole Synthesis Start This compound + Carboxylic Acid Reaction Acid Catalyst (e.g., 4N HCl, PPA) Heat (e.g., 120-180 °C) Start->Reaction Workup Neutralization Extraction Purification (Crystallization/Chromatography) Reaction->Workup Product Methyl 6-bromo-2-substituted-1H-benzo[d]imidazole-5-carboxylate Workup->Product

Caption: A simplified workflow for the synthesis of benzimidazole derivatives.

Detailed Protocol: Synthesis of Methyl 6-bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylate

This protocol details the synthesis of a 2-methyl substituted benzimidazole, a common structural motif.

Materials:

  • This compound

  • Acetic Acid

  • 4N Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add acetic acid (1.2 eq) and 4N HCl (sufficient to create a stirrable slurry).

  • Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Expected Outcome:

The product, Methyl 6-bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylate, is typically an off-white to pale yellow solid. The yield for this type of reaction is generally in the range of 70-90%.

Characterization Data (Predicted based on analogous structures):

Technique Expected Observations
¹H NMR Aromatic protons on the benzimidazole core, a singlet for the methyl group at the 2-position, and a singlet for the methyl ester protons.
¹³C NMR Signals corresponding to the aromatic carbons of the benzimidazole ring, the methyl carbon, the ester carbonyl carbon, and the methyl ester carbon.
Mass Spec. A molecular ion peak corresponding to the expected molecular weight.

Application II: Quinoxaline Synthesis

Quinoxalines, another important class of N-heterocyclic compounds, are readily synthesized from o-phenylenediamines through condensation with 1,2-dicarbonyl compounds.[6] The reaction is typically straightforward and high-yielding.

Mechanistic Rationale

The synthesis of quinoxalines from o-phenylenediamines and α-dicarbonyl compounds is a classic condensation-cyclization reaction. The mechanism involves:[6]

  • Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound.

  • Second Nucleophilic Attack: The second amino group then attacks the remaining carbonyl carbon, leading to a dihydroxydihydroquinoxaline intermediate.

  • Dehydration: This intermediate readily undergoes dehydration to form the stable, aromatic quinoxaline ring system.

Diagram: Quinoxaline Synthesis Pathway

QuinoxalineSynthesis Pathway for Quinoxaline Formation Reactants This compound + 1,2-Dicarbonyl Compound Condensation Solvent (e.g., Ethanol, Acetic Acid) Optional Catalyst (e.g., mild acid) Heat Reactants->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product Substituted Methyl 7-bromoquinoxaline-6-carboxylate Cyclization->Product

Caption: The key steps in the synthesis of quinoxalines.

Detailed Protocol: Synthesis of Methyl 7-bromo-2,3-diphenylquinoxaline-6-carboxylate

This protocol describes the reaction with benzil, a common 1,2-dicarbonyl compound.

Materials:

  • This compound

  • Benzil

  • Ethanol or Glacial Acetic Acid

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) and benzil (1.0 eq) in a minimal amount of ethanol or glacial acetic acid in a round-bottom flask.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using acetic acid, carefully pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • If using ethanol, the product may precipitate upon cooling. If not, reduce the solvent volume and cool to induce crystallization.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

Expected Yield and Characterization:

This reaction typically proceeds in high yield, often exceeding 90%. The product, Methyl 7-bromo-2,3-diphenylquinoxaline-6-carboxylate, will be a crystalline solid. Characterization can be performed using standard spectroscopic techniques (NMR, Mass Spectrometry) to confirm the structure.

Application III: Monomer for Polybenzimidazole (PBI) Synthesis

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability.[7] this compound can serve as a monomer in the synthesis of PBI derivatives through polycondensation reactions with dicarboxylic acids or their derivatives.

The presence of the bromine atom and the methyl ester group on the polymer backbone can be exploited to further modify the polymer's properties, for instance, by post-polymerization cross-linking or functionalization reactions.

General Synthetic Approach: Polycondensation

The synthesis of PBIs from o-phenylenediamines and dicarboxylic acids typically involves a high-temperature polycondensation reaction, often in a high-boiling solvent or in the melt phase. Polyphosphoric acid (PPA) is a common medium for this reaction as it acts as both a solvent and a dehydrating agent.

Diagram: Polybenzimidazole Synthesis Overview

PBISynthesis General Scheme for Polybenzimidazole Synthesis Monomers This compound + Dicarboxylic Acid (or derivative) Polycondensation High Temperature Dehydrating Agent (e.g., PPA) Monomers->Polycondensation Polymer Poly(6-bromo-5-carbomethoxy-benzimidazole) Polycondensation->Polymer

Caption: A simplified representation of the polycondensation process.

Protocol Outline: Synthesis of a Polybenzimidazole Derivative

This is a generalized protocol for the synthesis of a PBI from this compound and a dicarboxylic acid like terephthalic acid.

Materials:

  • This compound

  • Terephthalic Acid (or Terephthaloyl Chloride)

  • Polyphosphoric Acid (PPA) or a high-boiling solvent (e.g., N-methyl-2-pyrrolidone)

  • Water

  • Ammonium Hydroxide

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add this compound and an equimolar amount of the dicarboxylic acid to PPA.

  • Slowly heat the mixture under a stream of nitrogen to facilitate the dissolution of the monomers and the removal of water formed during the reaction. A typical temperature profile would be a gradual increase to over 200 °C.

  • Maintain the reaction at a high temperature for several hours until a significant increase in viscosity is observed, indicating polymer formation.

  • Cool the highly viscous solution and precipitate the polymer by pouring it into a large volume of water.

  • Break up the polymer, wash it extensively with water, and then with a dilute ammonium hydroxide solution to remove any residual acid.

  • Finally, wash with water until neutral and dry the polymer under vacuum at an elevated temperature.

Characterization of the Polymer:

The resulting polymer's properties, such as molecular weight, thermal stability (TGA), and glass transition temperature (DSC), would need to be determined using appropriate analytical techniques.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature provides a robust platform for the construction of a wide range of important molecular scaffolds, including benzimidazoles, quinoxalines, and polybenzimidazoles. The protocols and mechanistic insights provided in this application note are intended to serve as a comprehensive guide for researchers to effectively harness the synthetic potential of this powerful molecule in their endeavors, from the development of novel therapeutic agents to the creation of advanced materials.

References

Application Notes & Protocols: Derivatization of Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Versatility of a Substituted o-Phenylenediamine

Methyl 3,4-diamino-5-bromobenzoate is a highly functionalized aromatic compound that serves as a potent building block in synthetic organic and medicinal chemistry.[1] Its structure is characterized by three key features that dictate its reactivity: an o-phenylenediamine moiety, an electron-withdrawing methyl ester, and a bromine atom. This unique combination makes it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds.

The adjacent amino groups are nucleophilic and readily participate in cyclocondensation reactions to form stable, fused ring systems.[2][3] The bromine and methyl ester groups provide additional handles for post-derivatization modifications, allowing for the fine-tuning of physicochemical properties and biological activity in drug discovery programs.

Compound Profile:

PropertyValueReference(s)
CAS Number 1245643-11-1[1][4][5][6]
Molecular Formula C₈H₉BrN₂O₂[1][4][7]
Molecular Weight 245.07 g/mol [1][4][7]
Appearance Off-white to dark brown solid[1][8]
Storage 2–8 °C, under inert gas (Nitrogen or Argon)[1]

This guide provides detailed protocols for two of the most powerful and common derivatization pathways for this compound: the synthesis of benzimidazoles and quinoxalines . These scaffolds are privileged structures in pharmacology, appearing in a vast number of FDA-approved drugs.[9][10]

Part 1: Synthesis of Benzimidazole Derivatives via Condensation with Aldehydes

The benzimidazole core is a cornerstone of medicinal chemistry, found in drugs ranging from proton-pump inhibitors like omeprazole to anthelmintics such as albendazole and anticancer agents.[9][11][12][13][14] The reaction of an o-phenylenediamine with an aldehyde is one of the most direct methods for constructing this bicyclic system.[15]

Scientific Rationale & Mechanism

The reaction proceeds via an acid-catalyzed condensation mechanism. The catalyst (e.g., acetic acid, HCl, or a Lewis acid) activates the aldehyde carbonyl group, making it more electrophilic.[3] One of the amino groups of the diamine attacks the carbonyl, forming a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine). The second, neighboring amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to cyclization. A final aromatization step, often an oxidation, yields the stable benzimidazole ring.

Benzimidazole_Mechanism General Mechanism for Benzimidazole Synthesis cluster_intermediates Reaction Pathway Diaminobenzoate Methyl 3,4-diamino- 5-bromobenzoate SchiffBase Schiff Base Intermediate Diaminobenzoate->SchiffBase + R-CHO, H+ Aldehyde R-CHO (Aldehyde) Aldehyde->SchiffBase Cyclized Cyclized Intermediate (Dihydrobenzimidazole) SchiffBase->Cyclized Intramolecular Cyclization Benzimidazole Methyl 6-bromo-2-substituted- 1H-benzo[d]imidazole-5-carboxylate Cyclized->Benzimidazole Oxidation [-2H]

Caption: General reaction mechanism for benzimidazole formation.

Experimental Protocol: Synthesis of Methyl 6-bromo-2-phenyl-1H-benzo[d]imidazole-5-carboxylate

This protocol details the synthesis of a representative benzimidazole derivative using benzaldehyde.

Materials:

  • This compound (1.0 mmol, 245 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Glacial Acetic Acid (5 mL)

  • Ethanol (for recrystallization)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Stirring bar and magnetic stir plate

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (245 mg, 1.0 mmol).

  • Reagent Addition: Add glacial acetic acid (5 mL) to the flask. Stir the mixture until the solid is mostly dissolved. Add benzaldehyde (102 µL, 1.0 mmol).

    • Scientist's Note: Acetic acid serves as both the solvent and the acid catalyst, promoting the condensation and dehydration steps.[3]

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Self-Validation: The formation of a new, less polar spot on the TLC plate (compared to the starting diamine) indicates product formation.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (50 mL) with stirring.

  • Precipitation: A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Neutralization: Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). This step neutralizes the acetic acid and precipitates the product fully.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 15 mL) to remove any residual salts.

  • Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from hot ethanol. The pure product should be obtained as a crystalline solid.

Data Summary: Benzimidazole Derivatives

This table illustrates the potential scope of the reaction with various aldehydes.

Aldehyde ReactantR-GroupExpected Product Name
BenzaldehydePhenylMethyl 6-bromo-2-phenyl-1H-benzo[d]imidazole-5-carboxylate
4-Chlorobenzaldehyde4-ChlorophenylMethyl 6-bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate
4-Methoxybenzaldehyde4-MethoxyphenylMethyl 6-bromo-2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
Furan-2-carbaldehyde2-FurylMethyl 6-bromo-2-(furan-2-yl)-1H-benzo[d]imidazole-5-carboxylate
AcetaldehydeMethylMethyl 6-bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylate

Part 2: Synthesis of Quinoxaline Derivatives via Condensation with 1,2-Dicarbonyls

The quinoxaline scaffold is another privileged heterocycle with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[10][16][17][18][19] The most classical and efficient synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Scientific Rationale & Workflow

This reaction is a double condensation that proceeds readily, often under mild acidic conditions or simply by heating the reactants in a suitable solvent like ethanol or acetic acid. The two amino groups of the diamine sequentially attack the two carbonyl carbons of the dicarbonyl compound, with each condensation step followed by dehydration. The result is the formation of the stable, aromatic pyrazine ring fused to the benzene ring.

Quinoxaline_Workflow Experimental Workflow for Quinoxaline Synthesis Start 1. Combine Reactants - this compound - 1,2-Dicarbonyl Compound - Solvent (e.g., Ethanol/Acetic Acid) Reaction 2. Heat to Reflux (Monitor by TLC) Start->Reaction Cooling 3. Cool to Room Temperature (Product precipitates) Reaction->Cooling Filtration 4. Isolate by Filtration (Wash with cold solvent) Cooling->Filtration Purification 5. Purify Product (Recrystallization) Filtration->Purification Product 6. Final Quinoxaline Derivative Purification->Product

Caption: Step-by-step workflow for quinoxaline synthesis.

Experimental Protocol: Synthesis of Methyl 7-bromo-2,3-diphenylquinoxaline-6-carboxylate

This protocol describes the reaction with benzil, a common 1,2-diketone.

Materials:

  • This compound (1.0 mmol, 245 mg)

  • Benzil (1.0 mmol, 210 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

  • Round-bottom flask (25 mL)

  • Reflux condenser and heating mantle

  • Stirring bar and magnetic stir plate

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, suspend this compound (245 mg, 1.0 mmol) and Benzil (210 mg, 1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the suspension to catalyze the condensation.

    • Scientist's Note: While the reaction can sometimes proceed thermally, a catalytic amount of acid ensures a faster and more complete reaction by protonating the carbonyl oxygen, increasing its electrophilicity.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring. The reactants will dissolve as the reaction proceeds, and the product may begin to precipitate from the hot solution. Maintain reflux for 1-2 hours.

  • Isolation: After the reaction is complete (as determined by TLC), remove the heat source and allow the flask to cool slowly to room temperature. The product will crystallize out of the solution.

  • Filtration: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the crystalline product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product in a vacuum oven. The product is often of high purity directly from this procedure, but can be recrystallized from a suitable solvent like ethanol or acetic acid if needed.

Data Summary: Quinoxaline Derivatives

The protocol can be adapted for various 1,2-dicarbonyl compounds.

1,2-Dicarbonyl ReactantR₁-GroupR₂-GroupExpected Product Name
BenzilPhenylPhenylMethyl 7-bromo-2,3-diphenylquinoxaline-6-carboxylate
GlyoxalHHMethyl 7-bromoquinoxaline-6-carboxylate
2,3-Butanedione (Diacetyl)MethylMethylMethyl 7-bromo-2,3-dimethylquinoxaline-6-carboxylate
Pyruvic AcidMethylCOOH7-Bromo-3-methyl-6-(methoxycarbonyl)quinoxaline-2-carboxylic acid

Conclusion and Future Prospects

This compound is a powerful and versatile starting material for accessing complex heterocyclic scaffolds of high medicinal value. The protocols described herein for the synthesis of benzimidazoles and quinoxalines are robust, high-yielding, and adaptable to a wide range of aldehydes and dicarbonyls. The resulting products retain both the bromine atom and the methyl ester, which can be used for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or ester hydrolysis/amidation, respectively. This multi-faceted reactivity allows for the rapid generation of diverse chemical libraries essential for modern drug development and materials science.

References

Application Notes & Protocols: Methyl 3,4-diamino-5-bromobenzoate as a Versatile Intermediate for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the cornerstone of a vast array of therapeutic agents. Their structural diversity and ability to engage with biological targets make them privileged scaffolds in the development of novel pharmaceuticals. Methyl 3,4-diamino-5-bromobenzoate has emerged as a particularly valuable and versatile building block for the synthesis of a range of fused heterocyclic systems. Its strategic arrangement of functional groups—an o-phenylenediamine core for cyclization, a bromine atom for subsequent cross-coupling reactions, and a methyl ester for further modification—provides chemists with a powerful tool for creating molecular complexity and exploring chemical space.

This guide provides a detailed exploration of this compound, from its synthesis to its application in the construction of key heterocyclic cores such as benzimidazoles, quinoxalines, and benzotriazepines. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Physicochemical Properties and Synthesis of the Intermediate

This compound is a stable, off-white to dark brown solid at room temperature. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 1245643-11-1
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Appearance Off-white to dark brown solid
Storage 2–8 °C, under inert gas (Nitrogen or Argon), protect from light
SMILES COC(=O)c1cc(N)c(N)c(Br)c1
Synthetic Protocol: Reduction of Methyl 4-amino-3-bromo-5-nitrobenzoate

The most common and efficient synthesis of this compound involves the selective reduction of the nitro group of its precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate. Tin(II) chloride (SnCl₂) in methanol is an effective reagent for this transformation, offering high yields and relatively simple work-up procedures.

Causality Behind Experimental Choices:

  • Tin(II) Chloride (SnCl₂): This is a classic and reliable reducing agent for converting aromatic nitro groups to amines. It is preferred for its selectivity, as it typically does not affect other functional groups like esters or halogens under these conditions.

  • Methanol (Solvent): Methanol serves as an excellent solvent for the starting material and the reagent, facilitating a homogenous reaction mixture. Its boiling point allows for gentle heating to increase the reaction rate.

  • Heating to 60 °C: This temperature provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without causing significant decomposition of the starting material or product.

  • Basification with NaHCO₃: The reaction work-up involves neutralization and subsequent basification to a pH of 11. This step is crucial to deprotonate the newly formed amines and precipitate tin salts, allowing for the efficient extraction of the organic product into dichloromethane.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol)

  • Tin(II) chloride (33 g, 145 mmol)

  • Methanol (100 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Combine Methyl 4-amino-3-bromo-5-nitrobenzoate (10 g, 36.3 mmol) and tin(II) chloride (33 g, 14.5 mmol) in a round-bottom flask.

  • Add methanol (100 mL) to form a suspension.

  • Heat the suspension to 60 °C with stirring and maintain this temperature until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to obtain a residue.

  • Carefully adjust the pH of the residue to ~11 using saturated aqueous sodium bicarbonate.

  • Extract the aqueous phase with dichloromethane (3 x 200 mL).

  • Combine the organic phases and wash with saturated aqueous sodium chloride solution (200 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting off-white solid is the target compound, this compound (yield ~5 g, 58%).

Characterization Data:

  • ¹H NMR (CDCl₃): δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (br s, 2H), 3.85 (s, 3H), 3.38-3.56 (br s, 2H).

Synthesis_Workflow start Methyl 4-amino-3-bromo-5-nitrobenzoate reagents SnCl2, Methanol start->reagents Heat to 60°C product This compound reagents->product Reduction workup 1. Cool & Concentrate 2. Basify (pH 11) 3. Extract with DCM 4. Dry & Concentrate product->workup Purification

Caption: Synthesis of the target intermediate.

Application in the Synthesis of Benzimidazoles

The o-phenylenediamine moiety is a classic precursor for benzimidazoles, a heterocyclic core found in numerous FDA-approved drugs such as omeprazole and albendazole. The reaction typically involves the condensation of the diamine with an aldehyde, followed by oxidative cyclization.

Causality Behind Experimental Choices:

  • Aldehyde Partner: The choice of aldehyde directly determines the substituent at the 2-position of the benzimidazole ring, allowing for great structural diversity.

  • Oxidant: An oxidant is often required to facilitate the final ring-closing step by converting the intermediate dihydrobenzimidazole to the aromatic benzimidazole. Air (oxygen) can serve as a green and inexpensive oxidant, though other reagents like H₂O₂ can also be used.

  • Solvent and Temperature: Solvents like ethanol or methanol are commonly used. Heating is typically required to drive the condensation and cyclization steps.

Experimental Protocol: Synthesis of Methyl 2-Aryl-6-bromo-1H-benzo[d]imidazole-5-carboxylate

Materials:

  • This compound (1.0 equiv)

  • Substituted aromatic aldehyde (1.0 equiv)

  • Ethanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • Dissolve this compound (1.0 equiv) and the selected aromatic aldehyde (1.0 equiv) in ethanol in a round-bottom flask.

  • Reflux the mixture for 4-6 hours. The reaction can be monitored by TLC.

  • During the reflux, atmospheric oxygen will facilitate the oxidative cyclization.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Benzimidazole_Synthesis start Methyl 3,4-diamino- 5-bromobenzoate reagents R-CHO (Aldehyde) Ethanol, Reflux start->reagents product Methyl 2-Aryl-6-bromo- 1H-benzo[d]imidazole- 5-carboxylate reagents->product Condensation & Oxidative Cyclization

Caption: Benzimidazole synthesis workflow.

Application in the Synthesis of Quinoxalines

Quinoxalines are another class of heterocycles with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. They are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Causality Behind Experimental Choices:

  • 1,2-Dicarbonyl Compound: The nature of the dicarbonyl compound (e.g., glyoxal, benzil) dictates the substitution pattern on the pyrazine ring of the resulting quinoxaline.

  • Acid Catalyst: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid) to protonate one of the carbonyl groups, activating it for nucleophilic attack by the diamine.

Protocol for the Purification of Methyl 3,4-diamino-5-bromobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,4-diamino-5-bromobenzoate is a key intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The purity of this compound is paramount to ensure the desired outcome and yield of subsequent reactions. This application note provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for the separation of individual compounds from a mixture.[1] This guide is intended for researchers, scientists, and drug development professionals.

The core principle of column chromatography lies in the differential partitioning of components between a stationary phase and a mobile phase.[1] For the purification of polar compounds like this compound, which possesses two basic amino groups and a polar ester functional group, careful selection of both the stationary and mobile phases is crucial for achieving optimal separation.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for developing a robust purification protocol.

PropertyValueSource
Molecular Formula C₈H₉BrN₂O₂[2][3]
Molecular Weight 245.07 g/mol [3]
Appearance Off-white solid[4]
Functional Groups Aromatic ring, two primary amino groups, methyl ester, bromineN/A

Principle of the Method

This protocol employs normal-phase column chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent). The separation is based on the polarity of the compounds in the crude mixture. More polar compounds will have a stronger affinity for the stationary phase and will therefore elute more slowly, while less polar impurities will travel through the column more quickly.

Due to the basic nature of the amino groups, which can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and "streaking" of the compound band, a small amount of a basic modifier (triethylamine) may be added to the mobile phase to improve the elution profile.

Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC TLC Analysis for Solvent System Optimization Slurry Preparation of Silica Gel Slurry TLC->Slurry Determines Eluent Column_Packing Column Packing Slurry->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution with Optimized Solvent System Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Detailed Protocol

Materials and Reagents
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Petroleum Ether (or Hexane), analytical grade

  • Ethyl Acetate, analytical grade

  • Triethylamine (optional), analytical grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand, washed

  • Beakers, Erlenmeyer flasks, and test tubes

  • Rotary evaporator

Step 1: Optimization of the Eluent System by Thin Layer Chromatography (TLC)

The key to a successful column chromatography separation is the selection of an appropriate mobile phase. A solvent system that provides a good separation of the desired compound from its impurities on a TLC plate will translate well to the column. For a closely related compound, methyl 3-amino-4,5-dibromobenzoate, an eluent system of ethyl acetate:petroleum ether (1:2) has been reported to be effective.[5] For the non-brominated analog, methyl 3,4-diaminobenzoate, a 1:1 mixture of hexane and ethyl acetate was used.[6]

  • Prepare Eluent Mixtures: Prepare small volumes of different ratios of petroleum ether and ethyl acetate (e.g., 4:1, 3:1, 2:1, 1:1). If streaking is observed, consider adding 0.5-1% triethylamine to the eluent mixtures.

  • Spot the TLC Plate: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the TLC Plate: Place the TLC plate in a developing chamber containing the chosen eluent mixture. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and visualize the spots under a UV lamp (254 nm). The ideal eluent system will result in the desired compound having a Retention Factor (Rf) value between 0.2 and 0.4, with good separation from other spots.

Step 2: Column Packing
  • Prepare the Column: Ensure the glass column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom to support the packing material. Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • Prepare the Silica Gel Slurry: In a beaker, weigh the appropriate amount of silica gel (typically 50-100 times the weight of the crude product). Add the optimized eluent from Step 1 to the silica gel to form a slurry. Stir gently to remove any air bubbles.

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, and continuously tap the column gently to ensure even packing of the silica gel. Add more eluent as needed to prevent the silica gel from running dry.

  • Add a Protective Layer: Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during sample loading. Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading
  • Dissolve the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Wet Loading: Carefully add the dissolved sample solution to the top of the column using a pipette. Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Dry Loading (for less soluble samples): If the crude product is not readily soluble in the eluent, it can be dry-loaded. Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection
  • Start the Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting the eluate in a series of labeled test tubes or flasks. Maintain a constant level of eluent above the stationary phase to avoid cracking the silica bed. For flash chromatography, gentle pressure can be applied to the top of the column to increase the flow rate.

  • Monitor the Separation: Periodically collect small spots from the eluate on a TLC plate to monitor the separation.

Step 5: Analysis of Fractions and Product Isolation
  • Analyze the Fractions: Develop the TLC plates from the collected fractions using the optimized eluent system.

  • Pool the Pure Fractions: Identify the fractions containing the pure this compound (based on the Rf value determined in Step 1) and combine them in a larger flask.

  • Remove the Solvent: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

  • Characterize the Product: Confirm the purity and identity of the final product using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. A synthesis of the target compound reported an off-white solid with specific 1H NMR signals in CDCl3 at δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (wide s, 2H), 3.85 (s, 3H), and 3.38-3.56 (wide s, 2H).[4]

Troubleshooting

ProblemPossible CauseSolution
Compound does not elute Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
Compound elutes too quickly Eluent is too polar.Decrease the polarity of the eluent (e.g., by increasing the percentage of petroleum ether).
Poor separation Inappropriate solvent system or overloaded column.Re-optimize the eluent system using TLC. Use a larger column or less crude product.
Streaking of the compound band Strong interaction between the basic amine and acidic silica gel.Add a small amount (0.5-1%) of triethylamine to the eluent.
Cracked silica bed The column ran dry.Ensure the solvent level is always above the top of the stationary phase.

Conclusion

This protocol provides a comprehensive guide for the purification of this compound by column chromatography. By carefully optimizing the solvent system using TLC and following the detailed steps for column packing, sample loading, and elution, researchers can obtain a high-purity product suitable for subsequent synthetic applications. The principles and techniques described herein are also applicable to the purification of other structurally related aromatic amines.

References

Application Notes and Protocols for the Characterization of Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,4-diamino-5-bromobenzoate is an aromatic amine derivative with a multifaceted chemical structure, incorporating a bromine substituent and amino groups, which makes it a compound of interest in synthetic organic chemistry and drug discovery. Its potential as a building block in the synthesis of more complex molecules necessitates robust and reliable analytical methods for its characterization. This guide provides a comprehensive overview of various analytical techniques and detailed protocols for the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and stability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods. Key properties are summarized in the table below.

PropertyValueSource
Chemical Structure Chemical Structure of this compound
Molecular Formula C₈H₉BrN₂O₂[1][2][3]
Molecular Weight 245.07 g/mol [1][2][3]
CAS Number 1245643-11-1[3]
Appearance Light sensitive solid, dark brown solid[3]
Predicted Boiling Point 402.5 ± 40.0 °C[3]
Storage Conditions Under inert gas (nitrogen or Argon) at 2–8 °C[3]

Analytical Methodologies

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the primary technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase method is generally suitable for this compound.

Rationale for Method Selection

The presence of the aromatic ring and the polarity of the amino and ester groups make reversed-phase HPLC an ideal choice. A C18 column will provide sufficient retention and resolution from potential impurities. UV detection is suitable due to the chromophoric nature of the benzene ring. The selection of the mobile phase is critical to achieve optimal separation. A combination of a buffered aqueous phase and an organic modifier like acetonitrile or methanol allows for the fine-tuning of retention and peak shape.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of a this compound sample and quantify the main peak.

Materials:

  • This compound reference standard and sample

  • HPLC grade acetonitrile, methanol, and water

  • Ammonium acetate

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a 1 mg/mL stock solution.

    • Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution as described in the table below.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: A UV scan of the analyte is recommended to determine the optimal wavelength. Based on similar aromatic amines, a starting wavelength of 254 nm or 280 nm is suggested.[4]

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification can be performed by creating a calibration curve from the peak areas of the standard solutions.

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present in the sample. Given the compound's predicted high boiling point, derivatization may be necessary to improve its volatility. However, direct injection can be attempted first.

Rationale for Method Selection

GC-MS offers high separation efficiency and provides structural information from the mass spectra, which is invaluable for impurity identification. The use of a mass spectrometer as a detector provides high selectivity and sensitivity. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum is a characteristic signature that aids in identification.[1]

Experimental Protocol: GC-MS

Objective: To identify volatile and semi-volatile impurities in a this compound sample.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent like dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 300 °C

      • Hold: 10 minutes at 300 °C

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak, paying attention to the molecular ion and fragmentation patterns. The presence of the characteristic bromine isotope pattern will be a key identifier for bromine-containing impurities.

    • Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Rationale for Method Selection

NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the connectivity and substitution pattern of the aromatic ring. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with TMS as an internal standard

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Analysis and Interpretation:

    • ¹H NMR:

      • The aromatic region should show two singlets for the two non-equivalent aromatic protons.

      • A singlet corresponding to the three protons of the methyl ester group (-OCH₃) is expected.

      • Broad signals for the two amino groups (-NH₂) should be present. The reported ¹H NMR data in CDCl₃ is: δ 7.74 (s, 1H), 7.35 (s, 1H), 4.18 (wide s, 2H), 3.85 (s, 3H), 3.38-3.56 (wide s, 2H).[5]

    • ¹³C NMR:

      • Expect signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the ester will be downfield, followed by the aromatic carbons. The methyl carbon of the ester will be upfield.

Expected ¹H NMR Spectral Features:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4-7.8Singlet1HAromatic CH
~7.0-7.4Singlet1HAromatic CH
~3.8-3.9Singlet3H-OCH₃
Broad signalsBroad Singlet4H-NH₂

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Rationale for Method Selection

The FT-IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds. The presence of characteristic absorption bands for the N-H bonds of the amino groups, the C=O bond of the ester, and the C-Br bond can be confirmed.

Experimental Protocol: FT-IR

Objective: To identify the key functional groups in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr) for pellet preparation (if using transmission)

Instrumentation:

  • FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

  • FT-IR Spectrum Acquisition:

    • Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis and Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchingPrimary amine (-NH₂)
1720-1700C=O stretchingEster (-COOCH₃)
1620-1580C=C stretchingAromatic ring
1300-1200C-O stretchingEster
600-500C-Br stretchingBromo-aromatic

Visualizations

Overall Analytical Workflow

Analytical Workflow cluster_0 Sample Handling cluster_1 Physicochemical Tests cluster_2 Spectroscopic Analysis (Qualitative) cluster_3 Chromatographic Analysis (Quantitative) cluster_4 Final Characterization Sample Sample Receipt & Visual Inspection Solubility Solubility Testing Sample->Solubility Initial Tests MeltingPoint Melting Point Determination Sample->MeltingPoint Initial Tests NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Characterization FTIR FT-IR Spectroscopy Sample->FTIR Characterization MS Mass Spectrometry (via GC-MS) Sample->MS Characterization HPLC HPLC-UV (Purity & Assay) Sample->HPLC Characterization GC GC-MS (Volatile Impurities) Sample->GC Characterization Report Certificate of Analysis NMR->Report Structural Confirmation FTIR->Report Structural Confirmation MS->Report Structural Confirmation HPLC->Report Purity & Impurity Profile GC->Report Purity & Impurity Profile

Caption: Overall analytical workflow for the characterization of this compound.

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep_start Weigh Sample dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter (0.22 µm) dissolve->filter injection Inject into HPLC filter->injection column C18 Column Separation (Gradient Elution) injection->column esi Electrospray Ionization (ESI+) column->esi ms1 MS1 Scan (Full Scan) (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Scan) (Fragment Ion Detection) cid->ms2 chromatogram Extract Ion Chromatogram (XIC) ms2->chromatogram spectrum Analyze MS/MS Spectrum chromatogram->spectrum identification Confirm Structure & Identify Impurities spectrum->identification

Caption: Detailed workflow for LC-MS/MS analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,4-diamino-5-bromobenzoate (CAS 1245643-11-1).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. As a key building block in organic synthesis and pharmaceutical intermediates, mastering its preparation is crucial.[2]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Synthesis Overview & Key Challenge

The most direct and widely reported synthesis of this compound involves the reduction of a nitro group on a suitable precursor. A common and commercially available starting material is Methyl 4-amino-3-bromo-5-nitrobenzoate.[1][3]

The core chemical transformation is the reduction of the aromatic nitro group to an amine. While seemingly straightforward, this step is fraught with potential challenges, including incomplete reactions, the formation of side products, and difficulties in purification. The choice of reducing agent is paramount to success, as it must be selective enough to reduce the nitro group without affecting the bromo substituent or the methyl ester.

Primary Synthetic Route

Caption: General synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for reducing the nitro group in this synthesis?

A1: For this specific substrate, reduction with tin(II) chloride (SnCl₂) in a solvent like methanol or ethanol is a highly reliable and frequently cited method.[1][4] This method is valued for its mildness, which helps prevent side reactions such as the reduction of the ester group or dehalogenation (loss of the bromine atom).[5] Another robust and cost-effective method is the use of iron powder (Fe) in an acidic medium , such as acetic acid or with ammonium chloride.[6][7]

Q2: Can I use catalytic hydrogenation (e.g., H₂/Pd-C)?

A2: While catalytic hydrogenation is a powerful method for nitro group reduction, it should be approached with caution for this substrate. Standard palladium on carbon (Pd/C) catalysts can readily cleave the carbon-bromine bond, leading to the formation of a debrominated impurity.[8] If hydrogenation is the preferred method, using a catalyst less prone to causing dehalogenation, such as Raney nickel , may be a viable alternative.[8]

Q3: My final product is a dark brown solid, not the reported off-white color. What causes this discoloration?

A3: Discoloration is typically due to the presence of oxidized impurities. Aromatic diamines are notoriously sensitive to air and light and can oxidize to form highly colored quinone-imine type structures.[2] Incomplete removal of metal salts from the workup (e.g., tin or iron oxides) can also contribute to color. To minimize discoloration, ensure a thorough workup, consider a final purification step like column chromatography, and store the final product under an inert atmosphere (nitrogen or argon) protected from light.[2][9]

Q4: How should I monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The product, being more polar due to the additional amino group, will have a lower Rf value than the starting nitro compound. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q5: What are the recommended storage conditions for this compound?

A5: The product is a light-sensitive solid that can oxidize in the air.[2] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting_Guide Problem Problem Encountered LowYield Low or No Yield Problem->LowYield Impure Impure Product / Side Reactions Problem->Impure Workup Difficult Isolation / Workup Problem->Workup IncompleteRxn Cause: Incomplete Reaction LowYield->IncompleteRxn Losses Cause: Purification Losses LowYield->Losses Debromination Cause: Debromination Impure->Debromination Oxidation Cause: Air Oxidation Impure->Oxidation Emulsion Cause: Emulsion in Extraction Workup->Emulsion TinSalts Cause: Insoluble Tin Salts Workup->TinSalts Sol_Stoich Solution: Check reagent stoichiometry. Increase reaction time/temp. IncompleteRxn->Sol_Stoich Sol_Purify Solution: Optimize chromatography. Minimize transfer steps. Losses->Sol_Purify Sol_Reagent Solution: Use milder reagents (SnCl₂ or Fe/AcOH). Avoid H₂/Pd-C. Debromination->Sol_Reagent Sol_Inert Solution: Workup under inert gas. Use degassed solvents. Oxidation->Sol_Inert Sol_Filter Solution: Filter through Celite. Use brine wash to break emulsion. Emulsion->Sol_Filter Sol_pH Solution: Ensure pH is sufficiently basic (pH > 10) to dissolve tin hydroxides. TinSalts->Sol_pH

Caption: Troubleshooting logic for common synthesis issues.

Problem Area 1: Low Yield

Question: My final isolated yield is much lower than reported in the literature. What are the likely causes?

Answer: Low yield can stem from several factors, primarily incomplete reaction, side reactions, or loss of product during workup and purification.

  • Incomplete Reaction: The reduction of aromatic nitro groups can sometimes be sluggish.

    • Causality: Insufficient reducing agent is a common culprit. For metal-based reductions (SnCl₂ or Fe), the metal surface can become passivated, halting the reaction.

    • Solution:

      • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For SnCl₂, at least 4 equivalents are often recommended.[1] For iron, a larger excess may be needed.[7]

      • Temperature: Gently heating the reaction mixture (e.g., to 60 °C for the SnCl₂ method) can significantly increase the reaction rate.[1] Monitor the temperature carefully to avoid promoting side reactions.

      • Reaction Time: Monitor the reaction by TLC and allow it to stir until all starting material is consumed.

  • Product Loss During Workup: The product is a diamine, which has a basic character.

    • Causality: During aqueous extraction, if the pH of the aqueous layer is not sufficiently basic, the product may remain protonated and soluble in the aqueous layer, leading to significant losses.

    • Solution: When performing the basic wash (e.g., with sodium bicarbonate), ensure the pH of the aqueous layer is thoroughly basic (pH 10-11) to deprotonate the diamine and drive it into the organic layer.[1]

Problem Area 2: Side Product Formation

Question: My NMR/LC-MS analysis shows impurities. How can I improve the purity of my product?

Answer: The primary impurity of concern is the debrominated product, Methyl 3,4-diaminobenzoate.

  • Debromination:

    • Causality: This occurs when the reducing agent is too harsh and cleaves the C-Br bond. This is a well-known issue with catalytic hydrogenation using Pd/C.[8]

    • Solution: Avoid using H₂/Pd-C. Stick to milder, chemoselective reagents like tin(II) chloride or iron powder with a mild acid.[5][8] These reagents show excellent functional group tolerance and typically do not affect aryl halides.

  • Over-reduction or Ester Hydrolysis:

    • Causality: While less common with SnCl₂ or Fe, extremely harsh conditions (e.g., strong acid, high temperatures for prolonged periods) could potentially lead to the hydrolysis of the methyl ester to a carboxylic acid.

    • Solution: Adhere to the recommended reaction temperatures and times. Use mild acids like acetic acid or ammonium chloride instead of concentrated mineral acids like HCl if possible.

Problem Area 3: Difficult Product Isolation

Question: The workup is messy. I'm getting emulsions during extraction, or a gelatinous precipitate makes filtration difficult. What can I do?

Answer: These issues are very common with reductions using metal salts like SnCl₂.

  • Formation of Tin Hydroxides:

    • Causality: During the basic workup, tin salts are converted to tin(IV) hydroxide (Sn(OH)₄), which is a gelatinous precipitate that can trap the product and make phase separation and filtration extremely difficult.[5]

    • Solution:

      • pH Control: After the reaction, adjust the pH carefully. The protocol from ChemicalBook specifies adjusting to pH 11 with saturated aqueous sodium bicarbonate.[1] At high pH, tin hydroxides can form soluble stannates, which may improve separation.

      • Filtration Aid: Before extraction, you can attempt to filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the bulk of the metal oxides.[7]

      • Extraction Technique: Perform the extraction with a sufficiently large volume of organic solvent (e.g., dichloromethane or ethyl acetate) and wash multiple times to ensure complete recovery of the product from the aqueous/solid mixture.[1]

Detailed Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)

This protocol is adapted from a procedure found on ChemicalBook and represents a reliable method for this transformation.[1]

Materials:

  • Methyl 4-amino-3-bromo-5-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Methanol

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-amino-3-bromo-5-nitrobenzoate (1.0 eq).

  • Reagent Addition: Add methanol as the solvent (approx. 10 mL per gram of starting material), followed by tin(II) chloride dihydrate (4.0 - 5.0 eq).

  • Reaction: Heat the suspension to 60 °C and maintain this temperature. The mixture should become a clear solution as the reaction progresses. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Workup - Neutralization: To the resulting residue, carefully add saturated aqueous sodium bicarbonate solution portion-wise with vigorous stirring until the pH of the aqueous layer is ~11. This step can be exothermic and will cause gas evolution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing: Combine the organic layers and wash once with saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product, an off-white or brown solid, can be purified further by column chromatography on silica gel or by recrystallization if necessary.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Purification & Analysis A 1. Charge flask with starting material and SnCl₂ in MeOH B 2. Heat to 60°C A->B C 3. Monitor by TLC until completion B->C D 4. Cool and evaporate MeOH C->D E 5. Neutralize with NaHCO₃ (pH 11) D->E F 6. Extract with organic solvent (DCM/EtOAc) E->F G 7. Wash with brine, dry over Na₂SO₄ F->G H 8. Filter and concentrate G->H I 9. Purify by column chromatography (if needed) H->I J 10. Characterize product (NMR, MS) I->J

Caption: Step-by-step experimental workflow for the SnCl₂ reduction.

Protocol 2: Reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl)

This protocol is a general method based on the use of iron in a mildly acidic medium, which is a greener and more cost-effective alternative.[6][7]

Materials:

  • Methyl 4-amino-3-bromo-5-nitrobenzoate

  • Iron powder (Fe), fine mesh

  • Ammonium chloride (NH₄Cl)

  • Ethanol and Water (co-solvent)

  • Ethyl Acetate (EtOAc)

  • Celite

Procedure:

  • Setup: To a round-bottom flask, add the starting material (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Reagent Addition: Add iron powder (5.0 - 10.0 eq) and ammonium chloride (4.0 - 5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously. The reaction is often accompanied by a color change from yellow to dark brown/black. Monitor by TLC.

  • Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the entire mixture through a pad of Celite to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethyl acetate or methanol.[7]

  • Workup: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Comparison of Reduction Methods

MethodReducing AgentTypical YieldAdvantagesDisadvantages
Tin Chloride SnCl₂·2H₂O~60-80%[1]Mild, highly chemoselective, reliable for sensitive substrates.[5]Stoichiometric tin waste, workup can be difficult due to gelatinous tin hydroxides.[5]
Iron/Acid Fe / NH₄Cl or AcOH~70-85%[7]Low cost, low toxicity, environmentally friendly, simple filtration.[6]Requires a large excess of iron, can be heterogeneous and require vigorous stirring.
Catalytic Hydrogenation H₂ / Raney NiVariableCatalytic process (low waste), clean reaction.Potential for dehalogenation (especially with Pd/C), requires specialized pressure equipment.[8]

References

Technical Support Center: Synthesis of Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3,4-diamino-5-bromobenzoate (CAS 1245643-11-1).[1][2][3][4][5][6] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this key chemical intermediate. Our goal is to provide actionable insights and troubleshooting strategies rooted in mechanistic understanding to ensure the highest purity and yield in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis and purity of this compound.

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and scalable synthesis involves a two-step process. It begins with the nitration of a suitable precursor to form a dinitro intermediate, followed by the selective reduction of the two nitro groups to the corresponding diamine. A common pathway is the reduction of Methyl 4-amino-3-bromo-5-nitrobenzoate.[1] An alternative and industrially relevant approach involves the reduction of Methyl 5-bromo-3,4-dinitrobenzoate. The reduction is the most critical step where the majority of impurities are generated.

Q2: I've completed my synthesis, but the yield is low and I see multiple spots on my TLC plate. What are the most likely impurities?

The impurity profile is almost always linked to the reduction step. The most common impurities include:

  • Partially Reduced Intermediates: Such as Methyl 3-amino-5-bromo-4-nitrobenzoate and Methyl 4-amino-5-bromo-3-nitrobenzoate.

  • Reduction Side-Products: Including azoxy, azo, and hydroxylamine species, which often cause discoloration.[7][8]

  • Debrominated Product: Methyl 3,4-diaminobenzoate, resulting from the cleavage of the C-Br bond.[9]

  • Hydrolyzed Product: 3,4-Diamino-5-bromobenzoic acid, formed if the ester group is cleaved during reaction or workup.[10]

  • Unreacted Starting Material: Residual dinitro- or nitro-amino precursors.

Q3: My final product is colored (yellow, brown, or even purple) instead of the expected off-white solid. What is the cause and how can I fix it?

Discoloration is typically caused by trace amounts of highly chromophoric oxidation byproducts or condensation intermediates.

  • Cause: The primary culprits are azoxy and azo compounds, formed by the condensation of partially reduced intermediates like nitroso and hydroxylamino species.[7] Aromatic amines are also susceptible to air oxidation, which can form colored polymeric impurities.

  • Solution:

    • Purification: Activated carbon (charcoal) treatment followed by filtration can often remove these colored impurities.

    • Recrystallization: A carefully chosen solvent system can selectively crystallize the pure product, leaving colored impurities in the mother liquor.

    • Inert Atmosphere: Ensure the reaction and workup are performed under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.

Q4: My mass spectrometry data shows a significant peak at M-79/M-81, corresponding to the loss of bromine. Is this just fragmentation, or is it an impurity?

While some in-source fragmentation can occur, a prominent signal corresponding to a debrominated species strongly suggests the presence of Methyl 3,4-diaminobenzoate (MW: 166.18) as a process-related impurity.

  • Cause: This is a classic side reaction during catalytic hydrogenation, especially when using palladium on carbon (Pd/C) as the catalyst.[9] The palladium catalyst can facilitate hydrodehalogenation.

  • Prevention: To avoid this, consider using alternative reduction conditions that are less prone to causing dehalogenation. Raney Nickel is a suitable alternative for catalytic hydrogenation.[9][11] Chemical reducing agents like Tin(II) chloride (SnCl2) or Iron (Fe) powder in acidic media are also excellent choices that preserve the C-Br bond.[9][12]

Q5: My ¹H NMR spectrum is clean except for the disappearance of the methyl ester singlet around 3.8 ppm and the appearance of a broad acid peak. What happened?

This is a clear indication of ester hydrolysis, resulting in the formation of 3,4-diamino-5-bromobenzoic acid.

  • Cause: The ester is susceptible to hydrolysis under either strong acidic or basic conditions, particularly at elevated temperatures or during prolonged aqueous workups.[10][13] For instance, using concentrated HCl with a metal reductant or an overly aggressive basic wash (e.g., concentrated NaOH) during workup can cleave the ester.

  • Prevention: Use milder acids (e.g., acetic acid with iron) or buffered systems.[9] During workup, use saturated sodium bicarbonate for neutralization instead of stronger bases and minimize contact time with aqueous layers.[1]

Part 2: Troubleshooting Guide: Impurity Identification and Mitigation

This section provides a detailed breakdown of common impurities, their analytical signatures, and strategies for their control.

Synthesis and Impurity Formation Pathway

The following diagram illustrates the primary synthesis route and the points at which common impurities are formed.

G cluster_0 Precursor Stage cluster_1 Reduction Step cluster_2 Common Impurities SM Methyl 5-bromo-3,4-dinitrobenzoate Reduction Reduction (e.g., SnCl2/HCl or H2/Catalyst) SM->Reduction Product This compound (Target Product) Hydrolysis Impurity C: Hydrolyzed Product (Carboxylic Acid) Product->Hydrolysis Harsh Acid/Base Workup Reduction->Product Complete Reduction Partial Impurity A: Partially Reduced Nitro-Amino Species Reduction->Partial Incomplete Reduction Debrom Impurity B: Debrominated Product (Methyl 3,4-diaminobenzoate) Reduction->Debrom Hydrodehalogenation (e.g., with Pd/C) SideProduct Impurity D: Condensation/Oxidation Products (Azo, Azoxy, etc.) Partial->SideProduct Condensation /Oxidation

Caption: Synthesis pathway and points of impurity formation.

Impurity Profile Table
Impurity IDStructure / NameProbable CauseMitigation Strategy
A Partially Reduced Species (e.g., Methyl 4-amino-3-bromo-5-nitrobenzoate)Insufficient reducing agent, low reaction temperature, or short reaction time.Increase stoichiometry of the reducing agent, increase temperature, and monitor the reaction by TLC/LC-MS for completion.
B Debrominated Product (Methyl 3,4-diaminobenzoate)Use of aggressive hydrogenation catalysts like Pd/C.[9]Replace Pd/C with Raney Nickel or use chemical reduction methods (SnCl₂, Fe/AcOH).[9][11]
C Hydrolyzed Product (3,4-Diamino-5-bromobenzoic acid)Exposure to strong acid/base or high temperatures during workup.[10]Use mild neutralization agents (e.g., NaHCO₃), avoid high temperatures, and minimize contact with aqueous phases.[1]
D Condensation/Oxidation Products (Azo, Azoxy compounds)Incomplete reduction allowing side-reactions of intermediates; air exposure.[7]Ensure complete reduction; maintain an inert atmosphere; use an antioxidant during workup if necessary.
Troubleshooting Workflow

Use this decision tree to diagnose issues based on analytical data.

G Start Start: Analyze Crude Product (LC-MS, NMR, TLC) CheckMass Mass Spec shows M+ and M-Br peaks? Start->CheckMass CheckNMR NMR shows loss of -OCH3 signal? CheckTLC TLC shows multiple spots? Product is colored? MassYes Impurity B Detected: Debromination Occurred CheckMass->MassYes Yes MassNo Proceed to next check CheckMass->MassNo No NMRYes Impurity C Detected: Ester Hydrolysis CheckNMR->NMRYes Yes NMRNo Proceed to next check CheckNMR->NMRNo No TLCYes Impurities A and/or D Detected: Incomplete Reduction or Oxidation CheckTLC->TLCYes Yes TLCNo Product is likely pure. Proceed to final purification. CheckTLC->TLCNo No FixDebrom Action: Change reduction method. Avoid Pd/C. Use SnCl2 or Raney Ni. MassYes->FixDebrom MassNo->CheckNMR FixHydrolysis Action: Use milder workup conditions. Use NaHCO3 for neutralization. NMRYes->FixHydrolysis NMRNo->CheckTLC FixReduction Action: Increase reductant/time. Run under N2. Purify via column chromatography or recrystallization. TLCYes->FixReduction

Caption: Troubleshooting decision tree for impurity analysis.

Part 3: Recommended Protocols

Protocol 1: General Synthesis via SnCl₂ Reduction

This protocol is adapted from established methods for reducing nitroarenes and is designed to minimize debromination.[1][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the starting material (e.g., Methyl 4-amino-3-bromo-5-nitrobenzoate, 1.0 eq) in methanol or ethanol.

  • Addition of Reductant: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the suspension.

  • Heating: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9) to neutralize the acid and precipitate tin salts.

    • Extract the aqueous slurry with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the organic phase under reduced pressure to yield the crude product.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a baseline for separating the target compound from its key impurities.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order:

    • Hydrolyzed Product (Impurity C - most polar)

    • Debrominated Product (Impurity B)

    • This compound (Product)

    • Partially Reduced Species (Impurity A - least polar)

Protocol 3: Purification by Column Chromatography

For high-purity material, flash column chromatography is effective.

  • Stationary Phase: Silica gel, 230-400 mesh.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane. A typical starting point is a 1:4 mixture of ethyl acetate:hexanes, gradually increasing the polarity.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb it onto a small amount of silica gel and dry it. Load the dried powder onto the top of the column and elute with the solvent gradient. Collect fractions and analyze by TLC to isolate the pure product.

References

Technical Support Center: Synthesis of Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3,4-diamino-5-bromobenzoate (CAS 1245643-11-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps, offering a deeper understanding of the reaction's mechanics to empower you to diagnose and resolve challenges encountered in the lab.

Overview of the Core Synthesis

This compound is a valuable building block in pharmaceutical and materials science. It is typically synthesized via the reduction of its nitro-precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate. The most common and reliable laboratory-scale method employs tin(II) chloride (SnCl₂) in an alcoholic solvent, such as methanol or ethanol.[1][2] While catalytic hydrogenation is an alternative, it carries a significant risk of dehalogenation, which is undesirable for this specific target molecule.[3]

The primary transformation is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂).

Synthesis_Pathway SM Methyl 4-amino-3-bromo-5-nitrobenzoate Product This compound SM->Product Reduction Reagents SnCl₂·2H₂O Methanol, 60 °C

Caption: Core synthetic route for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction is stalled or incomplete, resulting in a low yield. What went wrong?

Answer: An incomplete reaction is the most common reason for low yields. The root cause often lies with the reducing agent or reaction conditions.

  • Causality: The reduction of an aromatic nitro group by SnCl₂ is a multi-step process involving electron transfer from Sn(II) to the nitro group, followed by protonation.[4][5][6] This process can be hampered by several factors:

    • Inactive Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) can oxidize over time to Sn(IV) if not stored properly. Sn(IV) is not an effective reducing agent for this transformation.

    • Insufficient Stoichiometry: At least 3 equivalents of Sn(II) are required to reduce one nitro group to an amine. Many protocols recommend a significant excess (4-5 equivalents) to drive the reaction to completion.[1]

    • Low Temperature: While the reaction is exothermic, it often requires initial heating to overcome the activation energy. A common temperature is 60 °C.[1]

  • Troubleshooting Workflow:

Troubleshooting_Incomplete_Reaction Start Low Yield: Incomplete Reaction Suspected TLC Monitor by TLC: Co-spot Starting Material (SM) and Reaction Mixture (RM) Start->TLC Check_SM Is SM spot dominant in RM lane? TLC->Check_SM Check_Reagent Verify SnCl₂·2H₂O quality. Is it a free-flowing white powder? Check_SM->Check_Reagent Yes Workup Proceed to Workup Check_SM->Workup No (SM consumed) Add_Reagent Add 1-2 eq. additional SnCl₂. Continue heating. Check_Reagent->Add_Reagent Extend_Time Increase reaction time by 2-4 hours. Continue monitoring by TLC. Check_Reagent->Extend_Time Reagent looks good Add_Reagent->TLC Re-check Increase_Temp If reaction is slow at 60 °C, increase to reflux (Methanol BP ~65 °C). Extend_Time->Increase_Temp Increase_Temp->TLC Re-check

Caption: Step-by-step workflow for diagnosing an incomplete reaction.

Q2: My final product is a dark brown or purple solid, not the expected off-white solid. How can I fix this?

Answer: This is a classic sign of product oxidation. Aromatic diamines, particularly ortho-diamines like your product, are highly susceptible to air oxidation, forming intensely colored quinone-imine type structures.

  • Causality: The two adjacent electron-donating amino groups make the aromatic ring extremely electron-rich and easily oxidized by atmospheric oxygen. This process is often catalyzed by trace metals and light. The resulting conjugated systems are strong chromophores, causing even trace amounts of oxidized impurity to impart significant color.

Oxidation_Pathway Product Methyl 3,4-diamino- 5-bromobenzoate (Colorless) Oxidized Colored Quinone-Imine Byproducts (Brown/Purple) Product->Oxidized Oxidation Reagents [O₂], light, trace metals

Caption: The oxidation pathway leading to product discoloration.

  • Preventative & Corrective Actions:

    • Degas Solvents: Before use, sparge all solvents (methanol for the reaction, ethyl acetate/DCM for extraction) with an inert gas like nitrogen or argon for 15-20 minutes.

    • Inert Atmosphere: Conduct the reaction and, crucially, the workup and extraction under a positive pressure of nitrogen or argon.

    • Rapid Workup: Do not leave the product in the basic aqueous phase for extended periods during extraction. Perform the extraction swiftly after basification.

    • Purification: If the product is already colored, purification via column chromatography is necessary. The use of a small amount of triethylamine (~0.1-0.5%) in the eluent can sometimes improve recovery by preventing the product from sticking to the acidic silica gel.

    • Storage: Store the final, purified product under an inert atmosphere, protected from light, and in a freezer.[7]

Q3: My TLC plate shows multiple spots. What are these impurities?

Answer: Besides the starting material and product, several side products can form. Identifying them is key to optimizing the reaction.

  • Causality: Side products can arise from incomplete reduction, degradation, or concurrent reactions.

ImpurityProbable CauseIdentification via TLC
Starting Material Incomplete reaction (see Q1).Co-spot with an authentic sample of starting material. Usually less polar than the product.
Nitroso/Hydroxylamine Incomplete reduction intermediates.[5][8]Often appear as faint, sometimes colored, streaks or spots between the start and product spots.
Debrominated Product Use of aggressive reducing agents (e.g., Pd/C with H₂) or prolonged heating.[3]Spot will have a similar polarity to the product. Requires LC-MS or NMR for confirmation.
Oxidized/Polymeric Air exposure during reaction or workup (see Q2).Appear as dark, often baseline-hugging, spots or streaks that are highly polar.
  • Mitigation Strategy:

    • For incomplete reduction , see Q1.

    • For debromination , avoid catalytic hydrogenation. If you must use it, Raney Nickel is sometimes reported to be less prone to causing dehalogenation than Pd/C.[3] Stick with SnCl₂ for this substrate.

    • For oxidation , see Q2.

Q4: I have a gelatinous white precipitate that is making my extraction impossible after SnCl₂ reduction. What is it and how do I get rid of it?

Answer: This is a very common and frustrating issue. The precipitate is hydrated tin oxides (e.g., SnO₂, Sn(OH)₄), which form when you basify the acidic reaction mixture.[4][9]

  • Causality: After the reaction, the tin is in the Sn(IV) oxidation state, likely as a chlorostannate complex in the acidic methanol. When you add a base like sodium bicarbonate or sodium hydroxide to neutralize the acid and deprotonate your product's ammonium salt, you also precipitate highly insoluble tin hydroxides/oxides. These can form an emulsion or a thick sludge that traps your product, making phase separation and extraction extremely difficult.

  • Optimized Workup Protocol:

    • Cool & Concentrate: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. This leaves a residue.

    • Dissolve & Filter (Optional but Recommended): Add ethyl acetate or DCM to the residue and stir vigorously. The product amine should dissolve, while some tin salts may not. Filter this mixture through a pad of Celite® to remove some of the tin species before adding any aqueous solution.

    • Careful Basification: Add the organic solution to a separatory funnel. Instead of a strong base, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while shaking. The CO₂ evolution helps break up some of the precipitate. Adjust the pH carefully to ~8. Avoid strongly basic conditions (pH > 11) if possible, as this can sometimes worsen the emulsion.

    • Filter Again: If a persistent emulsion or precipitate remains, filter the entire biphasic mixture through a pad of Celite®. The tin oxides will be retained on the Celite®, and you can collect the biphasic filtrate.

    • Extract & Dry: Separate the layers from the filtrate. Extract the aqueous layer two more times with fresh ethyl acetate/DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain your crude product.

Frequently Asked Questions (FAQs)

  • Q: What is the best method to purify the final product?

    • A: Flash column chromatography on silica gel is the most effective method. A gradient elution is recommended. Start with a non-polar solvent system like 20% Ethyl Acetate in Hexanes and gradually increase the polarity to 50-60% Ethyl Acetate in Hexanes. The product is a polar compound and will require a relatively polar eluent. Monitor fractions by TLC.

  • Q: How should I store the purified this compound?

    • A: The product is sensitive to both air and light. For long-term storage, it should be placed in an amber vial, the headspace should be flushed with nitrogen or argon, and it should be stored in a freezer (-20 °C is standard).[7] Aromatic diamines are known to be unstable over time if not stored properly.[10]

  • Q: My starting material is Methyl 3,5-dinitro-4-aminobenzoate. Will this procedure work?

    • A: Yes, the procedure should work for the reduction of two nitro groups. However, you will need to increase the amount of SnCl₂·2H₂O accordingly. Theoretically, you will need at least 6 equivalents of SnCl₂, but using a larger excess (e.g., 8-10 equivalents) is highly recommended to ensure both nitro groups are fully reduced. Expect the reaction to be more exothermic.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[1][4]

Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-amino-3-bromo-5-nitrobenzoate (1.0 eq).

  • Add Reagents: Add methanol to the flask (approx. 10 mL per gram of starting material). Begin stirring to create a suspension. Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.5 eq) in one portion.

  • Heating & Monitoring: Heat the suspension to 60 °C using an oil bath. The mixture should become a clear solution as the reaction progresses. Monitor the reaction by TLC (e.g., 40% Ethyl Acetate/Hexanes) until the starting material is fully consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Dissolve the resulting residue in ethyl acetate (20 mL per gram of initial starting material).

    • Transfer the solution to a separatory funnel and slowly add saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is ~8.

    • If a thick precipitate forms, filter the entire mixture through a pad of Celite®, rinsing the pad with ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine all organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 20% to 60% ethyl acetate in hexanes.

  • Characterization & Storage: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as an off-white solid.[1] Confirm identity using ¹H NMR, ¹³C NMR, and MS. Store immediately under an inert atmosphere, protected from light, at ≤ 4°C.[7]

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of Methyl 3,4-diamino-5-bromobenzoate (CAS No: 1245643-11-1). This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. As a versatile building block in pharmaceutical and materials science, ensuring a robust and reproducible synthesis is paramount.[1][2][3] This guide provides in-depth, field-proven insights into the reaction, moving beyond a simple procedural list to explain the causality behind experimental choices.

Section 1: Synthesis Overview and Core Parameters

The most prevalent and reliable method for synthesizing this compound involves the reduction of the corresponding nitro compound, Methyl 4-amino-3-bromo-5-nitrobenzoate. The reaction typically employs a metal-based reducing agent, such as tin(II) chloride, in a protic solvent.

General Reaction Scheme: Methyl 4-amino-3-bromo-5-nitrobenzoate → this compound

The overall process, from starting material to purified product, can be visualized in the following workflow.

G cluster_reaction Reaction Stage cluster_workup Workup & Extraction cluster_purification Purification Stage A 1. Charge Reactor: Methyl 4-amino-3-bromo-5-nitrobenzoate + Methanol B 2. Add Reducing Agent: Tin(II) Chloride (SnCl2) A->B C 3. Heat Reaction: Maintain at 60°C Monitor by TLC B->C D 4. Cool & Concentrate: Remove Methanol C->D Reaction Complete E 5. Basify Mixture: Adjust to pH 11 with aq. NaHCO3 D->E F 6. Extract Product: Use Dichloromethane (DCM) E->F G 7. Wash & Dry: Brine wash, then dry with Na2SO4 F->G H 8. Concentrate Organic Layer G->H I 9. Purify: Column Chromatography or Recrystallization H->I J 10. Final Product: Off-white solid, store under inert gas I->J

Caption: General workflow for the synthesis of this compound.

Table 1: Key Reaction Parameters

This table summarizes a typical set of conditions based on established procedures.[4]

ParameterRecommended ConditionRationale & Expert Notes
Starting Material Methyl 4-amino-3-bromo-5-nitrobenzoateThe nitro group at the 5-position is selectively reduced to an amine.
Reducing Agent Tin(II) Chloride (SnCl₂)A classic and effective reagent for nitro group reductions. Use 4-5 equivalents.
Solvent Methanol (MeOH)Effectively dissolves the starting material and is compatible with the reducing agent.
Temperature 60°CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant byproduct formation.[4]
Reaction Time 2-6 hoursMonitor progress using Thin Layer Chromatography (TLC) to determine completion.
Workup pH >10 (typically pH 11)Critical Step: Ensures the diamine product is in its free base form for extraction into the organic layer.
Extraction Solvent Dichloromethane (DCM)The product has good solubility in DCM, allowing for efficient extraction.
Typical Yield ~58%Yields can vary. This guide aims to help you troubleshoot and optimize this figure.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this reaction?

A: Always conduct this reaction in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Tin Compounds: Tin salts can be hazardous. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Handle with care and use appropriate containment.

  • Product Handling: Aromatic amines can be toxic and are often sensitive to light and air.[1] Handle the final product with care.

Q2: How should I properly store the final product, this compound?

A: The product is a light-sensitive solid that can darken upon exposure to air and light, indicating potential oxidation or degradation.[1] For long-term stability, store the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light.[1]

Q3: What analytical techniques are best for characterizing the product and monitoring the reaction?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase like 1:1 Hexane/Ethyl Acetate. The product (diamine) will be significantly more polar than the starting material (nitroamine).

  • Structural Confirmation:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This is essential for confirming the structure. Published data shows characteristic peaks for the aromatic protons, the methyl ester, and the two amine groups.[4]

    • LCMS (Liquid Chromatography-Mass Spectrometry): Useful for confirming the molecular weight (245.07 g/mol ) and assessing purity.[1][3][5]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Caption: Troubleshooting logic for addressing low product yield.

Category: Low or No Yield

Q: I performed the reaction and extraction, but my final yield is extremely low or I recovered no product. What is the most likely cause?

A: The most common and often overlooked error is improper pH control during the workup .

  • Causality: Aromatic amines are basic. In the acidic methanolic solution containing SnCl₂, the newly formed diamine product exists as an ammonium salt (R-NH₃⁺). This salt is highly soluble in the aqueous phase and will not be extracted by organic solvents like DCM. To deprotonate the ammonium salt back to the free amine (R-NH₂), which is soluble in DCM, you must raise the pH of the aqueous solution to be significantly above the pKa of the conjugate acid.

  • Self-Validating Solution: Before extraction, use a calibrated pH meter to confirm the aqueous layer has reached a stable pH of 11. Litmus paper is not precise enough for this critical step. If the pH drops as you add the base, it indicates buffering from residual acidic species; continue adding base until the pH is stable for several minutes.

Category: Reaction Stalls or is Sluggish

Q: My reaction is not proceeding to completion after several hours, as shown by a persistent starting material spot on the TLC plate. What should I investigate?

A: This issue typically points to the reagents or reaction conditions.

  • Cause 1: Inactive Reducing Agent: Tin(II) chloride is susceptible to oxidation to the inactive tin(IV) form upon exposure to air. If you are using an old bottle of SnCl₂, its reducing power may be diminished.

    • Solution: Use a freshly opened bottle of tin(II) chloride for best results. Ensure you are using a sufficient stoichiometric excess (at least 4 equivalents) to drive the reaction.

  • Cause 2: Insufficient Temperature: The reaction requires thermal energy.

    • Solution: Verify that your reaction bath is maintained at a consistent 60°C.[4] A lower temperature will dramatically slow the rate of reduction.

Category: Product Purity Issues

Q: My final product is a dark brown or black solid/oil instead of the expected off-white solid. What causes this discoloration and how can I purify it?

A: Dark coloration is a classic sign of oxidation .

  • Causality: Aromatic diamines are highly electron-rich and are very sensitive to air oxidation, which can form highly colored polymeric impurities. This is exacerbated by light and residual metallic catalysts.

  • Preventative Measures:

    • Use Degassed Solvents: Before starting the reaction, sparge your methanol with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Maintain Inert Atmosphere: Conduct the reaction and workup under a blanket of nitrogen or argon to minimize contact with air.

  • Purification Protocol: If you have an impure, discolored product, purification via column chromatography is highly effective. See the detailed protocol in the next section. Thorough removal of tin salts during the workup is also crucial, as they can promote degradation. Ensure the aqueous phase is thoroughly extracted and follow with a brine wash.[4]

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound[4]

Materials:

  • Methyl 4-amino-3-bromo-5-nitrobenzoate (e.g., 10 g, 36.3 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 33 g, 146 mmol, ~4 eq)

  • Methanol (100 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Combine Methyl 4-amino-3-bromo-5-nitrobenzoate (1.0 eq) and methanol in a round-bottom flask equipped with a magnetic stirrer and condenser.

  • Stir the suspension and add the tin(II) chloride (4.0 eq).

  • Heat the suspension to 60°C and maintain this temperature. Monitor the reaction's progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.

  • Once complete, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • To the resulting residue, carefully add saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is stable at 11 (verify with a pH meter).

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (e.g., 3 x 200 mL).

  • Combine the organic layers and wash with brine (1 x 200 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

Procedure:

  • Prepare a silica gel slurry in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of DCM or EtOAc and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (e.g., up to 50% EtOAc).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as an off-white solid.[4]

References

Technical Support Center: Recrystallization of Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3,4-diamino-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. Here, we will delve into the causality behind experimental choices, ensuring a robust and reproducible purification process.

Understanding the Molecule and Potential Impurities

This compound is a substituted aromatic diamine with the following key characteristics:

PropertyValue
Molecular Formula C₈H₉BrN₂O₂[1][2]
Molecular Weight 245.07 g/mol [2][3]
Appearance Off-white to dark brown solid[3][4]

A common synthetic route to this compound involves the reduction of the nitro group in Methyl 4-amino-3-bromo-5-nitrobenzoate.[4] This synthetic pathway provides critical insight into the potential impurity profile of the crude product.

Primary Impurity:

  • Unreacted Starting Material: The most probable impurity is the starting material, Methyl 4-amino-3-bromo-5-nitrobenzoate . Its presence indicates an incomplete reduction reaction. This impurity is typically more yellow than the desired product. The reported melting point of a similar compound, Methyl 4-amino-3-nitrobenzoate, is in the range of 186-205°C.[5]

Other Potential Impurities:

  • Inorganic Salts: The use of reagents like tin(II) chloride in the reduction step and sodium bicarbonate during the workup can lead to residual inorganic salts in the crude product.[4]

  • Oxidation/Degradation Products: Phenylenediamines can be susceptible to air oxidation, which can lead to the formation of colored impurities, often appearing as purple or black discoloration.[6][7] This degradation is a critical consideration for both the purification and storage of the compound. Phenylenediamines are known to be unstable to light, heat, and oxygen.[6]

  • Residual Solvents: Solvents used in the synthesis and workup, such as methanol and dichloromethane, may be present in the crude material.[4]

Solvent Selection: The Cornerstone of Successful Recrystallization

The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Aromatic amines, in general, are soluble in organic solvents like alcohols, ether, and benzene, with lower aliphatic amines showing some water solubility.[6]

Recommended Solvents for Screening:

Based on the structure of this compound, the following solvents are recommended for initial screening:

  • Alcohols (Methanol, Ethanol): These polar protic solvents are often effective for recrystallizing polar compounds.

  • Esters (Ethyl Acetate): A moderately polar solvent that can be a good choice.

  • Aromatic Hydrocarbons (Toluene): The aromatic nature of the solvent can aid in dissolving the aromatic target compound.

  • Halogenated Solvents (Dichloromethane): Often a good solvent for a wide range of organic compounds.[8]

  • Solvent Pairs: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be highly effective. Common pairs to consider are ethanol/water, methanol/water, or dichloromethane/hexane.

Solvent Screening Protocol:

  • Place a small amount of the crude this compound (approximately 50 mg) into a small test tube.

  • Add the chosen solvent dropwise at room temperature, observing the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.

Step-by-Step Recrystallization Protocol

This protocol provides a general framework for the recrystallization of this compound. The optimal solvent and volumes should be determined through the screening process described above.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a boiling chip to ensure smooth boiling.

  • Hot Solvent Addition: Heat the chosen solvent in a separate flask. Add the minimum amount of the hot solvent to the crude material to dissolve it completely with gentle heating and swirling.

  • Hot Filtration (if necessary): If insoluble impurities (like inorganic salts) are present, a hot filtration is required. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by air-drying on the filter paper, followed by drying in a vacuum oven at a moderate temperature.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly supersaturated.

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Change the Solvent System: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different solvent pair.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.

Q2: I have a very low recovery of my purified product. What are the likely causes and solutions?

A2: Low recovery is a common issue in recrystallization.

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.

    • Solution: Concentrate the filtrate by carefully evaporating some of the solvent and then re-cooling to obtain a second crop of crystals. In future experiments, use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If your compound crystallizes during hot filtration, you will lose product on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel and flask) is pre-heated. You can do this by passing some hot solvent through it before filtering your solution. Also, use a slight excess of solvent to keep the compound dissolved during this step.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent for washing the crystals.

Q3: The recrystallized product is still colored (yellow, brown, or purplish). How can I remove colored impurities?

A3: The color is likely due to the unreacted nitro-starting material or oxidation products.

  • Activated Charcoal Treatment: Add a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.

    • Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to lower recovery. Do not add charcoal to a boiling solution, as it can cause vigorous frothing.

  • Preventing Oxidation: Phenylenediamines are prone to oxidation.[6][7] To minimize this, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). Storing the purified product under an inert gas and protected from light is also recommended.[3]

Q4: No crystals form even after cooling in an ice bath. What should I do?

A4: This is likely due to either using too much solvent or the solution being supersaturated.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Reduce Solvent Volume: If induction methods fail, your solution is likely not saturated. Gently heat the solution to evaporate some of the solvent, and then attempt to cool it again.

  • Consider a Different Solvent: The chosen solvent may be too good at dissolving your compound even at low temperatures. Re-evaluate your solvent choice based on the initial screening.

Visualizing the Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Caption: Recrystallization workflow for this compound.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3,4-diamino-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions with this versatile building block. The following information is curated from established chemical principles and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

This compound is an ortho-substituted aromatic diamine with an electron-withdrawing methyl ester group and a bromine atom. The two adjacent amino groups are nucleophilic and are the primary sites of reaction, often participating in cyclization reactions to form heterocyclic systems. The bromine atom and the methyl ester group can influence the reactivity of the amino groups through electronic and steric effects.

Q2: What are the primary applications of this compound in organic synthesis?

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, including:

  • Benzimidazoles: Formed by reaction with aldehydes or carboxylic acids.[1][2][3][4][5][6][7][8][9][10][11]

  • Quinoxalines: Formed by reaction with 1,2-dicarbonyl compounds.[12][13][14][15][16]

  • Benzodiazepines: Formed by reaction with ketones.[8][17]

These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.

Q3: What are the recommended storage and handling conditions for this compound?

Aromatic diamines can be sensitive to air and light, leading to oxidation and discoloration.[18] It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and refrigerated.[19]

Q4: What safety precautions should be taken when working with this compound?

This compound is for research use only and should be handled by trained professionals.[20] It is advised to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation. In case of contact with skin or eyes, flush immediately with copious amounts of water.[18]

Troubleshooting Guide: Question-and-Answer Format

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My reaction with this compound is giving a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Purity of Starting Material: Verify the purity of your this compound. Impurities can interfere with the reaction. Consider purification by recrystallization or column chromatography if necessary.

  • Reagent Quality: Ensure the aldehyde, ketone, or dicarbonyl compound you are reacting it with is of high purity and has been stored correctly.

  • Solvent Quality: Use dry, degassed solvents, as residual water or oxygen can lead to side reactions and degradation of the starting material.

Reaction Conditions:

  • Inert Atmosphere: Aromatic diamines are susceptible to oxidation.[21] Ensure your reaction is set up under an inert atmosphere (nitrogen or argon). This is particularly important for reactions requiring elevated temperatures.

  • Temperature: The optimal reaction temperature can vary significantly depending on the specific reaction. If no reaction is observed at room temperature, consider gradually increasing the temperature. Conversely, if you observe decomposition, a lower temperature may be required.

  • Catalyst: Many cyclization reactions of ortho-phenylenediamines are acid-catalyzed.[2] If you are not using a catalyst, consider adding a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require more or less time than initially anticipated.

Problem 2: Formation of Multiple Products or Impurities

Q: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side reactions and how can I improve the selectivity?

A: The formation of multiple products is a common issue, often due to the high reactivity of the diamine.

Common Side Reactions:

  • Oxidation: As mentioned, oxidation of the diamine is a primary concern, leading to colored, often polymeric, byproducts. Rigorous exclusion of air is the best preventative measure.

  • Disubstitution (in Benzimidazole Synthesis): When reacting with aldehydes, it's possible to get substitution on both nitrogen atoms of the resulting benzimidazole.[7] Using a stoichiometric amount of the aldehyde can help to minimize this.

  • Incomplete Cyclization: The intermediate Schiff base may be present in the final mixture if the cyclization step is not complete. This can sometimes be addressed by increasing the reaction temperature or time, or by adding a suitable catalyst.

  • Formation of Benzodiazepines from Aldehydes (less common): While ketones typically form benzodiazepines, under certain conditions, some aldehydes might lead to benzodiazepine-like structures.

Improving Selectivity:

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. For the synthesis of 2-substituted benzimidazoles, using a 1:1 molar ratio of the diamine to the aldehyde is recommended.[4]

  • Order of Addition: Adding the aldehyde or ketone slowly to the solution of the diamine can sometimes help to control the reaction and minimize side product formation.

  • Choice of Catalyst: The choice of catalyst can significantly influence the reaction pathway. For example, some catalysts may favor the formation of benzimidazoles over other products.[4]

Problem 3: Product Purification Challenges

Q: I am having difficulty purifying my final product. What are some effective purification strategies?

A: Purification of heterocyclic compounds derived from this compound can be challenging due to the presence of colored impurities and closely related side products.

Purification Techniques:

  • Column Chromatography: This is a very effective method for separating the desired product from impurities. A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. Common solvents to try include ethanol, methanol, ethyl acetate, or mixtures with water.

  • Acid-Base Extraction: If your product has basic nitrogen atoms, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified product, which can then be extracted back into an organic solvent.

Experimental Protocols

General Protocol for the Synthesis of a Substituted Benzimidazole
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Add the desired aldehyde (1.0-1.1 eq) to the solution.

  • If required, add a catalytic amount of an acid catalyst (e.g., a few drops of glacial acetic acid or a small amount of p-TsOH).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for the Synthesis of a Substituted Quinoxaline
  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain the desired quinoxaline.

Data Presentation

Reaction TypeReactantTypical ProductKey Parameters to Monitor
Benzimidazole SynthesisAldehyde/Carboxylic AcidSubstituted BenzimidazoleTemperature, Catalyst, Reaction Time
Quinoxaline Synthesis1,2-Dicarbonyl CompoundSubstituted QuinoxalineStoichiometry, Solvent
Benzodiazepine SynthesisKetoneSubstituted BenzodiazepineCatalyst, Temperature

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_purity Verify Purity of Starting Materials start->check_purity check_reagents Check Quality of Reagents start->check_reagents check_solvent Use Dry, Degassed Solvents start->check_solvent reaction_conditions Review Reaction Conditions check_purity->reaction_conditions check_reagents->reaction_conditions check_solvent->reaction_conditions inert_atmosphere Ensure Inert Atmosphere reaction_conditions->inert_atmosphere optimize_temp Optimize Temperature reaction_conditions->optimize_temp add_catalyst Consider Adding a Catalyst reaction_conditions->add_catalyst monitor_time Monitor Reaction Over Time reaction_conditions->monitor_time success Improved Yield inert_atmosphere->success optimize_temp->success add_catalyst->success monitor_time->success

Caption: A decision tree for troubleshooting low-yielding reactions.

General Reaction Scheme for Heterocycle Synthesis

Reaction_Scheme reactant This compound plus1 + plus2 + plus3 + aldehyde Aldehyde / Carboxylic Acid product1 Benzimidazole Derivative aldehyde->product1 Cyclization dicarbonyl 1,2-Dicarbonyl product2 Quinoxaline Derivative dicarbonyl->product2 Cyclization ketone Ketone product3 Benzodiazepine Derivative ketone->product3 Cyclization

References

Stability and degradation of Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with Methyl 3,4-diamino-5-bromobenzoate (MDABA). It provides in-depth information on the stability and degradation of this compound, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in organic synthesis and for the development of pharmaceutical intermediates.[1] Its chemical structure, featuring two amino groups, a bromine atom, and a methyl ester on an aromatic ring, presents several potential sites for degradation. Understanding the stability of MDABA is critical for accurate experimental results, process development, and ensuring the quality of synthesized materials. The primary known sensitivities of this compound are to light, and it is recommended to be stored under an inert atmosphere at 2-8°C.[1]

Frequently Asked Questions (FAQs)

Q1: My solid this compound has darkened from off-white to dark brown. Is it still usable?

A dark brown appearance suggests potential degradation, likely due to oxidation or photodegradation.[1] While some suppliers describe the compound as a dark brown solid, a noticeable color change from a lighter initial appearance is a red flag. The primary amino groups on the benzene ring are susceptible to oxidation, which can lead to the formation of colored impurities. It is highly recommended to assess the purity of the material by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS), before use.

Q2: I observe a precipitate forming in my reaction mixture containing this compound when using an aqueous basic solution. What is happening?

This is likely due to the hydrolysis of the methyl ester group. Under basic (saponification) or acidic conditions, the ester can be cleaved to form 3,4-diamino-5-bromobenzoic acid and methanol.[2][3] The resulting carboxylic acid may have different solubility properties than the starting methyl ester, causing it to precipitate out of the reaction mixture.

Q3: Can I expose my experiments with this compound to ambient light?

It is strongly advised to protect all solutions and solid forms of this compound from light. Supplier data explicitly states that it is a "light sensitive solid".[1] Aromatic amines and bromo-aromatic compounds are known to be susceptible to photodegradation.[4] Exposure to UV or even ambient light can initiate degradation pathways, leading to the formation of impurities and a decrease in the potency of the desired compound.

Q4: What are the likely degradation products of this compound?

  • Oxidation: The ortho-diamine functionality is prone to oxidation, which can lead to the formation of quinone-imine structures, N-oxides, or polymeric materials. These are often highly colored.

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3,4-diamino-5-bromobenzoic acid, under both acidic and basic conditions.

  • Photodegradation: Light exposure can lead to complex degradation pathways, including the formation of radical species and subsequent reactions. For bromo-aromatic compounds, dehalogenation can also occur.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound.

Observed Problem Potential Cause(s) Recommended Diagnostic Action Proposed Solution(s)
Unexpected Color Change (e.g., darkening of solid or solution) Oxidation of the amino groups due to exposure to air or light.1. Perform HPLC-UV or LC-MS analysis to check for new impurity peaks. 2. Compare the purity of the discolored sample with a freshly opened or properly stored sample.1. Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. 2. For reactions, use degassed solvents and maintain an inert atmosphere.
Formation of an Insoluble Precipitate Hydrolysis of the methyl ester to the less soluble carboxylic acid.1. Isolate the precipitate and characterize it using techniques like NMR, IR, or MS to confirm the presence of a carboxylic acid. 2. Check the pH of the solution.1. If hydrolysis is undesired, avoid strongly acidic or basic conditions. 2. If the carboxylic acid is the desired product, ensure complete hydrolysis and then adjust the pH to isolate it.
Anomalous Spectroscopic Data (NMR, MS) Presence of degradation products or residual starting materials from synthesis.1. Re-purify the compound using column chromatography or recrystallization. 2. Use LC-MS to identify the masses of the impurities.1. Ensure rigorous purification of the compound after synthesis. 2. Always store the purified compound under recommended conditions to prevent degradation.
Low Reaction Yield or Incomplete Conversion Degradation of the starting material before or during the reaction.1. Check the purity of the starting material by HPLC before starting the reaction. 2. Monitor the reaction progress over time to see if the starting material is degrading.1. Use freshly purified starting material. 2. Optimize reaction conditions (temperature, atmosphere, light exposure) to minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a defined period.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) with both UV and MS detection.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and characterize the degradation products using their retention times, UV spectra, and mass-to-charge ratios.

Visualizations

Degradation Pathway of this compound

G MDABA This compound Oxidation Oxidation (Air, Light) MDABA->Oxidation Hydrolysis Hydrolysis (Acid/Base) MDABA->Hydrolysis Photodegradation Photodegradation (UV/Light) MDABA->Photodegradation Oxidized_Products Oxidized Products (e.g., Quinone-imines) Oxidation->Oxidized_Products Carboxylic_Acid 3,4-Diamino-5-bromobenzoic acid Hydrolysis->Carboxylic_Acid Photo_Products Photodegradation Products (e.g., Dehalogenated species) Photodegradation->Photo_Products

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Purity Issues

G start Purity Issue Detected (e.g., color change, extra peaks) check_storage Review Storage Conditions (Light, Air, Temp) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No analyze_impurities Analyze Impurities (LC-MS, NMR) improper_storage->analyze_impurities proper_storage->analyze_impurities repurify Repurify Material (Chromatography, Recrystallization) analyze_impurities->repurify discard Discard Material analyze_impurities->discard Significant Degradation use_with_caution Use Material (with purity data) repurify->use_with_caution

References

Technical Support Center: Synthesis of Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Tin Salt Removal

Welcome to the technical support center for drug development and organic synthesis professionals. This guide provides in-depth, field-proven answers to common challenges encountered during the synthesis of Methyl 3,4-diamino-5-bromobenzoate, focusing specifically on the critical post-reaction workup to remove tin-based impurities. As scientists, we understand that a successful reaction is only half the battle; efficient purification is paramount to achieving high-purity compounds for downstream applications. This document is structured as a series of troubleshooting questions and answers to directly address the practical issues you face at the bench.

Section 1: The Root of the Problem - Understanding Tin Chemistry in Nitro Reductions

Before diving into specific protocols, it's crucial to understand the underlying chemistry that makes tin salt removal a persistent challenge. The synthesis of this compound typically involves the reduction of a nitro group on a precursor molecule, such as Methyl 4-amino-3-bromo-5-nitrobenzoate, using tin(II) chloride (SnCl₂) in an acidic solvent like ethanol or methanol with hydrochloric acid.[1][2]

Q1: I've completed the reduction, but upon neutralization, I get a massive, gelatinous white precipitate that seems to trap my product. Why does this happen?

This is the most common issue and stems directly from the behavior of tin in aqueous solutions.

  • The Reaction: In the acidic reaction medium, tin(II) chloride is an effective reducing agent, donating electrons to the nitro group and becoming oxidized in the process, primarily to tin(IV).[3] The newly formed amino groups, being basic, are protonated by the acid to form ammonium salts.

  • The Workup Chemistry: To isolate your neutral diamine product, you must neutralize the reaction mixture with a base (e.g., NaOH, NaHCO₃, K₂CO₃).[1][2] As the pH increases, the tin ions (both Sn²⁺ and Sn⁴⁺) precipitate out of solution.

  • The Precipitate: This precipitate is not a simple salt but a complex mixture of hydrated tin oxides, hydroxides, and oxychlorides, such as tin(II) hydroxide (Sn(OH)₂), tin(IV) hydroxide (Sn(OH)₄), and tin(II) oxychloride (Sn(OH)Cl).[4][5][6][7][8] These species are notoriously gelatinous and amorphous, creating a high-surface-area matrix that physically traps your desired product, leading to significant yield loss and filtration difficulties.[9][10]

Section 2: Troubleshooting Guide & Step-by-Step Protocols

Here we address specific experimental problems with validated solutions.

Q2: My product is lost in the precipitate, and filtration is nearly impossible. How can I effectively separate my product from this tin sludge?

This scenario requires a strategy to either solubilize the tin species or manage the physical nature of the precipitate.

Solution A: The High pH Solubilization Method

This protocol leverages the amphoteric nature of tin hydroxides, which can dissolve at very high pH to form soluble stannite and stannate salts.[4][5]

Protocol: High pH Aqueous Workup

  • Cool the Reaction: After the reaction is complete, cool the mixture in an ice bath to manage the exotherm of neutralization.

  • Aggressive Basification: Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with vigorous stirring. Monitor the pH closely. Your target is a pH of 12-14 .[10] At this pH, the tin hydroxides will convert to soluble species like sodium stannite (NaSn(OH)₃) and sodium stannate (Na₂[Sn(OH)₆]).[5] The initial thick precipitate should redissolve, resulting in a biphasic mixture that is easier to handle.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., Dichloromethane [DCM] or Ethyl Acetate [EtOAc]).[1]

  • Wash & Dry: Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Trustworthiness Check: The key to this method's success is reaching a sufficiently high pH. Partial neutralization will result in the very precipitation you are trying to avoid. Use a pH meter for accuracy.

Solution B: The Filtration Aid Method

If solubilization is incomplete or you wish to avoid extremely basic conditions, the next best approach is to make the precipitate manageable for filtration.

Protocol: Celite Filtration

  • Neutralize: Cool the reaction mixture and adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). A thick precipitate will form.

  • Add Filtration Aid: Add a generous amount of Celite (diatomaceous earth) to the slurry, equivalent to at least the volume of the precipitate. Stir to create a uniform suspension.

  • Filter: Set up a Büchner funnel with a pad of Celite (~1-2 cm thick) over the filter paper. Wet the pad with your extraction solvent.

  • Execute Filtration: Pour the reaction slurry onto the Celite pad and apply vacuum. The porous structure of the Celite prevents the fine tin particles from clogging the filter paper, allowing the liquid to pass through.[11][12]

  • Wash Thoroughly: Wash the filter cake extensively with your organic extraction solvent to recover any adsorbed product.

  • Separate and Concentrate: Combine the filtrate fractions, separate the organic layer from the aqueous layer in a separatory funnel, then dry and concentrate the organic phase.

Workflow: Standard Basification & Extraction Workup

cluster_trouble Common Problems A Completed Reaction (Product-HCl Salt + Tin Salts in Acid) B Cool to 0°C A->B C Adjust pH with Base (e.g., NaOH, NaHCO3) B->C D Intractable Precipitate Forms (Tin Hydroxides) C->D E Product Trapped in Solid Matrix D->E F Add Organic Solvent for Extraction (e.g., EtOAc, DCM) D->F J Low Yield in Organic Layer E->J G Persistent Emulsion Forms F->G Problem H Successful Biphasic Mixture F->H Ideal G->J I Separate Aqueous and Organic Layers H->I K Proceed to Wash, Dry, Concentrate I->K

Caption: Workflow for a standard workup and its common failure points.

Q3: I tried to perform an extraction, but a thick, stable emulsion formed at the interface. How can I break it?

Emulsions are often stabilized by fine solid particles, in this case, the tin precipitates.[12]

  • Increase Ionic Strength: Add a significant amount of saturated sodium chloride solution (brine) or even solid NaCl to the separatory funnel and shake gently.[12] This increases the polarity of the aqueous phase, forcing a separation.

  • Filter Through Celite: As described in Solution 2B, filtering the entire emulsified mixture through a pad of Celite is highly effective at removing the solid particles that are stabilizing the emulsion.[12]

  • Change the Solvent: Sometimes, switching to a more or less polar extraction solvent can disrupt the emulsion.

Section 3: Advanced Purification & FAQs

Even after a successful primary workup, trace amounts of tin can remain. For pharmaceutical applications, reducing metal content to parts-per-million (ppm) levels is often required.[13][14][15]

Q4: My crude product appears clean, but analytical data (NMR, LC-MS, ICP) shows tin contamination. How can I remove these final traces?

Solution A: Recrystallization

For a solid product like this compound, recrystallization is an exceptionally powerful purification technique.

Protocol: Recrystallization

  • Solvent Screening: Find a solvent system where your product is highly soluble when hot but poorly soluble when cold. Common systems for anilines include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is key to forming pure, well-defined crystals.[16]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Solution B: Modified Column Chromatography

If recrystallization is ineffective or your product is an oil, chromatography on a modified stationary phase can remove residual tin.

Protocol: Tin-Scavenging Chromatography

  • Prepare Stationary Phase: Prepare a silica gel slurry in your eluent. To this, add either triethylamine (Et₃N) to make up 2-5% of the eluent volume or finely ground, anhydrous potassium carbonate (K₂CO₃) to constitute 10% of the silica gel by weight.[13][17]

  • Pack and Run: Pack and run the column as usual. The basic modifier on the silica creates a stationary phase that strongly adsorbs the acidic tin species, allowing your desired product to elute cleanly.[13]

Workflow: Final Purification Decision Tree

A Crude Product (Post-Workup) B Analyze for Purity & Residual Tin (NMR, LC-MS, ICP) A->B C Is Tin Content > Acceptable Limit? B->C D Final Product (Acceptable Purity) C->D No E Is Product a Solid? C->E Yes F Recrystallization E->F Yes G Modified Column Chromatography (K2CO3/Silica or Et3N) E->G No H Analyze Purified Fractions F->H G->H H->D

Caption: Decision workflow for final purification of the target compound.

Section 4: Summary of Methods

The following table summarizes the discussed techniques for easy comparison.

MethodPrincipleProsConsBest For
High pH Solubilization Formation of soluble sodium stannate/stannite salts (pH > 12).[5]Can completely dissolve tin sludge, simplifying extraction.Requires handling of highly caustic solutions; product may be sensitive to strong base.Robust products that are stable to harsh basic conditions.
Celite Filtration Using a filtration aid to trap fine precipitates without clogging.[11][12]Avoids extreme pH; effective for managing gelatinous solids and emulsions.Requires large volumes of solvent to wash the filter cake; can still lead to some product loss.General purpose, especially when emulsions or filtration issues are the primary problem.
Recrystallization Differential solubility of the product and impurities in a solvent at different temperatures.[16]Excellent for removing trace impurities and achieving high purity; relatively simple procedure.Only applicable to solid products; requires finding a suitable solvent system; can have yield losses.Final purification step for solid products to remove trace (<5%) impurities.
Modified Chromatography Adsorption of acidic tin species onto a basic stationary phase.[13][17]Highly effective at removing trace tin to ppm levels; applicable to oils and solids.More resource- and time-intensive than other methods.Achieving pharma-grade purity when trace metal contamination is a critical concern.

References

Technical Support Center: A Guide to Scaling the Synthesis of Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,4-diamino-5-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our focus is to blend established chemical principles with practical, field-tested insights to ensure your success in the laboratory and beyond.

I. Synthesis Overview and Key Challenges

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The most common synthetic route involves the reduction of a dinitro or nitro-amino precursor. While seemingly straightforward on a small scale, scaling up this synthesis presents several challenges that can impact yield, purity, and safety.

A typical and scalable approach begins with the nitration of a suitable bromobenzoate derivative, followed by a selective reduction of the nitro groups. A common precursor for this synthesis is Methyl 4-amino-3-bromo-5-nitrobenzoate.[1][2] The critical step, and the focus of this guide, is the reduction of the nitro group to an amine.

The choice of reducing agent is paramount and often dictates the challenges encountered during scale-up. While catalytic hydrogenation is a clean method, it may not be suitable for all substrates due to potential side reactions.[3] Tin(II) chloride (SnCl₂) in an acidic medium is a widely used and robust alternative for this transformation.[3][4][5] However, the use of tin salts introduces specific workup and purification hurdles that must be carefully managed.[4][6]

II. Troubleshooting Guide: Navigating Common Scale-Up Issues

This section addresses specific problems that can arise during the synthesis of this compound, with a focus on the tin(II) chloride reduction method.

SYN-001: Incomplete or Sluggish Reaction

Question: My reaction to reduce the nitro group appears to be slow or has stalled, as indicated by TLC or HPLC analysis. What are the likely causes and how can I resolve this?

Answer:

Several factors can contribute to an incomplete reduction when scaling up:

  • Insufficient Reducing Agent: The stoichiometry of the tin(II) chloride reduction is critical. Theoretically, 3 moles of SnCl₂ are required per nitro group. However, on a larger scale, it is often beneficial to use a larger excess (e.g., 4-5 equivalents) to drive the reaction to completion, compensating for any potential oxidation of the tin(II) salt by atmospheric oxygen.[4]

  • Inadequate Temperature Control: While the reaction is exothermic, maintaining a sufficiently elevated temperature is necessary to ensure a reasonable reaction rate.[4] A common temperature range for this reduction is 60-70 °C.[1] On a larger scale, inefficient heat transfer can lead to cooler spots within the reactor, slowing down the reaction. Ensure vigorous stirring and adequate heating capacity.

  • Poor Reagent Quality: The quality of the tin(II) chloride dihydrate can vary. If it has been improperly stored, it may have partially oxidized to tin(IV), reducing its efficacy. Using a fresh, high-quality batch of the reagent is recommended.

Troubleshooting Steps:

  • Confirm Stoichiometry: Double-check the molar equivalents of SnCl₂ used. If the reaction has stalled, a carefully controlled addition of more reducing agent may be necessary.

  • Monitor and Adjust Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature. If it is below the target range, gradually increase the heating.

  • Enhance Agitation: Increase the stirring speed to improve mixing and heat distribution, especially in larger reaction vessels.

SYN-002: Difficult Product Isolation and Emulsion Formation During Workup

Question: During the basic workup to remove tin salts, I'm observing a thick, gelatinous precipitate and intractable emulsions, making extraction of my product nearly impossible. What is happening and how can I prevent this?

Answer:

This is one of the most common and frustrating challenges with tin-mediated reductions.[6][7] When the acidic reaction mixture is neutralized with a base (like sodium bicarbonate or sodium hydroxide), amphoteric tin hydroxides (Sn(OH)₂ and Sn(OH)₄) precipitate out.[6] These fine, gelatinous solids can trap the product and stabilize emulsions between the aqueous and organic layers.

Solutions and Best Practices:

  • pH Control is Key: The key is to add enough base to not only neutralize the acid but also to redissolve the tin hydroxides as soluble stannates ([Sn(OH)₄]²⁻ or [Sn(OH)₆]²⁻).[6] This typically requires a pH of 10 or higher. Using a strong base like 50% aqueous sodium hydroxide is often more effective than sodium bicarbonate for this purpose.[6][8]

  • "Reverse Quench": For larger scales, a "reverse quench" can be highly effective. This involves slowly adding the reaction mixture to a well-stirred, cooled, and concentrated basic solution.[9] This ensures that the tin salts are always in an excess of base, minimizing the precipitation of the gelatinous hydroxides.

  • Filtration Aid: If a precipitate is unavoidable, adding a filter aid like Celite to the mixture before filtration can help.[10] This creates a more porous filter cake and can improve filtration speed.

  • Solvent Choice: Using a denser solvent like dichloromethane (DCM) for extraction can sometimes aid in phase separation.[1]

Experimental Protocol: Optimized Workup Procedure

  • After the reaction is complete, cool the mixture to room temperature.

  • Prepare a separate vessel with a cold (0-10 °C) and vigorously stirred solution of 10-20% aqueous sodium hydroxide.

  • Slowly add the reaction mixture to the sodium hydroxide solution, monitoring the pH to ensure it remains above 10.

  • Continue stirring until the initial precipitate of tin hydroxides redissolves, resulting in a clearer biphasic mixture.

  • Proceed with the extraction using your chosen organic solvent (e.g., ethyl acetate or dichloromethane).

SYN-003: Product Purity Issues - Presence of Starting Material or Byproducts

Question: My final product is contaminated with the starting nitro compound and/or other impurities. How can I improve the purity of my this compound?

Answer:

Purity issues often stem from incomplete reactions or degradation of the product.

  • Incomplete Reaction: As discussed in SYN-001, ensure the reaction has gone to completion by using sufficient reducing agent and appropriate reaction conditions. Monitor the reaction progress using a reliable analytical technique like HPLC.

  • Product Oxidation: Aromatic diamines can be sensitive to air oxidation, which can lead to the formation of colored impurities.[11] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup, especially on a larger scale where exposure times are longer.

  • Purification Strategy: While the product can sometimes be isolated by simple precipitation and filtration, recrystallization is often necessary to achieve high purity. Suitable solvent systems include ethanol/water or isopropanol.[9] If impurities persist, column chromatography on silica gel may be required, though this can be less practical for very large scales.

Data Summary: Typical Reaction Parameters

ParameterLab Scale (1-10 g)Pilot Scale (100 g - 1 kg)
Starting Material Methyl 4-amino-3-bromo-5-nitrobenzoateMethyl 4-amino-3-bromo-5-nitrobenzoate
Reducing Agent SnCl₂·2H₂O (4-5 equiv.)SnCl₂·2H₂O (4-5 equiv.)
Solvent Methanol or EthanolEthanol
Temperature 60-70 °C60-70 °C (with careful monitoring)
Reaction Time 2-4 hours4-8 hours (monitor for completion)
Workup Base Saturated NaHCO₃ or 1M NaOH10-20% NaOH (Reverse Quench)
Purification Recrystallization/ChromatographyRecrystallization

III. Visualizing the Process

To better understand the synthesis and troubleshooting logic, the following diagrams illustrate the key pathways.

Reaction Pathway

Synthesis_Pathway Start Methyl 4-amino-3-bromo-5-nitrobenzoate Product This compound Start->Product Reduction at 60-70°C Reagent SnCl2 * 2H2O Methanol or Ethanol Reagent->Start

Caption: Synthetic route to the target compound.

Troubleshooting Logic

Troubleshooting_Flowchart Start Start Synthesis Check_Completion Reaction Complete? Start->Check_Completion Workup Perform Basic Workup (pH > 10) Check_Completion->Workup Yes Incomplete_Rxn Issue: Incomplete Reaction - Add more SnCl2 - Increase Temperature - Improve Agitation Check_Completion->Incomplete_Rxn No Extraction Extract Product Workup->Extraction Emulsion Issue: Emulsion/Precipitate - Use strong base (NaOH) - Ensure pH > 10 - Consider 'Reverse Quench' Workup->Emulsion Purification Purify Product (Recrystallization) Extraction->Purification End Pure Product Purification->End Incomplete_Rxn->Check_Completion Re-evaluate

Caption: Decision tree for troubleshooting common issues.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use other reducing agents like iron or zinc powder for this transformation on a large scale?

A1: Yes, other reducing metals like iron or zinc in acidic media can also be effective for nitro group reductions.[3][12] Iron powder, in particular, is often cheaper and environmentally benign compared to tin salts.[13] However, the workup can still be challenging due to the formation of large amounts of iron sludge. The choice of reducing agent often depends on a balance of cost, efficiency, substrate compatibility, and the ease of product isolation and purification at your desired scale.

Q2: My isolated product is dark brown, but the literature reports an off-white solid. What causes this discoloration?

A2: The dark color is almost certainly due to the presence of oxidized impurities.[11] Aromatic diamines are notoriously prone to air oxidation, which forms highly colored polymeric species. To obtain a lighter-colored product, it is crucial to minimize its exposure to air, especially at elevated temperatures. Purging vessels with an inert gas, using degassed solvents, and storing the final product under nitrogen or argon can significantly improve its color and long-term stability.[11]

Q3: Is it possible to perform this synthesis in a continuous flow reactor to improve scalability and safety?

A3: Absolutely. Migrating this synthesis to a continuous flow setup is an excellent strategy for scaling up.[14] Flow reactors offer superior heat and mass transfer, which allows for better control over the exothermic reduction reaction, potentially leading to higher yields and purity.[14] Additionally, the reduced reactor volume at any given time significantly enhances the safety profile of the process. However, careful consideration must be given to potential blockages from the tin salts, requiring optimized reactor design and workup strategies.

Q4: What are the primary safety concerns when scaling up this reaction?

A4: The main safety concerns are:

  • Exothermic Reaction: The reduction of nitro groups is exothermic.[4] On a large scale, the heat generated can be significant, and inadequate cooling can lead to a runaway reaction.[9]

  • Handling of Corrosive Reagents: The reaction is typically run in the presence of acid (often hydrochloric acid is generated in situ or added), and the workup involves concentrated bases. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Solvent Flammability: The use of flammable organic solvents like methanol, ethanol, or ethyl acetate requires proper grounding of equipment and adequate ventilation to prevent the buildup of flammable vapors.

V. References

  • ChemicalBook. (2024). This compound | 1245643-11-1. Retrieved from --INVALID-LINK--

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Wordpress. Retrieved from --INVALID-LINK--

  • ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from --INVALID-LINK--

  • BenchChem. (2024). Challenges in the scale-up synthesis of 2,5-Dichloro-4,6-pyrimidinediamine. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Extraction Issue with SnCl2/MeOH Reduction of Benzyl Azide. Retrieved from --INVALID-LINK--

  • Wikipedia. (2024). Reduction of nitro compounds. Retrieved from --INVALID-LINK--

  • Wikipedia. (2024). Tin(II) chloride. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from --INVALID-LINK--

  • The Hive. (2003). SnCl2 as a reducing agent. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis. Retrieved from --INVALID-LINK--

  • Protheragen. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Crow, J. M. (2012). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Methyl 4-amino-3-bromo-5-nitrobenzoate. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of Methyl 3,4-diamino-5-bromobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments, with a particular focus on the critical role of solvents.

I. Reaction Overview: The Reduction of Methyl 4-amino-3-bromo-5-nitrobenzoate

The synthesis of this compound is most commonly achieved through the reduction of the nitro group in the precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate.[1][2] This transformation is a critical step in the synthesis of various pharmaceutical intermediates.[3] The choice of reducing agent and, crucially, the solvent system can significantly impact the reaction's yield, purity, and overall success.

Reaction_Overview

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Explanation Recommended Solution
Inefficient Reducing Agent The chosen reducing agent may not be potent enough or may have degraded.For a reliable and high-yielding reduction, Tin(II) chloride (SnCl2) in a protic solvent like methanol or ethanol is a well-established method.[1] Catalytic hydrogenation (H2 over Pd/C) in methanol is another excellent, high-yielding option.[4]
Poor Solubility of Starting Material If the starting material, Methyl 4-amino-3-bromo-5-nitrobenzoate, is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.Ensure complete dissolution of the starting material. Methanol is a common and effective solvent for this purpose.[1] Gentle heating can aid in dissolution, but monitor the temperature to avoid unwanted side reactions.
Incorrect Reaction Temperature The reduction reaction often requires heating to proceed at a reasonable rate.A typical reaction temperature when using SnCl2 in methanol is around 60°C.[1] For catalytic hydrogenation, the reaction is often run at room temperature but may require elevated pressure.[4]
Decomposition of the Product The diamino product can be sensitive to prolonged heating or harsh acidic/basic conditions, leading to degradation.Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup promptly to avoid product degradation.

Problem 2: Presence of Impurities in the Final Product

Potential Cause Explanation Recommended Solution
Incomplete Reaction Unreacted starting material is a common impurity.[5]Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, consider adding more reducing agent.
Formation of By-products Side reactions can lead to the formation of various impurities. For instance, over-reduction or side reactions involving the ester group can occur.[5]The choice of solvent can influence by-product formation. Protic solvents like methanol or ethanol are generally preferred as they can help to protonate the nitro group, facilitating its reduction.[6] Avoid overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times).
Contamination from Reagents or Equipment Impurities can be introduced from the reagents or from inadequately cleaned glassware.[5]Use high-purity reagents and ensure all glassware is thoroughly cleaned and dried before use.
Oxidation of the Product Aromatic diamines can be susceptible to oxidation, leading to colored impurities.During workup and storage, it is advisable to handle the product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the reduction of Methyl 4-amino-3-bromo-5-nitrobenzoate?

The choice of solvent is critical for this reaction. Protic solvents are generally favored for reductions of aromatic nitro compounds.

  • Methanol: This is a widely used and effective solvent for this synthesis, particularly when using Tin(II) chloride as the reducing agent.[1] It effectively dissolves the starting material and facilitates the reduction process.

  • Ethanol: Similar to methanol, ethanol can also be used. The choice between methanol and ethanol may depend on the specific reducing agent and desired reaction temperature.

  • Ethyl Acetate: While sometimes used as an extraction solvent during workup, it is less common as the primary reaction solvent for the reduction itself.

Q2: How does the solvent affect the reaction mechanism?

In nucleophilic aromatic substitution reactions, which share mechanistic similarities with the environment of this synthesis, the solvent plays a crucial role in stabilizing intermediates.[7][8]

  • Protic Solvents (e.g., Methanol, Water): These solvents can solvate both the anionic nucleophiles and the cationic intermediates, potentially slowing down some reaction types. However, in the case of nitro group reduction, they can protonate the oxygen atoms of the nitro group, making it a better leaving group and facilitating the reduction.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at solvating cations but poorly solvate anions. This can enhance the reactivity of anionic nucleophiles in some reactions.[7][9] For the reduction of a neutral nitro compound, their primary advantage would be their high boiling points, allowing for higher reaction temperatures.

Solvent_Effect

Q3: How can I effectively purify the final product?

Purification is essential to obtain this compound with the desired purity.

  • Workup: After the reaction is complete, the mixture is typically cooled and the solvent is removed under reduced pressure. The residue is then neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate, to a pH of around 11.[1]

  • Extraction: The product is then extracted from the aqueous phase using an organic solvent like dichloromethane[1] or ethyl acetate.[10] Multiple extractions are recommended to maximize the recovery of the product.

  • Washing: The combined organic layers should be washed with brine (saturated aqueous sodium chloride solution) to remove any remaining water and water-soluble impurities.[1][10]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product.[1][10]

  • Recrystallization/Chromatography: If further purification is needed, the crude product can be recrystallized from a suitable solvent or purified by column chromatography.

Q4: What are the key safety considerations for this synthesis?

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Tin(II) chloride is corrosive and should be handled with care.

  • Solvents: Methanol and other organic solvents are flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.

  • Reaction Conditions: If running the reaction under pressure (e.g., catalytic hydrogenation), ensure the equipment is properly rated and maintained.

IV. Experimental Protocol: Synthesis using Tin(II) Chloride in Methanol

This protocol is adapted from established procedures.[1]

Materials:

  • Methyl 4-amino-3-bromo-5-nitrobenzoate

  • Tin(II) chloride (SnCl2)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of Methyl 4-amino-3-bromo-5-nitrobenzoate (1 equivalent) in methanol, add Tin(II) chloride (approximately 4 equivalents).

  • Heat the suspension to 60°C and maintain this temperature, with stirring, for the duration of the reaction.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to obtain a residue.

  • Carefully adjust the pH of the residue to 11 with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous phase with dichloromethane (3 times).

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

V. References

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. Available from: --INVALID-LINK--

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. Available from: --INVALID-LINK--

  • Aromatic Nucleophilic Substitution. Chemistry LibreTexts. Available from: --INVALID-LINK--

  • This compound | 1245643-11-1. ChemicalBook. Available from: --INVALID-LINK--

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available from: --INVALID-LINK--

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available from: --INVALID-LINK--

  • What are the possible impurities in Methyl 3 - bromobenzoate (CAS 618 - 89 - 3)?. Autech Industry Co.,Limited. Available from: --INVALID-LINK--

  • This compound. Protheragen. Available from: --INVALID-LINK--

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  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo. Available from: --INVALID-LINK--

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  • Methyl 3, 4-diamino-5-bromobenzoate, min 98%, 1 gram. Aladdin Scientific. Available from: --INVALID-LINK--

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org. Available from: --INVALID-LINK--

  • Methyl3,4-diamino-5-bromobenzoate AldrichCPR. Sigma-Aldrich. Available from: --INVALID-LINK--

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References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 3,4-diamino-5-bromobenzoate: A Critical Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous characterization of molecular intermediates is a cornerstone of robust and reproducible synthetic workflows. Methyl 3,4-diamino-5-bromobenzoate, a key building block in the synthesis of various therapeutic agents, presents a unique analytical challenge due to its multifunctional nature. This guide provides an in-depth analysis of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for structural elucidation. Furthermore, we will objectively compare the utility of NMR with alternative analytical methods, offering a holistic perspective for researchers in the field.

The Central Role of NMR in Structural Verification

Nuclear Magnetic Resonance spectroscopy stands as an unparalleled tool for the definitive structural confirmation of organic molecules. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides a detailed "fingerprint," revealing not only the connectivity of atoms but also subtle details about their chemical environment and spatial relationships. For a molecule such as this compound, with its distinct aromatic, amine, and ester functionalities, NMR provides a wealth of information that is often unattainable with other techniques alone.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR data is paramount for accurate spectral interpretation. The following protocol outlines a standardized procedure for the analysis of this compound.

Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound, as it readily dissolves the analyte and its residual solvent peak does not typically interfere with the signals of interest.[1] For instances where sample solubility is a concern, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be a viable alternative.[2]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[3] For the less sensitive ¹³C NMR, a more concentrated solution is preferable to reduce acquisition time.

  • Filtration: To ensure optimal magnetic field homogeneity and prevent spectral artifacts, it is crucial to filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[4]

Instrumental Parameters:

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

Parameter¹H NMR¹³C NMR
Pulse ProgramStandard single pulseStandard single pulse with proton decoupling
Acquisition Time~4 seconds~1-2 seconds
Relaxation Delay1-2 seconds2-5 seconds
Number of Scans8-161024 or more (sample dependent)
Spectral Width0-12 ppm0-220 ppm

This experimental workflow can be visualized as follows:

References

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Methyl 3,4-diamino-5-bromobenzoate and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. Methyl 3,4-diamino-5-bromobenzoate, a substituted aniline derivative, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its analysis by mass spectrometry provides essential information for identity confirmation and purity assessment. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of this compound, compares this with alternative analytical methodologies, and provides supporting experimental context for these techniques.

Understanding the Molecule: this compound

Before delving into its mass spectral behavior, it is crucial to understand the structural features of this compound. With a molecular formula of C₈H₉BrN₂O₂ and a molecular weight of approximately 245.07 g/mol , the molecule possesses several key functional groups that will dictate its fragmentation: a bromine atom, two primary amino groups, and a methyl ester on an aromatic ring.[1][2][3][4] The presence of bromine is particularly significant due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in doublet peaks for bromine-containing fragments.

Predicted Mass Spectrometry Fragmentation Pattern

While a publicly available mass spectrum for this compound is not readily found, we can predict its fragmentation behavior based on established principles for similar compounds, such as aromatic amines, esters, and halogenated compounds.[5][6][7][8] The fragmentation will largely depend on the ionization technique employed, with Electron Ionization (EI) typically inducing more extensive fragmentation than softer ionization methods like Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecule will be ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The stability of the aromatic ring will likely result in a prominent molecular ion peak.

A primary fragmentation event for aromatic amines is the cleavage of a bond alpha to the nitrogen atom.[6][7][9] For aromatic esters, a common fragmentation is the loss of the alkoxy group.[6]

Here is a predicted fragmentation pathway for this compound under EI-MS:

fragmentation_ei M This compound m/z = 244/246 F1 Loss of •OCH₃ m/z = 213/215 M->F1 - •OCH₃ F4 Loss of •CH₃ m/z = 229/231 M->F4 - •CH₃ F2 Loss of CO m/z = 185/187 F1->F2 - CO F5 Loss of H₂N• m/z = 213/215 F1->F5 - NH₂ F3 Loss of Br• m/z = 106 F2->F3 - Br•

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation Pathway

ESI is a softer ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with less extensive fragmentation compared to EI. For this compound, protonation is likely to occur on one of the amino groups. Collision-induced dissociation (CID) of the [M+H]⁺ ion would then lead to fragmentation.

A plausible ESI-MS/MS fragmentation pathway for the [M+H]⁺ of this compound is as follows:

fragmentation_esi MH [M+H]⁺ m/z = 245/247 F1_esi Loss of CH₃OH m/z = 213/215 MH->F1_esi - CH₃OH F2_esi Loss of NH₃ m/z = 228/230 MH->F2_esi - NH₃ F3_esi Loss of H₂O m/z = 227/229 MH->F3_esi - H₂O (from ortho effect) protocol_lcms cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep1 Dissolve sample in a suitable solvent (e.g., Methanol) prep2 Filter through a 0.22 µm syringe filter prep1->prep2 lc1 Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) prep2->lc1 Inject lc2 Mobile Phase A: 0.1% Formic Acid in Water lc1->lc2 lc3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc2->lc3 lc4 Gradient Elution lc3->lc4 lc5 Flow Rate: 0.3 mL/min lc4->lc5 lc6 Injection Volume: 2 µL lc5->lc6 ms1 Ionization Mode: Positive ESI lc6->ms1 Introduce to MS ms2 Scan Range: m/z 50-500 ms1->ms2 ms3 MS/MS Analysis: Collision-Induced Dissociation (CID) on m/z 245/247 ms2->ms3

References

A Comparative Guide to the Synthesis of Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 3,4-diamino-5-bromobenzoate is a valuable substituted phenylenediamine derivative, frequently employed as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the vicinal diamino functionality, which is primed for heterocycle formation, and the strategically placed bromo and methyl ester groups that allow for further synthetic diversification.

This guide provides an in-depth comparison of two prominent methods for the synthesis of this compound, starting from the common precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate. We will delve into a classic stoichiometric reduction method using tin(II) chloride and a modern catalytic transfer hydrogenation approach, evaluating them on parameters such as yield, selectivity, safety, and operational complexity.

Synthesis of the Starting Material: Methyl 4-amino-3-bromo-5-nitrobenzoate

The journey to our target molecule begins with the synthesis of its immediate precursor. A common and effective method is the Fischer esterification of 4-amino-3-bromo-5-nitrobenzoic acid.

Protocol: Fischer Esterification

This acid-catalyzed esterification provides a straightforward route to the methyl ester.

Experimental Protocol:

  • To a solution of 4-amino-3-bromo-5-nitrobenzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford Methyl 4-amino-3-bromo-5-nitrobenzoate.

Comparative Analysis of Reduction Methods

The critical step in the synthesis of this compound is the selective reduction of the nitro group in Methyl 4-amino-3-bromo-5-nitrobenzoate to an amine. The primary challenge lies in achieving this transformation without concurrently removing the bromine atom (hydrodebromination), a common side reaction in reductions of halogenated nitroaromatics.

Below, we compare two distinct methodologies to achieve this selective reduction.

Method 1: The Classic Approach - Tin(II) Chloride Reduction

The use of tin(II) chloride (SnCl₂) in an acidic medium is a long-established and reliable method for the reduction of aromatic nitro compounds.

Causality Behind Experimental Choices

Tin(II) is a mild reducing agent that, in the presence of an acid (often hydrochloric acid, though in this case, the reaction is run in methanol which can act as a proton source), can selectively reduce a nitro group to an amine. The mechanism involves a series of single electron transfers from Sn(II) to the nitro group, with subsequent protonation of the oxygen atoms, leading to the eventual formation of the amine and tin(IV) species. This method is often favored for its good functional group tolerance, including the preservation of halogen substituents.

Visualizing the Tin(II) Chloride Reduction Pathway

G start Methyl 4-amino-3-bromo- 5-nitrobenzoate reagents SnCl₂ Methanol start->reagents product Methyl 3,4-diamino- 5-bromobenzoate reagents->product Heat (e.g., 60°C)

Caption: Tin(II) Chloride Reduction Workflow.

Experimental Protocol
  • Suspend Methyl 4-amino-3-bromo-5-nitrobenzoate and an excess of tin(II) chloride dihydrate in methanol.

  • Heat the suspension to 60°C and maintain this temperature, with stirring, for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • The residue is then taken up in an organic solvent (e.g., dichloromethane) and the pH is carefully adjusted to ~11 with a saturated aqueous solution of sodium bicarbonate to precipitate tin salts.

  • The aqueous phase is thoroughly extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification by column chromatography may be necessary to obtain highly pure this compound.

A reported yield for this method is approximately 58%.[1]

Method 2: Modern Catalytic Transfer Hydrogenation - Hydrazine Hydrate and Pd/C

Catalytic transfer hydrogenation has emerged as a powerful and often more efficient alternative to classical metal/acid reductions. This method avoids the use of stoichiometric, and often toxic, metal reagents.

Causality Behind Experimental Choices

In this system, palladium on carbon (Pd/C) is the catalyst, and hydrazine hydrate serves as the in situ source of hydrogen. Hydrazine decomposes on the palladium surface to generate diimide (N₂H₂) or hydrogen gas, which then acts as the reducing agent. This method is renowned for its high selectivity in reducing nitro groups while leaving other reducible functionalities, such as halogens, intact, especially under controlled conditions.[2][3] The reaction is typically fast and clean, and the heterogeneous catalyst can be easily removed by filtration.

Visualizing the Catalytic Transfer Hydrogenation Pathway

G start Methyl 4-amino-3-bromo- 5-nitrobenzoate reagents Hydrazine Hydrate Pd/C (cat.) Methanol start->reagents product Methyl 3,4-diamino- 5-bromobenzoate reagents->product Heat (e.g., 80°C)

Caption: Catalytic Transfer Hydrogenation Workflow.

Experimental Protocol
  • To a solution of Methyl 4-amino-3-bromo-5-nitrobenzoate in methanol, add a catalytic amount of 10% Pd/C.

  • Heat the mixture to reflux (or a suitable temperature such as 80°C).

  • Slowly add an excess of hydrazine hydrate dropwise to the heated mixture. Be cautious as the reaction can be exothermic and may cause vigorous gas evolution.

  • After the addition is complete, continue to heat the reaction at reflux for a short period (e.g., 30 minutes to 1 hour), monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography to yield the final product.

Performance Comparison

ParameterMethod 1: Tin(II) ChlorideMethod 2: Hydrazine Hydrate & Pd/C
Yield Moderate (Reported ~58%)[1]Generally high (Expected >80%)[2][3]
Selectivity Good for preserving halogens.Excellent for preserving halogens under controlled conditions.[2]
Reagents Stoichiometric tin(II) chloride.Catalytic Pd/C, excess hydrazine hydrate.
Work-up Can be cumbersome due to the need to remove tin salts by basification and extraction.Simple filtration to remove the heterogeneous catalyst.
Safety Tin compounds have moderate toxicity.Hydrazine is toxic and a suspected carcinogen; handle with care. The reaction can be highly exothermic.
Cost & Waste Generates significant tin-based waste. Tin is of moderate cost.Palladium is a precious metal, but used in catalytic amounts and can be recycled.[2] Generates less inorganic waste.
Scalability Scalable, but waste disposal can be an issue on a large scale.Highly scalable and often preferred in industrial settings due to cleaner reaction profiles and easier product isolation.

Conclusion

Both the tin(II) chloride reduction and the catalytic transfer hydrogenation with hydrazine hydrate/Pd/C are viable methods for the synthesis of this compound.

The tin(II) chloride method is a classic, reliable procedure that offers good selectivity. However, its moderate yield and the cumbersome work-up to remove tin byproducts are notable drawbacks, particularly for larger-scale syntheses.

In contrast, catalytic transfer hydrogenation with hydrazine hydrate and Pd/C represents a more modern, efficient, and "greener" alternative. It typically offers higher yields, a much simpler purification process, and generates less waste. While the cost of the palladium catalyst and the hazards associated with hydrazine must be carefully managed, the operational advantages and higher efficiency often make it the preferred method in both academic and industrial research settings. The ability to recycle the catalyst further enhances its appeal from a sustainability perspective.[2]

Ultimately, the choice of method will depend on the specific requirements of the synthesis, including the desired scale, available resources, and safety infrastructure. For rapid, high-yield, and clean synthesis, the catalytic transfer hydrogenation method is demonstrably superior.

References

A Comparative Guide to the Biological Activity of Methyl 3,4-diamino-5-bromobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of a core chemical scaffold is paramount. A scaffold that offers multiple points for synthetic modification, coupled with inherent biological relevance, serves as a powerful starting point for the development of novel therapeutic agents. Methyl 3,4-diamino-5-bromobenzoate is one such scaffold. Its ortho-diamino functionality is a gateway to a rich variety of heterocyclic systems, most notably benzimidazoles, which are cornerstones in medicinal chemistry. The presence of a bromine atom and a methyl ester group provides further opportunities for tuning the molecule's physicochemical properties and biological activity.

This guide provides a comparative analysis of the potential biological activities of derivatives synthesized from this compound. Drawing upon experimental data from closely related molecular systems, we will explore promising therapeutic avenues, including enzyme inhibition, anticancer, and antimicrobial activities. We will delve into the causality behind experimental design and provide detailed protocols to ensure scientific rigor and reproducibility.

The Strategic Advantage of the this compound Scaffold

The core structure of this compound is primed for creating diverse libraries of compounds. The primary pathway for derivatization is the condensation of the 1,2-phenylenediamine moiety with aldehydes or carboxylic acids to form the benzimidazole ring system. This reaction, known as the Phillips condensation, is robust and allows for the introduction of a wide array of substituents at the 2-position of the benzimidazole.

Anticancer_Screening_Workflow cluster_0 Synthesis cluster_1 In Vitro Screening cluster_2 Hit Validation & Optimization Start Methyl 3,4-diamino- 5-bromobenzoate Library Library of Benzimidazole Derivatives Start->Library Phillips Condensation MTT MTT Assay on Cancer Cell Panel Library->MTT IC50 Determine IC50 Values MTT->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

A Comparative Guide to the Crystal Structure of Methyl 3,4-diamino-5-bromobenzoate Derivatives: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability—key determinants of a drug's efficacy. This guide focuses on Methyl 3,4-diamino-5-bromobenzoate, a substituted aminobenzoate with significant potential as a scaffold in medicinal chemistry.

While a definitive single-crystal X-ray structure for this compound has not yet been reported in publicly accessible databases, this guide leverages available crystallographic data of closely related analogues to provide a comprehensive comparative analysis. By examining the crystal structures of similar compounds, we can elucidate the distinct roles of amino and bromo substituents on molecular conformation and supramolecular assembly. This predictive approach offers valuable insights into the likely structural characteristics of the title compound, guiding future synthesis and crystallization efforts.

The Foundation of Structural Elucidation: Single-Crystal X-ray Diffraction

The cornerstone of determining a molecule's precise atomic arrangement is single-crystal X-ray diffraction.[1] This powerful analytical technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern provides detailed information about the electron density distribution, from which a three-dimensional model of the molecule can be constructed.

The experimental workflow for X-ray crystal structure determination is a meticulous process, outlined below:

X-ray_Crystallography_Workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Slow Evaporation, Vapor Diffusion, etc. Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Structure_Solution Phase Problem Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A generalized workflow for determining a molecule's crystal structure.

Comparative Structural Analysis of Aminobenzoate Derivatives

To predict the structural features of this compound, we will analyze the experimentally determined crystal structures of three key analogues: Methyl 3,5-diaminobenzoate , Methyl 4-amino-3-methylbenzoate , and 4-Amino-3-bromobenzoic acid .

Baseline Structure: Methyl 3,5-diaminobenzoate

This compound provides a foundational understanding of the impact of two amino groups on the crystal packing of a methyl benzoate core, in the absence of a halogen substituent.

The crystal structure of Methyl 3,5-diaminobenzoate reveals a molecule where the amino groups play a crucial role in forming an extensive network of intermolecular hydrogen bonds.[2] These interactions are the primary drivers of the crystal packing, creating a stable, three-dimensional architecture. The molecule itself is largely planar, a common feature in conjugated aromatic systems.[2]

The Influence of a Methyl Group: Methyl 4-amino-3-methylbenzoate

Replacing an amino group with a methyl group, as in Methyl 4-amino-3-methylbenzoate, allows us to observe the effects of altering both the electronic nature and the hydrogen-bonding capability of the substituents.

In the crystal structure of this derivative, the number of hydrogen bond donors is reduced compared to the diamino analogue. However, intermolecular N-H···O hydrogen bonds are still present and are instrumental in linking the molecules into chains.[3][4][5] The presence of the methyl group introduces steric effects that can influence the planarity of the molecule and the overall packing arrangement. The methyl and amino groups are observed to lie within the plane of the benzene ring.[3][4]

The Impact of Bromine: 4-Amino-3-bromobenzoic acid

The introduction of a bromine atom, as seen in 4-Amino-3-bromobenzoic acid, brings about significant changes in the intermolecular interactions that govern the crystal structure. While this is a carboxylic acid and not a methyl ester, the influence of the bromine atom on the aromatic system and crystal packing is highly relevant.

The crystal structure of 4-Amino-3-bromobenzoic acid shows that the molecules form dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups.[6] These dimers are then further linked by other intermolecular hydrogen bonds.[6] The bromine atom, being a large and polarizable substituent, can participate in halogen bonding, a type of non-covalent interaction that can significantly influence crystal packing.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for the three analogues, providing a basis for our comparative analysis.

ParameterMethyl 3,5-diaminobenzoate[2]Methyl 4-amino-3-methylbenzoate[3][4]4-Amino-3-bromobenzoic acid[6]
Formula C₈H₁₀N₂O₂C₉H₁₁NO₂C₇H₆BrNO₂
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group PbcaP2/cPna2₁
a (Å) 11.0571(2)7.5670(15)24.3968(11)
b (Å) 8.1172(2)6.1080(12)4.8388(2)
c (Å) 17.6080(4)18.127(4)12.8040(5)
β (°) ** 9098.14(3)90
Volume (ų) **1580.37(6)829.4(3)1511.53(11)

Predicted Structural Features of this compound

Based on the analysis of these analogues, we can hypothesize the following structural characteristics for this compound:

  • Hydrogen Bonding : The two amino groups will be significant contributors to the crystal packing, likely forming an extensive network of N-H···O and N-H···N hydrogen bonds. The carbonyl oxygen of the methyl ester group will be a primary hydrogen bond acceptor.

  • Halogen Bonding : The bromine atom introduces the potential for halogen bonding (Br···O or Br···N interactions), which could compete with or complement the hydrogen-bonding network, leading to a complex and tightly packed crystal structure.

  • Molecular Planarity : The core benzene ring and its substituents are expected to be largely coplanar to maximize electronic conjugation. Minor deviations may occur due to steric hindrance between the adjacent amino and bromo groups.

  • Supramolecular Assembly : The interplay of strong hydrogen bonds and potential halogen bonds will likely result in a dense, three-dimensional supramolecular architecture.

The following diagram illustrates the key intermolecular interactions that are likely to be present in the crystal structure of this compound and its analogues.

Intermolecular_Interactions Key Intermolecular Interactions in Aminobenzoate Derivatives MDB Methyl 3,5-diaminobenzoate HBond Hydrogen Bonding (N-H···O, N-H···N, O-H···O) MDB->HBond Dominant MAMB Methyl 4-amino-3-methylbenzoate MAMB->HBond Primary Steric Steric Effects MAMB->Steric Influential ABA 4-Amino-3-bromobenzoic acid ABA->HBond Strong Dimerization HalBond Halogen Bonding (C-Br···O/N) ABA->HalBond Potential Target This compound (Predicted) Target->HBond Expected (Extensive) Target->HalBond Predicted Target->Steric Possible

Caption: A logical diagram of the influential intermolecular forces in the analyzed compounds.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its structural analogues provides a robust framework for predicting its molecular and supramolecular characteristics. The presence of two amino groups and a bromine atom suggests a rich interplay of hydrogen and halogen bonding, which will be the dominant forces in its crystal packing. This predictive analysis serves as a valuable tool for researchers, offering insights that can guide the design of crystallization experiments and the interpretation of future experimental data. The eventual elucidation of this structure will undoubtedly contribute to a deeper understanding of structure-property relationships in this important class of molecules.

References

A Senior Application Scientist's Guide to the Purity Assessment of Methyl 3,4-diamino-5-bromobenzoate by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is not merely a quality control step; it is a foundational requirement for the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 3,4-diamino-5-bromobenzoate (MDB), a key building block in the synthesis of various therapeutic agents, is no exception.[1] Its purity profile can directly influence the yield and impurity profile of subsequent reactions, making robust analytical assessment essential.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of MDB, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, compare HPLC with viable alternatives, and present the data and protocols necessary for immediate application in a laboratory setting.

The Central Role of HPLC in Purity Profiling

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and semi-volatile organic compounds in the pharmaceutical industry.[2] Its widespread adoption is due to its high resolution, sensitivity, and precise quantitative capabilities.[3] The technique separates components of a mixture by passing it through a column packed with a stationary phase, propelled by a liquid mobile phase.[4] Differences in the affinity of the analyte and its impurities for the stationary versus the mobile phase result in differential migration speeds and, consequently, separation.[4]

For a molecule like MDB, which contains polar amino groups and a non-polar brominated benzene ring, Reversed-Phase HPLC (RP-HPLC) is the most logical choice. In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase, ensuring that the main compound and its potential impurities are well-retained and separated.

Anticipating the Impurities of MDB

A robust analytical method must be capable of separating the main compound from any potential process-related impurities. The synthesis of MDB often involves the reduction of a nitro-substituted precursor, Methyl 4-amino-3-bromo-5-nitrobenzoate.[5] Therefore, a well-designed HPLC method should be able to resolve:

  • Unreacted Starting Materials: The nitro-containing precursor.[6]

  • Reaction Intermediates: Partially reduced species.

  • By-products: Formed from side reactions during synthesis.[6]

  • Degradation Products: MDB can decompose under certain conditions, such as exposure to strong acids, bases, or high temperatures.[6]

A Validated HPLC Protocol for MDB Purity Assessment

The following protocol is a self-validating system designed for accuracy and reproducibility, grounded in the principles of the International Council on Harmonisation (ICH) guidelines.[4][7] The validation of an analytical method is a regulatory requirement that formally demonstrates its suitability for the intended purpose.[8]

Step-by-Step Experimental Protocol
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Rationale: A C18 column provides excellent retention and selectivity for moderately polar aromatic compounds like MDB. The 250 mm length ensures high resolution for separating closely eluting impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water.

      • Rationale: Formic acid acts as a buffer and an ion-pairing agent, improving peak shape for the basic amino groups.

    • Mobile Phase B: Acetonitrile.

      • Rationale: Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 10 90
      25.0 10 90
      25.1 95 5

      | 30.0 | 95 | 5 |

      • Rationale: A gradient elution is crucial for separating impurities with a wide range of polarities, from polar starting materials to more non-polar by-products, within a reasonable timeframe.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.[3]

    • Detection Wavelength: 254 nm.

      • Rationale: This wavelength is commonly used for aromatic compounds and is likely to provide good sensitivity for MDB and its potential chromophoric impurities. A DAD detector can be used to scan for the optimal wavelength.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): Methanol or a 50:50 mixture of Mobile Phase A and B.

    • Standard Solution: Accurately weigh approximately 10 mg of MDB reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the MDB sample to be tested at the same concentration (0.1 mg/mL) as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.

  • Method Validation Parameters (ICH Q2(R1) Framework):

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is demonstrated by the resolution of the main peak from all other peaks.

    • Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range (e.g., 0.1% to 150% of the target concentration).[10]

    • Accuracy: Determined by recovery studies, where a known amount of analyte is spiked into a sample matrix.[7]

    • Precision: Assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).[8]

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis P1 Weigh MDB Standard & Sample P2 Dissolve in Diluent (e.g., Methanol) P1->P2 P3 Filter through 0.45 µm Syringe Filter P2->P3 A1 Inject 10 µL into HPLC System P3->A1 A2 Separation on C18 Column (Gradient Elution) A1->A2 A3 UV Detection at 254 nm A2->A3 D1 Integrate Chromatogram Peaks A3->D1 D2 Calculate Area % for each Impurity D1->D2 D3 Determine Final Purity D2->D3 Report Report D3->Report

Caption: Workflow for MDB Purity Assessment by HPLC.

Hypothetical Purity Data for MDB Batch #XYZ-001

The following table represents typical data obtained from an HPLC analysis of an MDB sample, calculated using the area percent method.

Peak No.Retention Time (min)Peak Area (%)Identity
14.80.08Unknown Impurity
212.50.15Starting Material (Nitro-precursor)
315.2 99.65 This compound
418.90.12Unknown Impurity
Total Purity 99.65%

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the primary workhorse, a comprehensive purity assessment may involve orthogonal techniques, each providing unique insights. The choice of method is crucial for accurate drug purity analysis.[2]

TechniquePrincipleSpecificity & SensitivityQuantitative?Unknown ID?Best Use Case for MDB
HPLC-UV Differential partitioning between mobile and stationary phases.High specificity for separation. Good sensitivity (ppm levels).Yes (Primary) No (Retention time matching only)Routine QC, purity/impurity quantification.[2]
Gas Chromatography (GC) Partitioning between mobile gas and stationary liquid/solid phase.High. Sensitivity depends on detector (FID, MS).YesYes (with MS)Unsuitable for MDB due to low volatility and thermal instability. Best for residual solvents.[2]
LC-MS Combines HPLC separation with mass-based detection.Very high specificity and sensitivity (ppb levels).[11]YesYes (Primary) Identification of unknown impurities, genotoxic impurity analysis.[12]
qNMR Spectroscopy Measures nuclear spin absorption in a magnetic field.Absolute structural specificity. Lower sensitivity (>0.1%).Yes (Absolute) Yes (Primary) Absolute purity determination of reference standards, structural elucidation of impurities.
Differential Scanning Calorimetry (DSC) Measures heat flow difference during a controlled temperature change.Non-specific; measures total eutectic impurities.Yes (for total impurities)NoRapid purity screening of highly crystalline materials (>98.5%) without a reference standard.[13]
Logical Framework for Technique Selection

The selection of an analytical technique is a logical process driven by the specific question being asked. Is it routine quality control, or is it an in-depth investigation of an unknown impurity?

Technique_Selection Start Purity Assessment for MDB Q1 Routine QC & Known Impurity Quantification? Start->Q1 Q2 Need to Identify an Unknown Impurity? Q1->Q2 No HPLC Use Validated HPLC-UV Method Q1->HPLC Yes Q3 Need Absolute Purity of Reference Standard? Q2->Q3 No LCMS Use LC-MS Q2->LCMS Yes NMR Use qNMR Q3->NMR Yes

Caption: Decision tree for selecting a purity analysis method.

Conclusion: An Integrated Approach

For the comprehensive purity assessment of this compound, a validated Reversed-Phase HPLC method stands as the most robust, reliable, and cost-effective solution for routine quality control and batch release. It provides the necessary sensitivity and specificity to quantify known and unknown impurities accurately.

However, a truly authoritative purity profile is established using an integrated approach. When unknown impurities are detected by HPLC, LC-MS is the indispensable tool for their identification. For the absolute purity determination of the reference standard itself, quantitative NMR (qNMR) offers unparalleled accuracy without the need for a pre-existing standard. By understanding the strengths and limitations of each technique, researchers and drug development professionals can ensure the highest quality of pharmaceutical intermediates, safeguarding the integrity of the final drug product.

References

A Comparative Spectroscopic Guide to Brominated vs. Non-Brominated Diaminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diaminobenzoates are a class of aromatic compounds featuring both amine and ester functional groups, making them versatile building blocks in medicinal chemistry, polymer science, and materials research. The strategic modification of their aromatic core, for instance, through halogenation, can profoundly alter their physicochemical and photophysical properties. This guide provides an in-depth spectroscopic comparison between brominated and non-brominated diaminobenzoates, offering researchers, scientists, and drug development professionals a clear understanding of the structural and electronic consequences of bromination.

We will explore how the introduction of a bromine atom—a heavy and electronegative substituent—impacts the molecule's interaction with electromagnetic radiation across three key spectroscopic techniques: UV-Visible (UV-Vis) Absorption, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding these shifts, researchers can better design molecules with tailored spectroscopic signatures for specific applications, from fluorescent probes to optimized pharmaceutical intermediates.

The Theoretical Underpinnings of Bromination

The substitution of a hydrogen atom with bromine on the diaminobenzoate ring induces significant changes in the molecule's electronic and steric landscape. These changes are primarily governed by two competing electronic factors and the renowned "heavy-atom effect."

  • Electronic Effects: A Tug-of-War : The bromine atom exerts a dual electronic influence. Through induction , its high electronegativity withdraws electron density from the aromatic ring (a -I effect). Conversely, its lone pair electrons can participate in resonance , donating electron density back into the π-system (a +R effect). The net result of this push-pull mechanism is a perturbation of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This energy gap modulation directly influences the UV-Vis absorption and fluorescence properties.[1]

  • The Heavy-Atom Effect : The presence of a heavy atom like bromine significantly enhances spin-orbit coupling . This quantum mechanical phenomenon facilitates transitions between electronic states of different spin multiplicities. Specifically, it promotes intersystem crossing (ISC) from the photo-excited singlet state (S₁) to the triplet state (T₁). Because fluorescence is radiative decay from the S₁ state, an increased rate of ISC provides a non-radiative decay pathway that effectively "quenches" or reduces fluorescence intensity.[2][3]

Visualizing the Impact of Bromination

The following diagrams illustrate the key concepts governing the spectroscopic changes discussed in this guide.

Electronic_Effects cluster_effects Electronic Effects of Bromine Aromatic_Ring Diaminobenzoate Ring (π-system) Bromine Bromine Atom Aromatic_Ring->Bromine Resonance Donation Bromine->Aromatic_Ring Inductive Withdrawal Inductive Inductive Effect (-I) Withdraws σ-electron density Resonance Resonance Effect (+R) Donates π-electron density

Caption: Competing electronic effects of a bromine substituent.

Jablonski_Diagram cluster_non_brominated Non-Brominated cluster_brominated Brominated (Heavy-Atom Effect) S0 S₀ (Ground State) S1 S₁ (Excited Singlet) T1 T₁ (Excited Triplet) S0_nb S0_nb S1_nb S1_nb S0_nb->S1_nb Absorption S1_nb->S0_nb Fluorescence (High Yield) T1_nb T1_nb S1_nb->T1_nb ISC (Slow) S0_b S0_b S1_b S1_b S0_b->S1_b Absorption S1_b->S0_b Fluorescence (Quenched) T1_b T1_b S1_b->T1_b ISC (Fast)

Caption: The heavy-atom effect on excited-state decay pathways.

Comparative Spectroscopic Analysis

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maximum (λmax) corresponds to the energy required to promote an electron from the HOMO to the LUMO.

Expected Observations: The introduction of a bromine atom typically leads to a bathochromic shift (a shift to a longer wavelength, or red-shift) in the λmax.[1] This occurs because the resonance donation (+R effect) from bromine's lone pairs raises the energy of the HOMO, while the inductive withdrawal (-I effect) lowers the energy of the LUMO. The net effect is a reduction in the HOMO-LUMO energy gap, requiring less energy (longer wavelength light) for electronic excitation.

CompoundExpected λmaxRationale
Ethyl 3,4-diaminobenzoate~300-350 nmπ → π* transitions of the aminobenzoate system.
Ethyl 4,5-diamino-2-bromobenzoate> 350 nm (Red-shifted)Bromine's electronic effects narrow the HOMO-LUMO gap.[1]
Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection : Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, acetonitrile, or cyclohexane). The solvent should not absorb in the same region as the analyte.

  • Sample Preparation : Prepare a stock solution of the diaminobenzoate sample at a concentration of ~1 mg/mL. From this, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrument Setup :

    • Use a dual-beam spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as the blank.

    • Fill a second matched quartz cuvette with the sample solution.

  • Data Acquisition :

    • Perform a baseline correction with the blank cuvette.

    • Scan the sample across a relevant wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule as it relaxes from an excited singlet electronic state (S₁) back to the ground state (S₀).

Expected Observations: A dramatic quenching of fluorescence is the most anticipated effect of bromination. As explained by the heavy-atom effect, the bromine atom enhances the rate of intersystem crossing (S₁ → T₁), depopulating the fluorescent S₁ state.[2] This provides a more efficient non-radiative pathway for the excited molecule to lose energy, thus diminishing the fluorescence quantum yield (the ratio of photons emitted to photons absorbed).

CompoundExpected Emission λmaxExpected Quantum Yield (ΦF)Rationale
Ethyl 3,4-diaminobenzoateModerate to HighModerate to HighThe aminobenzoate fluorophore is known to be emissive.
Ethyl 4,5-diamino-2-bromobenzoateSimilar to non-brominatedVery Low (Quenched)The heavy-atom effect of bromine promotes intersystem crossing, a non-radiative decay path.[3]
Experimental Protocol: Steady-State Fluorescence Spectroscopy
  • Sample Preparation : Prepare a very dilute solution (absorbance at the excitation wavelength should be <0.1 AU to avoid inner filter effects) in a fluorescence-grade solvent.

  • Instrument Setup :

    • Place the sample in a four-sided clear quartz cuvette.

    • Set the excitation wavelength (λex), which is typically the λmax determined from the UV-Vis spectrum.

  • Data Acquisition :

    • Emission Scan : Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., if λex = 350 nm, scan from 360-700 nm) to record the fluorescence spectrum.

    • Excitation Scan : To confirm the absorbing species is the emitting species, set the emission monochromator to the observed emission maximum and scan the excitation monochromator. The resulting spectrum should resemble the UV-Vis absorption spectrum.

  • Quantum Yield Measurement (Optional) :

    • Measure the integrated fluorescence intensity of the sample.

    • Under identical conditions, measure the integrated intensity of a well-characterized fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Calculate the relative quantum yield using the comparative method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule.

Expected Observations:

  • ¹H NMR :

    • Chemical Shift : Protons on the aromatic ring, particularly those ortho and para to the bromine atom, will experience a downfield shift (to a higher ppm value). This is due to the deshielding effect caused by bromine's electronegativity.

    • Coupling : The coupling patterns (splitting) of the aromatic protons will be altered due to the replacement of a hydrogen with a bromine atom.

  • ¹³C NMR :

    • Direct C-Br Signal : The carbon atom directly bonded to the bromine will show a signal at a characteristic chemical shift, but its most notable feature is the significant deshielding (downfield shift) compared to a C-H carbon.

    • Ring Carbons : Other carbons in the aromatic ring will also exhibit shifts in their resonance frequencies due to the electronic influence of the bromine substituent.

CompoundKey ¹H NMR FeaturesKey ¹³C NMR Features
Ethyl 3,4-diaminobenzoateAromatic protons typically appear in the 6.0-7.5 ppm range.[4][5]Aromatic carbons typically appear in the 100-150 ppm range.[4]
Ethyl 4,5-diamino-2-bromobenzoateAromatic protons will be shifted downfield relative to the non-brominated analog. The proton ortho to the bromine will be most affected.The carbon directly attached to bromine (C-Br) will be significantly downfield. Other ring carbons will also show predictable shifts.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring sample signals.

  • Filtering : Filter the solution through a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

  • Instrument Setup :

    • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

    • The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition :

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical acquisition time is a few minutes.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time (minutes to hours) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : The raw data (Free Induction Decay, or FID) is Fourier transformed to generate the familiar NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to residual solvent signals or an internal standard like TMS).

Experimental_Workflow cluster_uv UV-Vis & Fluorescence cluster_nmr NMR Spectroscopy start Sample (Brominated or Non-Brominated Diaminobenzoate) dissolve Dissolve in Appropriate Solvent start->dissolve uv_prep Prepare Dilute Solution (Quartz Cuvette) dissolve->uv_prep nmr_prep Prepare Concentrated Solution (Deuterated Solvent, NMR Tube) dissolve->nmr_prep uv_run Acquire UV-Vis Spectrum (Determine λmax) uv_prep->uv_run fluor_run Acquire Fluorescence Spectrum (Excite at λmax) uv_run->fluor_run analysis Data Analysis & Comparison fluor_run->analysis nmr_run_h1 Acquire ¹H NMR Spectrum nmr_prep->nmr_run_h1 nmr_run_c13 Acquire ¹³C NMR Spectrum nmr_prep->nmr_run_c13 nmr_run_h1->analysis nmr_run_c13->analysis

Caption: General experimental workflow for spectroscopic comparison.

Conclusion

The act of substituting a bromine atom onto a diaminobenzoate framework is a powerful tool for tuning its spectroscopic properties in a predictable manner. This comparative guide has demonstrated that bromination leads to:

  • A bathochromic (red) shift in the UV-Vis absorption spectrum, resulting from the substituent's electronic influence on the frontier molecular orbitals.

  • A significant quenching of fluorescence emission , driven by the heavy-atom effect which promotes efficient intersystem crossing.

  • A downfield shift for nearby nuclei in both ¹H and ¹³C NMR spectra, a direct consequence of bromine's anisotropic and inductive effects.

These well-understood spectroscopic consequences allow researchers to rationally design and confirm the synthesis of novel diaminobenzoate derivatives. Whether the goal is to create a non-fluorescent quencher, a photosensitizer that populates the triplet state, or simply to use spectroscopy to confirm a synthetic outcome, understanding the impact of bromination is a fundamental requirement for success.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 3,4-diamino-5-bromobenzoate Analogs as M1 Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of methyl 3,4-diamino-5-bromobenzoate, a scaffold of significant interest in the development of potent and selective inhibitors for the M1 family of aminopeptidases. This family of enzymes, which includes Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), ERAP2, and Insulin-Regulated Aminopeptidase (IRAP), plays a crucial role in the cellular immune response and has been implicated in various pathologies, including autoimmune diseases and cancer.[1][2]

The information presented herein is intended for researchers, scientists, and drug development professionals. It synthesizes data from peer-reviewed literature to provide a rational basis for the design of novel therapeutic agents based on the 3,4-diaminobenzoic acid scaffold.

The 3,4-Diaminobenzoic Acid Scaffold: A Privileged Structure for M1 Aminopeptidase Inhibition

The 3,4-diaminobenzoic acid (DABA) framework has emerged as a promising starting point for the design of inhibitors targeting the oxytocinase subfamily of M1 aminopeptidases.[1][2] The rationale for its utility lies in its ability to mimic the N-terminal portion of a peptide substrate, allowing it to interact with key residues within the enzyme's active site.

The core structure of this compound presents several key features for SAR exploration:

  • The 3- and 4-Amino Groups: These serve as crucial anchor points for introducing substituents that can probe the S1 and other subsites of the enzyme's active site, thereby influencing potency and selectivity.

  • The Carboxylate Moiety (as a Methyl Ester): This group can influence the molecule's pharmacokinetic properties, such as cell permeability and metabolic stability. The methyl ester can act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.

  • The 5-Bromo Substituent: The introduction of a halogen atom can significantly impact the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially leading to enhanced binding affinity and a more favorable pharmacokinetic profile.[3][4][5]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the aromatic ring and modifications of the amino and carboxylate groups.

Substitutions on the 3- and 4-Amino Groups

A significant body of research has focused on introducing amino acid and peptidomimetic moieties at the 3- and 4-amino positions to enhance interactions with the enzyme's active site.

  • Probing the S1 Subsite: The S1 subsite of M1 aminopeptidases is a key determinant of substrate specificity. ERAP1 generally prefers large, hydrophobic residues in this pocket, while ERAP2 shows a preference for basic residues.[6] By attaching different amino acid side chains to the 3- or 4-amino group of the DABA scaffold, the potency and selectivity of the inhibitors can be finely tuned.

  • Exploiting other Subsites: Extending from the DABA core with di- or tri-peptide fragments allows for the exploration of other subsites within the enzyme's active site, leading to further improvements in affinity and selectivity.

The Role of the Methyl Ester

The methyl ester of the parent compound can be considered a modifiable handle to optimize the drug-like properties of the analogs. Hydrolysis of the ester to the corresponding carboxylic acid can alter the molecule's charge and polarity, which may be crucial for its interaction with the zinc ion in the active site of these metalloproteases.

The Influence of the 5-Bromo Substituent

The bromine atom at the 5-position is expected to have a multifaceted impact on the inhibitor's properties:

  • Increased Lipophilicity: The bromo group increases the overall hydrophobicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[3][4]

  • Electronic Effects: As an electron-withdrawing group, the bromine atom can influence the pKa of the neighboring amino groups, potentially altering their binding interactions within the active site.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein's active site, which can contribute to enhanced binding affinity.[5]

  • Metabolic Stability: The presence of the halogen can block potential sites of metabolism, thereby increasing the in vivo half-life of the compound.

Comparative Inhibitory Activity of 3,4-Diaminobenzoic Acid Analogs

The following table summarizes the in vitro inhibitory activities of a selection of 3,4-diaminobenzoic acid derivatives against ERAP1, ERAP2, and IRAP, providing a basis for understanding their SAR.

Compound IDCore StructureR1 (at N3 or N4)R2 (at N3 or N4)ERAP1 IC50 (µM)ERAP2 IC50 (µM)IRAP IC50 (µM)Reference
Analog 1 3,4-Diaminobenzoic AcidHH>100>100>100[1][2]
Analog 2 3,4-Diaminobenzoic AcidL-LeuH15.228.38.7[1][2]
Analog 3 3,4-Diaminobenzoic AcidL-ArgH25.12.515.3[1][2]
Analog 4 3,4-Diaminobenzoic AcidL-hPheL-Lys2.025.010.0[1][2]
Analog 5 3,4-Diaminobenzoic AcidL-ArgL-Lys9.60.7552.4[1][2]
Analog 6 3,4-Diaminobenzoic AcidL-TrpL-Arg>1000.2371.3[1][2]
Analog 7 3,4-Diaminobenzoic AcidL-TrpL-Trp>1002.90.105[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a 3,4-diaminobenzoic acid analog and the evaluation of its inhibitory activity.

Synthesis of a Representative 1,3-Disubstituted 3,4-Diaminobenzoic Acid Analog

This protocol describes the synthesis of a 1,3-disubstituted DABA derivative, adapted from published procedures.[2]

Step 1: Boc Protection of 3-Amino-4-nitrobenzoic Acid

  • Dissolve 3-amino-4-nitrobenzoic acid in a suitable solvent (e.g., dioxane/water).

  • Add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., sodium bicarbonate).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.

Step 2: Amide Coupling with the First Amino Acid

  • Dissolve the Boc-protected 3-amino-4-nitrobenzoic acid in a suitable solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Add the methyl ester of the desired amino acid.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Work up the reaction mixture to isolate the coupled product.

Step 3: Reduction of the Nitro Group

  • Dissolve the product from Step 2 in a suitable solvent (e.g., methanol).

  • Add a reducing agent (e.g., SnCl2·2H2O).

  • Heat the reaction mixture until the reduction is complete.

  • Neutralize the reaction mixture and extract the product.

Step 4: Amide Coupling with the Second Amino Acid

  • Repeat the amide coupling procedure from Step 2 using the product from Step 3 and the second desired amino acid.

Step 5: Deprotection

  • Dissolve the final coupled product in a suitable solvent (e.g., dichloromethane).

  • Add a deprotecting agent (e.g., trifluoroacetic acid) to remove the Boc group.

  • Stir the reaction at room temperature until deprotection is complete.

  • Remove the solvent and purify the final product by chromatography.

In Vitro M1 Aminopeptidase Inhibition Assay

This fluorogenic assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against ERAP1, ERAP2, or IRAP.[7]

Materials:

  • Recombinant human ERAP1, ERAP2, or IRAP enzyme.

  • Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (for ERAP1 and IRAP) or L-Arginine-7-amido-4-methylcoumarin (for ERAP2).

  • Assay buffer: 50 mM Tris-HCl, pH 7.5.

  • Test inhibitor dissolved in DMSO.

  • 96-well black microtiter plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions to the respective wells. Include wells with buffer and DMSO for control (no inhibitor) and blank (no enzyme) measurements.

  • Add the enzyme solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Visualizations

General SAR Trends for 3,4-Diaminobenzoic Acid Analogs

SAR_Trends cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_effects Resulting Effects Scaffold Core Structure N3_N4 N3/N4 Substitution (Amino Acids) Scaffold->N3_N4 Primary focus of optimization Ester Methyl Ester Modification Scaffold->Ester Bromo 5-Bromo Substituent Scaffold->Bromo Potency Potency N3_N4->Potency Selectivity Selectivity (ERAP1/ERAP2/IRAP) N3_N4->Selectivity PK Pharmacokinetics Ester->PK Bromo->Potency Bromo->PK

Caption: Key structural modification points on the this compound scaffold and their expected impact on biological activity and pharmacokinetic properties.

Experimental Workflow for Inhibitor Evaluation

workflow start Compound Synthesis & Purification assay In Vitro Enzymatic Assay (IC50 Determination) start->assay selectivity Selectivity Profiling (ERAP1, ERAP2, IRAP) assay->selectivity cell_assay Cell-Based Assays (e.g., Antigen Presentation) selectivity->cell_assay adme ADME/Tox Profiling cell_assay->adme lead_opt Lead Optimization adme->lead_opt mechanism Enzyme M1 Aminopeptidase Active Site (with Zn2+) Products Trimmed Peptide Cleaved Amino Acid Enzyme->Products Binds & Cleaves Blocked Inhibited Enzyme No Product Formation Enzyme->Blocked Binds Substrate Peptide Substrate N-terminus Substrate->Enzyme Inhibitor DABA Analog Mimics N-terminus Inhibitor->Enzyme

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. Methyl 3,4-diamino-5-bromobenzoate, a valuable building block in pharmaceutical and materials science research, presents a specific set of disposal challenges due to its chemical structure. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in safety, regulatory compliance, and scientific rationale. Our aim is to empower you to manage this chemical waste stream with confidence, ensuring the safety of yourself, your colleagues, and the environment.

The disposal plan for any chemical is dictated by its inherent hazards. This compound is a multi-functional compound, and each functional group contributes to its risk profile and, consequently, its disposal requirements. It is a halogenated aromatic amine , a classification that immediately signals the need for specific handling procedures.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling waste, it is imperative to understand the risks. The Safety Data Sheet (SDS) is the primary source for this information. This compound is classified with the GHS07 pictogram, indicating it is a substance of moderate hazard.[1]

Key Hazards:

  • Acute Oral Toxicity (Category 4): The primary documented hazard is "Harmful if swallowed" (H302).[1][2]

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Environmental Hazard: It is classified as WGK 3, severely hazardous for water, meaning it must not be allowed to enter the water table or sewer system.[1]

  • Uncharacterized Risks: For many specialized research chemicals, the toxicological properties have not been fully investigated.[2][3] This lack of complete data necessitates a cautious approach, treating the substance as potentially more hazardous than currently documented.

  • Risks from Analogs: As a primary aromatic amine, it belongs to a class of compounds known for potential long-term health effects, including carcinogenicity and mutagenicity.[4] Furthermore, as a halogenated aromatic, improper disposal via incineration at low temperatures can lead to the formation of highly toxic dioxins and furans.

Hazard ClassificationCodeDescriptionSource
GHS PictogramGHS07Exclamation Mark[1]
Signal WordWarningIndicates a moderate level of hazard.[1][3]
Hazard StatementH302Harmful if swallowed.[1][2]
Water Hazard ClassWGK 3Severely hazardous for water.[1]
Storage Class11Combustible Solids.[1]

Personal Protective Equipment (PPE) and Immediate Safety

Proper PPE is the first line of defense. When handling any form of this compound waste, the following PPE is mandatory:

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (Nitrile is a common and effective choice).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All waste handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[5]

Waste Segregation: The Critical First Step

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures the waste is sent to the correct treatment facility.[5][6] this compound waste must be classified as Halogenated Organic Waste .

This decision-making process can be visualized as follows:

G start Waste Generated (this compound) is_solid Is the waste primarily solid (pure chemical, contaminated gloves, etc.)? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_waste Halogenated Organic SOLID Waste is_solid->solid_waste Yes liquid_waste Halogenated Organic LIQUID Waste is_liquid->liquid_waste Yes G A 1. Identify Waste (Solid, Liquid, Contaminated) B 2. Segregate into Halogenated Waste Stream A->B C 3. Select Correct, Compatible Waste Container B->C D 4. Transfer Waste Safely (in Fume Hood) C->D E 5. Label Container Accurately (Full Chemical Names & Date) D->E F 6. Store in Designated Satellite Accumulation Area (SAA) E->F G 7. Keep Container Closed & Inspect Weekly F->G H 8. Schedule Pickup with Institutional EH&S G->H

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3,4-diamino-5-bromobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound-Specific Risks

Methyl 3,4-diamino-5-bromobenzoate (CAS No. 1245643-11-1) is a substituted aromatic amine, a class of compounds widely utilized as building blocks in pharmaceutical and materials science research.[1] Its structure, featuring both amine and halogen functionalities, necessitates a rigorous and well-informed approach to laboratory safety. While this compound is a solid at room temperature, its potential for dust formation and the inherent hazards of aromatic amines and halogenated organics demand more than a standard laboratory coat and gloves.[2][3]

This guide provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist and instill a deep understanding of why specific measures are critical, ensuring your safety and the integrity of your research.

Hazard Profile of this compound

A thorough risk assessment begins with understanding the specific hazards of the material. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity 4, OralGHS07 (Exclamation Mark)Warning H302: Harmful if swallowed

Source: Sigma-Aldrich Safety Information[2]

While the primary GHS classification points to acute oral toxicity, the chemical's structure warrants further consideration. Aromatic amines as a class can pose risks of skin irritation, allergic reactions, and have other long-term health effects.[4][5] Furthermore, halogenated aromatic compounds require careful handling to prevent environmental release and must be disposed of as segregated hazardous waste.[6][7]

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the associated risk of exposure. The fundamental principle is to create a barrier between you and the hazardous material, preventing contact via all potential routes of exposure: inhalation, ingestion, skin contact, and eye contact.

The following diagram illustrates the decision-making workflow for selecting appropriate PPE based on the experimental procedure.

PPE_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment cluster_1 PPE Configuration Start Identify Experimental Task Weighing Weighing or Handling Solid Powder? Start->Weighing Yes Solution Preparing Solution or Dilution? Start->Solution No PPE_Weighing Enhanced PPE (Weighing): - Baseline PPE - N95 Respirator (or higher) - Face Shield (if outside fume hood) Weighing->PPE_Weighing Potential for dust/aerosol Reaction Running Reaction / Work-up? Solution->Reaction No PPE_Base Baseline PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves (Double-gloved) Solution->PPE_Base Yes (In Fume Hood) Spill Cleaning a Spill? Reaction->Spill No Reaction->PPE_Base Yes (In Fume Hood) PPE_Spill Emergency PPE (Spill): - Baseline PPE - Chemical Splash Goggles - N95 Respirator (or higher) - Chemical-Resistant Apron - Shoe Covers Spill->PPE_Spill Yes

Caption: PPE selection workflow based on laboratory task.

Task-Specific PPE Protocols

Based on the risk assessment, we can define the required PPE for common laboratory tasks involving this compound.

TaskPrimary RiskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquotting Solid Inhalation of fine powder, eye contactChemical splash gogglesDouble-gloved with nitrile glovesStandard lab coatRequired: N95 respirator or higher, used within a chemical fume hood or ventilated balance enclosure
Preparing Solutions Splashes to eyes and skinChemical splash gogglesDouble-gloved with nitrile glovesStandard lab coatRecommended: Work within a certified chemical fume hood to avoid vapor inhalation
Running Reactions & Work-up Splashes, unexpected reactionsSafety glasses with side shields (minimum); goggles for pressure/splash riskDouble-gloved with nitrile glovesStandard lab coatRequired: All work must be conducted in a certified chemical fume hood
Spill Cleanup High risk of inhalation, skin, and eye contactChemical splash gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coat; shoe coversRequired: N95 respirator or higher (e.g., half-mask with P100 cartridges)
The Rationale Behind the Recommendations
  • Eye Protection: The use of chemical splash goggles, especially when handling the solid, provides a full seal around the eyes, protecting against fine particulates that can easily circumvent standard safety glasses. This aligns with OSHA's eye and face protection regulations.[3]

  • Hand Protection: Double-gloving is a critical practice. The outer glove takes the primary contamination, and the inner glove protects your skin during the doffing process. While nitrile is a good general-purpose glove, for prolonged handling or in the event of a spill, consult a glove compatibility chart for breakthrough times for halogenated aromatic amines.[4]

  • Respiratory Protection: The primary risk when handling the solid is the inhalation of fine dust. An N95 respirator is the minimum requirement to filter these particulates. All handling of the solid powder should be performed in a ventilated enclosure, such as a chemical fume hood, to minimize ambient dust.[8]

  • Body Protection: A standard lab coat is sufficient for most small-scale operations. However, for larger quantities or during spill cleanup, a chemical-resistant apron provides an additional barrier against splashes and contamination of personal clothing.[9]

Procedural Guide: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning (Putting On) Sequence
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on your safety goggles or glasses.

  • Gloves: Don the first pair of gloves. Pull the cuff of the glove over the cuff of your lab coat sleeve. Don the second pair of gloves over the first.

Doffing (Taking Off) Sequence

This procedure should be performed in a designated area away from the immediate workspace.

  • Outer Gloves: Pinch the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off, turning it inside out and enclosing the first glove. Dispose of them in the designated solid hazardous waste container.

  • Lab Coat: Unfasten your lab coat. Shrug it off your shoulders, touching only the inside. Turn the sleeves inside out as you remove it. Fold it so the contaminated outside is folded inward and place it in the designated bin for lab laundry.

  • Eye Protection: Remove goggles or glasses by handling the earpieces or strap.

  • Respirator (if used): Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[2]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound and any contaminated materials.

  • Chemical Waste: As a halogenated organic compound, all waste containing this chemical (including residual solids, solutions, and rinsates) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste streams.[7]

  • Contaminated PPE: All disposable PPE, such as gloves, bench paper, and respirator cartridges, that have come into contact with the chemical must be disposed of as solid hazardous waste. Place them in a sealed, labeled bag or container.

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside a fume hood. This rinsate must be collected and disposed of as halogenated liquid waste.[6]

  • Spill Management: In case of a spill, cordon off the area. Wearing the appropriate spill cleanup PPE (see table above), cover the spill with an inert absorbent material (e.g., vermiculite or sand).[8] Carefully sweep the material into a designated hazardous waste container. Clean the area with a suitable solvent, collecting all materials for disposal as hazardous waste.

By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and the environment, allowing you to focus on achieving your research objectives with confidence and security.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.